molecular formula C49H68ClN3O12 B11827019 N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Cat. No.: B11827019
M. Wt: 926.5 g/mol
InChI Key: XOOJZKUFBYYOMK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a useful research compound. Its molecular formula is C49H68ClN3O12 and its molecular weight is 926.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H68ClN3O12

Molecular Weight

926.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate chloride

InChI

InChI=1S/C49H68N3O12.ClH/c1-48(2)39-13-9-11-15-41(39)50(22-25-58-30-33-62-36-35-60-28-27-56-5)43(48)17-7-6-8-18-44-49(3,4)40-14-10-12-16-42(40)51(44)23-26-59-31-34-63-38-37-61-32-29-57-24-21-47(55)64-52-45(53)19-20-46(52)54;/h6-18H,19-38H2,1-5H3;1H/q+1;/p-1

InChI Key

XOOJZKUFBYYOMK-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5: A Versatile Tool for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a functionalized cyanine dye that has emerged as a valuable tool in various life science and drug development applications. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its application in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Chemical Structure

This compound is a near-infrared (NIR) fluorescent probe characterized by a Cy5 core, a cyanine-based fluorophore, flanked by two polyethylene glycol (PEG) chains. One chain is terminated with a methoxy group (m-PEG4), while the other is functionalized with an N-hydroxysuccinimide (NHS) ester. This bifunctional design imparts desirable characteristics for biological applications. The PEG linkers significantly enhance the hydrophilicity of the Cy5 dye, which improves its solubility in aqueous media and reduces non-specific binding and aggregation, common challenges with conventional cyanine dyes.[1][2] The NHS ester provides a reactive group for the covalent labeling of primary amines on biomolecules, such as proteins and peptides, forming stable amide bonds.[1][3]

The fluorescence of this compound lies in the far-red region of the electromagnetic spectrum, which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules.[1]

Quantitative Data

The key physicochemical and spectroscopic properties of this compound are summarized in the table below. It is important to note that while some data is specific to this molecule, other values are derived from structurally similar compounds and should be considered as close approximations.

PropertyValueSource
Molecular Formula C₄₉H₆₈ClN₃O₁₂[4]
Molecular Weight 926.54 g/mol [4]
Excitation Maximum (λex) 649 nm[1][4]
Emission Maximum (λem) 667 nm[1][4]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹[1][5]
Quantum Yield (Φ) ~0.2[1][2]
Solubility Water, DMSO, DMF, DCM[5]

Note: The molar extinction coefficient is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation. The quantum yield is a typical value for Cy5 dyes.[1]

Experimental Protocols

Accurate and reproducible results when using this compound are contingent upon meticulous experimental technique. Below are detailed protocols for its application in protein labeling and the determination of its fluorescence spectra.

Protein Labeling with this compound

This protocol outlines the general procedure for the covalent labeling of proteins with this compound.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate

  • Gel filtration column (e.g., Sephadex G-25) or spin column for purification[1][6]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[1] Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.[6]

    • Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This pH range is optimal for the reaction between the NHS ester and primary amines on the protein.[1]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Labeling Reaction:

    • Add the dissolved dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a 10-fold molar excess of the dye is a common starting point.[1]

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[1]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column or a spin column according to the manufacturer's instructions.[1][6]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Solution Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-8.5) Labeling Labeling Reaction (Add dye to protein, incubate 1 hr at RT, protected from light) Protein_Solution->Labeling Dye_Solution Prepare Dye Solution (10 mg/mL in DMSO/DMF) Dye_Solution->Labeling Purify Purification (Gel filtration or spin column) Labeling->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Workflow for labeling proteins with this compound.
Determination of Fluorescence Spectra

This protocol describes the general steps to measure the excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., PBS, DMSO)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the dye in a suitable solvent like DMSO.[1]

    • Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[1]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation mode.

    • Set the excitation wavelength to the known maximum of 649 nm.[1]

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm, and record the fluorescence intensity at each wavelength.[1]

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to emission mode.

    • Set the emission wavelength to the known maximum of 667 nm.[1]

    • Scan a range of excitation wavelengths, typically from 550 nm to 660 nm, and record the fluorescence intensity at each wavelength.[1]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra. The peak of the excitation spectrum corresponds to the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[1]

Application in PROTAC Drug Development

A significant application of this compound in drug development is its use as a fluorescently labeled PEG linker in the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9]

The this compound can be incorporated into a PROTAC structure to facilitate its detection and quantification in various assays. The NHS ester group allows for conjugation to one of the ligands (either for the target protein or the E3 ligase), while the Cy5 fluorophore enables tracking of the PROTAC molecule.

G cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Ligand_1 Target Protein Ligand PROTAC Fluorescent PROTAC Ligand_1->PROTAC Linker This compound Linker->PROTAC Ligand_2 E3 Ligase Ligand Ligand_2->PROTAC Ternary_Complex Formation of Ternary Complex (Target Protein, PROTAC, E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of Target Protein Ubiquitination->Degradation

Conceptual workflow of using a fluorescent linker in PROTAC synthesis and action.

Conclusion

This compound is a highly versatile and effective fluorescent probe for the labeling of biomolecules. Its enhanced water solubility, biocompatibility, and strong fluorescence in the far-red spectrum make it an excellent choice for a wide range of applications in research and drug development. The detailed protocols and conceptual workflows provided in this guide are intended to assist researchers in effectively utilizing this powerful tool for their specific needs.

References

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a fluorescent labeling reagent. It is designed to assist researchers in effectively utilizing this compound in their experimental workflows.

Core Concepts and Chemical Structure

This compound is a sophisticated fluorescent probe belonging to the cyanine dye family.[1][2] Its structure is engineered for high performance in biological applications. The molecule consists of three key functional components:

  • Cy5 Core: A cyanine dye that provides the molecule's fluorescent properties, emitting in the far-red region of the spectrum.[1][3] This is particularly advantageous for biological imaging due to reduced autofluorescence from cells and tissues in this spectral range.[1][3]

  • Dual PEG4 Spacers: Two polyethylene glycol (PEG) chains, each with four ethylene glycol units. These hydrophilic spacers significantly increase the molecule's solubility in aqueous buffers, which is crucial for biological experiments.[4][5][6] The PEG linkers also help to reduce non-specific binding and aggregation, common issues with cyanine dyes.[5]

  • NHS Ester Group: An N-hydroxysuccinimide (NHS) ester is an amine-reactive functional group.[2][3] It readily reacts with primary amines (-NH₂) on biomolecules, such as the lysine residues of proteins, to form stable, covalent amide bonds.[3][7] This reaction is the basis for its use as a labeling agent.

The logical relationship between these components dictates the molecule's function as a hydrophilic, amine-reactive fluorescent label.

cluster_0 This compound cluster_1 Function Molecule Complete Molecule Core Cy5 Fluorophore Molecule->Core Linker Dual PEG4 Spacers Molecule->Linker ReactiveGroup NHS Ester Molecule->ReactiveGroup Fluorescence Far-Red Fluorescence (Ex: ~649nm, Em: ~667nm) Core->Fluorescence Solubility Aqueous Solubility & Biocompatibility Linker->Solubility Conjugation Covalent Labeling of Primary Amines ReactiveGroup->Conjugation

Caption: Logical diagram of the functional components of the Cy5 labeling reagent.

Chemical and Physical Properties

The quantitative properties of this compound are summarized below. These properties are essential for designing labeling experiments and performing quantitative analysis.

PropertyValueReference(s)
Molecular Formula C₄₉H₆₈ClN₃O₁₂[8][9]
Molecular Weight 926.54 g/mol [8][9][10]
Excitation Maximum (λex) ~649 nm[8][10][11]
Emission Maximum (λem) ~667 nm[8][10][11]
Molar Extinction Coeff. ~250,000 cm⁻¹M⁻¹ (for Cy5 NHS Ester)[3]
Quantum Yield (Φ) ~0.2 (for non-PEGylated Cy5 NHS Ester)[5]
Solubility Soluble in Water, DMSO, DMF[3][12]
Storage Conditions Store at -20°C, protect from light and moisture.[3][13][14]

Note: Molar Extinction Coefficient and Quantum Yield values are for the closely related Cy5 NHS Ester and serve as a strong approximation. PEGylation may slightly alter these values.[5]

Experimental Protocols

Successful bioconjugation requires careful attention to reaction conditions and purification methods. The following sections provide detailed protocols for labeling proteins and purifying the resulting conjugate.

This protocol describes the covalent attachment of the dye to primary amines on a target protein, typically lysine residues. The reaction is pH-dependent, with an optimal pH range of 8.3-8.5 to ensure the primary amines are deprotonated and reactive.[15]

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate, pH 8.3-8.5[15]

  • Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4

  • Purification column (e.g., Sephadex G-25)[16]

Procedure:

  • Prepare Dye Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.[7] Vortex briefly to ensure it is fully dissolved. This stock solution can be stored at -20°C for future use.[15]

  • Prepare Protein Solution:

    • Dialyze or buffer-exchange the protein into the Labeling Buffer (pH 8.3-8.5). Ensure the final protein solution is free of amine-containing substances like Tris or ammonium salts, as they will compete with the reaction.

    • Adjust the protein concentration to 2-3 mg/mL.

  • Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A common starting point for antibodies is a 10:1 to 15:1 molar ratio of dye to protein.[7] The optimal ratio may need to be determined empirically.

    • Calculation:(mg of protein / MW of protein) * molar excess = moles of dye needed

  • Labeling Reaction:

    • While gently stirring or vortexing the protein solution, add the calculated volume of the 10 mM dye stock solution dropwise.[7]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7]

  • Quench Reaction (Optional): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

A 1. Prepare Reagents B Protein in Amine-Free Buffer (pH 8.3-8.5) A->B C Cy5-PEG4-NHS Ester in DMSO/DMF A->C D 2. Mix & Incubate B->D C->D E 3. Quench Reaction (Optional with Tris/Glycine) D->E F 4. Purify Conjugate E->F G Unconjugated Dye & Reaction Byproducts F->G Remove H Labeled Protein Conjugate F->H Collect

Caption: Experimental workflow for protein bioconjugation with Cy5-PEG4-NHS Ester.

After the labeling reaction, it is critical to remove any unconjugated dye, as its presence can lead to high background signals and inaccurate quantification.[17] Size-exclusion chromatography is the most common method for this purification step.[16][17]

Procedure:

  • Prepare Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with 1X PBS or another suitable buffer. The column size should be appropriate for the reaction volume.

  • Load Sample: Carefully load the reaction mixture onto the top of the equilibrated column.[18]

  • Elute Conjugate: Begin eluting with PBS buffer. The labeled protein conjugate, being larger, will travel through the column faster and elute first. This is often visible as a colored band.[16]

  • Collect Fractions: Collect fractions as the bands elute. The smaller, unconjugated dye molecules will be retained longer and elute in later fractions.

  • Identify Protein Fractions: Combine the fractions containing the purified, labeled protein. Protein-containing fractions can be identified by measuring absorbance at 280 nm.[14]

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical quality control parameter. The DOL can be calculated using absorbance measurements of the purified conjugate.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~649 nm (Aₘₐₓ).

  • Calculate Corrected Protein Absorbance: The Cy5 dye also absorbs light at 280 nm. This must be corrected for. The correction factor (CF) for Cy5 is approximately 0.05.

    • Corrected A₂₈₀ (A₂₈₀_corr) = A₂₈₀ - (Aₘₐₓ × CF)

  • Calculate Molar Concentrations:

    • Protein Concentration (M) = A₂₈₀_corr / ε_protein

      • (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • (where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ, ~250,000 M⁻¹cm⁻¹)

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

An optimal DOL for antibodies is typically between 2 and 8.[11] Over-labeling can lead to fluorescence quenching and may affect the protein's function.[3]

Applications

The bright, far-red fluorescence and high water solubility of this compound make it a versatile tool for a wide range of applications, including:

  • Fluorescence Microscopy: Visualizing the localization of labeled proteins or antibodies in fixed or live cells.

  • Flow Cytometry: Identifying and sorting cell populations based on the expression of surface markers targeted by labeled antibodies.[1]

  • Western Blotting: Detecting and quantifying specific proteins on blots.[10]

  • In Vivo Imaging: The far-red emission allows for deeper tissue penetration and reduced background signal in animal models.[1]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism and Application of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Introduction

This compound is a sophisticated fluorescent labeling reagent designed for the covalent attachment of the near-infrared (NIR) cyanine fluorophore, Cy5, to biomolecules. This compound is engineered with three key functional components: an N-Hydroxysuccinimide (NHS) ester for amine-reactive conjugation, two polyethylene glycol (PEG) linkers for enhanced solubility and biocompatibility, and the Cy5 fluorophore for sensitive detection.[1][2] Its utility spans a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, where the far-red emission of Cy5 minimizes background autofluorescence from biological samples.[1][3] This guide provides a detailed examination of its core mechanism of action, quantitative reaction parameters, and comprehensive experimental protocols for its effective use in research and development.

Core Mechanism of Action: NHS Ester Chemistry

The primary mechanism of action for this reagent is the reaction between its N-hydroxysuccinimide (NHS) ester functional group and primary aliphatic amines (-NH₂) present on target biomolecules.[4] In proteins, these primary amines are predominantly found at the N-terminus of the polypeptide chain and on the ε-amino group of lysine residues.[5]

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated, nucleophilic primary amine on the target molecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][7] This linkage is highly stable, making it ideal for creating long-lasting fluorescently labeled conjugates.[7]

Caption: Reaction of an NHS ester with a primary amine. (Max Width: 760px)

Reaction Kinetics and Optimization

The efficiency of the labeling reaction is governed by a delicate balance between two competing processes: the desired amidation (conjugation) and the undesired hydrolysis of the NHS ester. Both reaction rates are highly dependent on the pH of the solution.[5]

  • Amine Reactivity: For the primary amine to act as a nucleophile, it must be in its deprotonated, uncharged state (-NH₂). At pH levels below the pKa of the amine (~10.5 for lysine), it is predominantly protonated (-NH₃⁺) and non-reactive. As the pH increases towards and above the pKa, the concentration of the reactive amine increases, favoring the conjugation reaction.[5]

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, where it reacts with water to form an inactive carboxylate. The rate of this hydrolysis reaction increases significantly with rising pH.[6][8][9]

Therefore, an optimal pH must be chosen to maximize amine reactivity while minimizing NHS ester hydrolysis. For most protein labeling applications, a pH range of 8.0-8.5 provides the best compromise.[5][10][11]

Start Cy5-PEG-NHS Ester + Protein-NH₂ Amidation Desired Pathway: Amidation Start->Amidation pH 8.0-8.5 (Optimal) Hydrolysis Competing Pathway: Hydrolysis Start->Hydrolysis Higher pH (e.g., > 9.0) Product Stable Conjugate: Cy5-PEG-NH-Protein Amidation->Product Inactive Inactive Product: Cy5-PEG-COOH Hydrolysis->Inactive

Caption: Competing reaction pathways for NHS esters in aqueous buffer. (Max Width: 760px)
Quantitative Reaction Parameters

The tables below summarize key quantitative data for optimizing the labeling reaction.

Table 1: Recommended Reaction Conditions

Parameter Recommended Value Rationale Citations
pH 8.0 - 8.5 Optimal balance between amine reactivity and NHS ester stability. [5][10][11]
Buffer Amine-free (e.g., PBS, Bicarbonate, Phosphate) Avoids competition for the NHS ester. Tris and glycine are incompatible. [5][6][10]
Temperature 4°C to 25°C (Room Temp) Slower reaction at 4°C may be beneficial for sensitive proteins. [6][12]
Incubation Time 1 - 4 hours (RT) or Overnight (4°C) Allows for sufficient reaction completion. [6][10][13]

| Dye:Protein Molar Ratio | 5:1 to 20:1 | An excess of dye drives the reaction to completion. The optimal ratio should be determined empirically. |[5] |

Table 2: NHS Ester Half-Life in Aqueous Solution

pH Temperature Half-Life of Hydrolysis Citations
7.0 0°C 4 - 5 hours [6][8]
8.0 Room Temp ~1 hour [9]
8.5 Room Temp ~30 minutes [14]

| 8.6 | 4°C | 10 minutes |[6][8][9] |

Role of the Dual PEG Linkers

The this compound molecule incorporates two separate PEG4 linkers. This PEGylation strategy offers several critical advantages in bioconjugation:

  • Enhanced Hydrophilicity: PEG chains significantly increase the water solubility of the otherwise hydrophobic Cy5 dye, preventing aggregation in aqueous biological buffers.[15][16]

  • Reduced Steric Hindrance: The flexible PEG chains act as spacers, distancing the bulky Cy5 fluorophore from the target biomolecule. This minimizes potential interference with the protein's native structure and function.[1]

  • Improved Biocompatibility: PEGylation is known to reduce the immunogenicity of molecules, which is a significant benefit for in vivo applications.[1]

Spectroscopic Properties and Considerations

The performance of the final conjugate is dictated by the spectroscopic properties of the Cy5 fluorophore.

Table 3: Spectroscopic Properties of Cy5 Conjugates

Property Typical Value Notes Citations
Excitation Maximum (λex) ~649 - 651 nm Compatible with common 633 nm and 647 nm laser lines. [3][11][17]
Emission Maximum (λem) ~662 - 670 nm Far-red emission minimizes background autofluorescence. [3][11][16]
Molar Extinction Coefficient (ε) ~107,000 - 250,000 M⁻¹cm⁻¹ PEGylation may slightly lower the extinction coefficient compared to the free dye. [15]
Quantum Yield (Φ) ~0.07 - 0.2 The quantum yield can be lower for PEGylated versions and is sensitive to the local environment. [15]

| Optimal Degree of Labeling (DOL) | 2 - 4 | Higher DOL values (>8) can lead to self-quenching of the fluorophores, reducing the overall fluorescence signal. |[18] |

Experimental Protocols

General Protein Labeling Workflow

The following diagram and protocol outline a standard procedure for labeling a protein with this compound.

cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis A 1. Prepare Protein (1-10 mg/mL in amine-free buffer) B 2. Adjust pH to 8.3-8.5 (e.g., with 1M Sodium Bicarbonate) A->B C 3. Prepare Dye Stock (10 mg/mL in anhydrous DMSO/DMF) B->C D 4. Add Dye to Protein (5-20x molar excess) C->D E 5. Incubate (1-4h at RT or overnight at 4°C) Protect from light D->E F 6. Quench Reaction (Add Tris or Glycine) E->F G 7. Purify Conjugate (Gel Filtration / Spin Column) F->G H 8. Characterize Conjugate (Measure Absorbance at 280 & 650 nm) G->H I 9. Calculate DOL (Degree of Labeling) H->I

Caption: Standard experimental workflow for protein labeling. (Max Width: 760px)

Detailed Protocol:

  • Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate) to a final concentration of 2-10 mg/mL.[10][11] If the protein buffer contains amines like Tris, it must be exchanged by dialysis or desalting into a suitable buffer.[10]

  • Adjust pH: Adjust the pH of the protein solution to 8.3 using a concentrated base like 1 M sodium bicarbonate.[5][11]

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[10][11]

  • Labeling Reaction: Add the calculated amount of the dye solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye over protein.[5][11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the Cy5 dye.[5]

  • Quench Reaction: Stop the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[5][9]

  • Purification: Remove the unreacted, free dye from the labeled protein conjugate. The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) or a spin column.[10][17] Dialysis can also be used.[10]

Calculation of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, is a critical quality control parameter.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, ~650 nm (A₆₅₀).[17]

  • Calculate Concentrations:

    • Dye Concentration (M) = A₆₅₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF₂₈₀)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the specific protein at 280 nm.

      • CF₂₈₀ is a correction factor to account for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing significant self-quenching.[18]

Troubleshooting Common Issues

Table 4: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) Citations
Low or No Labeling 1. Presence of primary amines (e.g., Tris) in the buffer. 2. Incorrect pH (too low). 3. Hydrolyzed (inactive) NHS ester reagent. 1. Exchange protein into an amine-free buffer. 2. Ensure reaction pH is between 8.0 and 8.5. 3. Prepare fresh dye stock in anhydrous DMSO/DMF immediately before use. [5][10]
Protein Precipitation 1. High concentration of organic solvent (DMSO/DMF). 2. Over-labeling causing conformational changes. 1. Keep the final solvent concentration below 10%. 2. Reduce the molar ratio of dye to protein in the labeling reaction. [6]
Low Fluorescence Signal 1. Over-labeling causing self-quenching (DOL is too high). 2. Labeling reaction failed. 1. Calculate the DOL. If >8, reduce the dye-to-protein ratio. 2. Verify reaction conditions (pH, buffer) and reagent activity. [18]

| Free Dye After Purification | 1. Inefficient purification method or overloaded column. 2. Insufficient dialysis time or buffer changes. | 1. Choose a desalting resin with the appropriate size exclusion limit. Do not overload the column. 2. Increase dialysis time and perform more frequent buffer changes. |[17] |

References

Unveiling the Spectroscopic Signature of m-PEG4-N'-(PEG4-NHS ester)-Cy5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of m-PEG4-N'-(PEG4-NHS ester)-Cy5, a fluorescent probe widely utilized in biological imaging and drug development. The inclusion of polyethylene glycol (PEG) linkers enhances its hydrophilicity and biocompatibility, while the N-hydroxysuccinimide (NHS) ester group allows for covalent labeling of primary amines on biomolecules. Understanding its spectral characteristics is paramount for its effective application.

Core Spectroscopic Properties

The performance of a fluorescent dye is fundamentally defined by its spectroscopic characteristics. The following table summarizes the key spectral properties for m-PEG4-N'-(PEG4-NHS ester)-Cy5. It is important to note that while excitation and emission maxima are reported for the specific molecule, the extinction coefficient is an approximation based on a structurally similar compound, and the quantum yield is a typical value for Cy5 derivatives.

Spectroscopic PropertyValueReference
Excitation Maximum (λex) 649 nm[1]
Emission Maximum (λem) 667 nm[1]
Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹[2][3]
Quantum Yield (Φ) ~0.2[2]

Note: The extinction coefficient is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation. The quantum yield is a typical value for Cy5 dyes; however, PEGylation may in some cases lead to a lower quantum yield compared to the non-PEGylated dye. For instance, a similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07.[4]

Experimental Protocols

Accurate characterization of the spectral properties of m-PEG4-N'-(PEG4-NHS ester)-Cy5 is crucial for quantitative fluorescence studies. The following protocols outline the methodologies for measuring the absorbance and emission spectra, determining the molar extinction coefficient, and calculating the fluorescence quantum yield.

Measurement of Absorbance and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance (λex) and fluorescence emission (λem).

Materials:

  • m-PEG4-N'-(PEG4-NHS ester)-Cy5

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or dimethyl sulfoxide (DMSO))

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

Absorbance Spectrum:

  • Prepare a dilute solution of the dye in the desired solvent. The concentration should be adjusted to yield an absorbance maximum between 0.1 and 1.0.[5]

  • Use the same solvent as a blank to zero the spectrophotometer.[5]

  • Scan the absorbance of the solution across a wavelength range of approximately 500 nm to 750 nm.[5]

  • Identify the wavelength at which the maximum absorbance occurs (λabs_max).[5]

Emission Spectrum:

  • Use the same solution, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[2]

  • Set the excitation wavelength of the fluorometer to the determined absorbance maximum (λabs_max).[5]

  • Scan the emission spectrum over a wavelength range from just above the excitation wavelength to approximately 800 nm.[5]

  • Identify the wavelength at which the maximum fluorescence intensity is observed (λem_max).[5]

Determination of Molar Extinction Coefficient (ε)

Objective: To determine the molar extinction coefficient of the dye at its absorbance maximum.

Materials:

  • m-PEG4-N'-(PEG4-NHS ester)-Cy5 solution of a precisely known concentration

  • UV-Vis spectrophotometer

  • Quartz cuvette (1 cm path length)

Procedure:

  • Prepare a stock solution of the dye with a carefully weighed mass in a known volume of solvent.

  • Prepare a series of dilutions from the stock solution.[6]

  • Measure the absorbance of each dilution at the absorbance maximum (λabs_max).[6]

  • Plot absorbance versus concentration.

  • According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the line when the path length (l) is 1 cm.[6]

Determination of Fluorescence Quantum Yield (Φ)

Objective: To determine the efficiency of the fluorescence process.

Materials:

  • m-PEG4-N'-(PEG4-NHS ester)-Cy5 solution

  • A reference standard with a known quantum yield in the same solvent (e.g., Cy5)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent, with absorbances at the excitation wavelength below 0.1.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and instrument settings are identical for both the sample and the standard.[5]

  • Integrate the area under the emission curve for both the sample and the reference standard.[5]

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of the resulting lines (m_sample and m_std) are proportional to the quantum yield.[5]

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[5] Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)² where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvents are different).

Visualizations

Experimental Workflow for Spectral Characterization

G cluster_absorption Absorbance Measurement cluster_emission Emission Measurement cluster_extinction Extinction Coefficient (ε) cluster_quantum_yield Quantum Yield (Φ) A1 Prepare Dilute Dye Solution A2 Measure Absorbance Spectrum (UV-Vis Spectrophotometer) A1->A2 A3 Determine λex (Absorbance Max) A2->A3 E1 Excite at λex (Absorbance < 0.1) A3->E1 Use λex for excitation E2 Measure Emission Spectrum (Fluorometer) E1->E2 E3 Determine λem (Emission Max) E2->E3 C1 Prepare Serial Dilutions C2 Measure Absorbance at λex C1->C2 C3 Plot Absorbance vs. Concentration C2->C3 C4 Calculate ε from Slope C3->C4 Q1 Prepare Sample & Standard Solutions Q2 Measure Absorbance & Emission Q1->Q2 Q3 Plot Integrated Intensity vs. Absorbance Q2->Q3 Q4 Calculate Φ relative to Standard Q3->Q4

Caption: Workflow for the spectroscopic characterization of fluorescent dyes.

Signaling Pathway: NHS Ester Reaction with Primary Amine

The utility of m-PEG4-N'-(PEG4-NHS ester)-Cy5 in bioconjugation stems from the reactivity of the NHS ester group with primary amines, such as the side chain of lysine residues in proteins.

G Reactants Reactants Dye m-PEG4-N'-(PEG4-NHS ester)-Cy5 Tetrahedral Tetrahedral Intermediate Dye->Tetrahedral Nucleophilic Attack (pH 7.2-9.0) Protein Biomolecule with Primary Amine (R-NH2) Protein->Tetrahedral Intermediate Intermediate Conjugate Stable Amide Bond (Dye-NH-R) Tetrahedral->Conjugate Elimination LeavingGroup N-Hydroxysuccinimide (NHS) Tetrahedral->LeavingGroup Products Products

Caption: Reaction mechanism of NHS ester with a primary amine.

References

A Technical Guide to PEGylated Cy5 NHS Ester: Spectroscopic Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of PEGylated Cy5 NHS ester, a fluorescent probe widely utilized in biological research and drug development. Cyanine dyes, particularly Cy5 and its derivatives, are valued for their high extinction coefficients and emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[1] The addition of a polyethylene glycol (PEG) linker enhances the aqueous solubility of the Cy5 dye, a significant advantage in biological buffers that helps prevent the formation of non-fluorescent aggregates.[1]

This document outlines the key spectroscopic parameters of both PEGylated and non-PEGylated Cy5 NHS esters, offers detailed protocols for its use in labeling biomolecules, and provides a framework for its application in various research contexts.

Spectroscopic Properties: A Comparative Analysis

The introduction of a PEG linker to the Cy5 NHS ester molecule can influence its spectroscopic characteristics. While a direct, side-by-side experimental comparison under identical conditions is not always available in published literature, the following tables summarize the known data for PEGylated Cy5 derivatives and the conventional Cy5 NHS ester. The data presented is a compilation from various sources and should be interpreted with consideration for potential variations in experimental methodologies.[1]

Table 1: Spectroscopic Properties of Cy5 NHS Ester and a PEGylated Derivative

Spectroscopic PropertyCy5 NHS EsterPEGylated Cy5 Derivative (N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5)
Excitation Maximum (λex) ~646 - 651 nm[1][2]649 - 650 nm[1]
Emission Maximum (λem) ~662 - 671 nm[1][3]667 - 691 nm[1]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[1]~107,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) ~0.2[1][4]0.07 (for a similar "Cy5-Peg" derivative)[1]
Solubility Soluble in organic solvents (DMSO, DMF); limited water solubility.[1]Enhanced aqueous solubility.[1]
Reactivity The NHS ester group reacts with primary amines to form stable amide bonds.[1]The terminal hydroxyl group allows for further derivatization.[1]

Note: The data for the PEGylated derivative suggests a lower molar extinction coefficient, implying a reduced efficiency in absorbing light at its excitation maximum compared to the non-PEGylated form.[1] Similarly, the quantum yield, which represents the fraction of absorbed photons emitted as fluorescence, appears to be lower for the PEGylated version.[1] However, the enhanced water solubility of PEGylated Cy5 is a crucial advantage for many biological applications, as it mitigates aggregation-induced quenching.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving Cy5 NHS ester and its PEGylated forms.

Protocol 1: Labeling of Proteins with Cy5 NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins with Cy5 NHS ester. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amino groups (-NH2) on proteins, such as the side chain of lysine residues, to form a stable amide bond.[5]

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Cy5 NHS ester or PEGylated Cy5 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification column (e.g., gel filtration column like Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[5]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) that would compete with the labeling reaction.

  • Dye Preparation:

    • Shortly before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[5]

  • Calculation of Reagents:

    • The molar ratio of dye to protein is a critical parameter. A common starting point is a 10:1 molar ratio of dye to protein.[7] The optimal ratio may need to be determined empirically for each protein.

    • Use the following formula to calculate the required amount of NHS ester: mg of NHS ester = (molar excess of dye) x (mg of protein) x (MW of NHS ester) / (MW of protein)[5]

  • Labeling Reaction:

    • Slowly add the calculated amount of the dissolved Cy5 NHS ester to the protein solution while gently vortexing.

    • Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).[5][6] The larger protein-dye conjugate will elute first, followed by the smaller, unconjugated dye molecules.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): Determine the average number of dye molecules per protein molecule by measuring the absorbance of the conjugate at both 280 nm (for the protein) and the excitation maximum of Cy5 (around 650 nm). The following formula can be used: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

      • A_max is the absorbance at the dye's excitation maximum.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its λ_max.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Protocol 2: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Sample of unknown quantum yield (e.g., PEGylated Cy5 NHS ester conjugate)

  • Standard with a known quantum yield in the same spectral region (e.g., non-PEGylated Cy5 in a specific solvent)

  • Solvent (the same for both sample and standard)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]

  • Measure the absorbance of each solution at the chosen excitation wavelength.[1]

  • Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.[1]

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[1]

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.[1]

  • Determine the slope of the resulting straight lines for both the sample (S) and the standard (Std).

  • Calculate the quantum yield of the sample using the following equation: Φ_S = Φ_Std * (Slope_S / Slope_Std) * (n_S^2 / n_Std^2) Where:

    • Φ is the quantum yield.

    • Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams, created using the DOT language, illustrate the key workflows.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and Dye (e.g., 10:1 molar ratio) Protein->Mix Dye Cy5 NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate (4h @ RT or O/N @ 4°C) Mix->Incubate Purify Gel Filtration Chromatography Incubate->Purify Conjugate Purified Cy5-Protein Conjugate Purify->Conjugate QuantumYieldDetermination cluster_solutions Solution Preparation cluster_measurements Spectroscopic Measurements cluster_analysis Data Analysis Sample Prepare Dilute Solutions of Sample Absorbance Measure Absorbance (Abs < 0.1) Sample->Absorbance Standard Prepare Dilute Solutions of Standard Standard->Absorbance Emission Measure Emission Spectra Absorbance->Emission Integrate Integrate Emission Intensity Emission->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5: Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a fluorescent labeling reagent that combines the far-red emitting cyanine dye, Cy5, with a hydrophilic polyethylene glycol (PEG) linker terminating in an amine-reactive N-hydroxysuccinimide (NHS) ester. This strategic design leverages the bright and photostable properties of Cy5, which emits in a spectral region with minimal autofluorescence from biological samples, while the PEG spacer enhances aqueous solubility and reduces non-specific binding.[1][2] The terminal NHS ester allows for the covalent conjugation of the dye to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[3][4] This guide provides a comprehensive overview of the solubility and stability of this compound, along with detailed experimental protocols for its characterization and use.

Core Properties and Data Presentation

While specific quantitative data for this compound is not extensively published, the following tables summarize the available information for the compound and its close structural analogs. This data provides a strong basis for its application in experimental settings.

Table 1: Physical and Spectroscopic Properties

PropertyValue/InformationSource(s)
Molecular FormulaC49H68ClN3O12[5]
Molecular Weight926.54 g/mol [5]
Excitation Maximum (λex)~649 nm[6]
Emission Maximum (λem)~667 nm[6]
Molar Extinction Coefficient (ε)~170,000 cm⁻¹M⁻¹ (for a similar PEGylated Cy5)[6]
Quantum Yield (Φ)~0.2 (typical for Cy5 dyes)[3]
StorageStore at -20°C, desiccated and protected from light.[7][8]

Table 2: Solubility Profile

SolventSolubilityNotesSource(s)
Water/Aqueous Buffers (e.g., PBS)Soluble (Enhanced by PEG linker)The hydrophilic PEG spacer increases solubility in aqueous media. For a similar compound, N-(m-PEG4)-N'-(PEG4-acid)-Cy5, solubility in water is confirmed.[6][9][10]
Dimethyl Sulfoxide (DMSO)SolubleRecommended as a solvent for preparing stock solutions immediately before use.[3][6][8]
Dimethylformamide (DMF)SolubleAn alternative to DMSO for preparing stock solutions.[1][3][6]
Dichloromethane (DCM)SolubleIndicated for the similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5.[6]
Methanol12.5 mg/mL (14.91 mM)Data for the similar N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5.[7]

Table 3: Stability Profile of the NHS Ester Moiety

ConditionStability/Half-Life (t½)NotesSource(s)
pH Highly pH-dependentThe NHS ester is most stable at slightly acidic to neutral pH and hydrolyzes rapidly at basic pH.[11]
pH 7.0t½ ≈ 4-7 hours (at 0-4°C)General data for NHS esters. The rate increases with temperature.[11]
pH 8.0-8.5t½ ≈ 30-60 minutesThis is the optimal pH range for conjugation to primary amines, balancing amine reactivity and NHS ester hydrolysis.[3]
pH 9.0t½ ≈ minutesHydrolysis becomes the dominant reaction at higher pH values.[11]
Temperature Increased temperature accelerates hydrolysis.Store stock solutions at -20°C or -80°C. Equilibrate to room temperature before opening to prevent condensation.[7][12]
Moisture Highly sensitive to moisture.Store in a desiccated environment. Avoid preparing aqueous stock solutions for long-term storage.[12]
Photostability Cy5 is generally photostable.The core fluorophore is robust, but photobleaching can occur under intense illumination.[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Protein Labeling and Characterization cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_reagent Dissolve this compound in anhydrous DMSO (10 mg/mL) reaction Add Cy5-PEG-NHS ester to Protein Solution (e.g., 10-fold molar excess) Incubate for 1 hr at RT, protected from light prep_reagent->reaction prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 8.0-8.5) prep_protein->reaction purification Separate Labeled Protein from Free Dye (e.g., Gel Filtration, Dialysis) reaction->purification dol Determine Degree of Labeling (DOL) (UV-Vis Spectrophotometry) purification->dol activity Assess Protein Activity (Functional Assay) dol->activity storage Store Conjugate at 4°C (short-term) or -20°C/-80°C (long-term) activity->storage targeted_protein_degradation Signaling Pathway: Targeted Protein Degradation via PROTACs cluster_protac PROTAC Molecule cluster_cellular_machinery Cellular Machinery cluster_ubiquitination Ubiquitination cluster_degradation Degradation protac PROTAC (e.g., containing Cy5-PEG linker) ternary Ternary Complex Formation (POI-PROTAC-E3) protac->ternary binds poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary polyub Polyubiquitination of POI ternary->polyub catalyzes ub Ubiquitin ub->polyub transfer proteasome 26S Proteasome polyub->proteasome recognized by degraded Degraded Protein (Peptides) proteasome->degraded results in

References

The Strategic Advantage of PEGylation for Cy5 NHS Ester Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, Cyanine 5 (Cy5) NHS ester has long been a workhorse due to its emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[1][2] However, the inherent hydrophobicity of the Cy5 core presents significant challenges in aqueous biological environments, leading to issues such as poor solubility, aggregation, non-specific binding, and potential fluorescence quenching.[3][4] The strategic addition of polyethylene glycol (PEG) chains, a process known as PEGylation, to Cy5 NHS ester dyes has emerged as a critical advancement, offering a suite of advantages that enhance their performance in a wide range of applications, from immunoassays to in vivo imaging. This technical guide provides a comprehensive overview of the benefits of PEGylating Cy5 NHS ester dyes, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Advantages of PEGylating Cy5 NHS Ester

The covalent attachment of hydrophilic PEG polymers to the Cy5 NHS ester molecule fundamentally alters its physicochemical properties, leading to several key improvements:

  • Enhanced Aqueous Solubility and Reduced Aggregation: The non-sulfonated Cy5 NHS ester is strongly hydrophobic, necessitating the use of organic co-solvents like DMSO or DMF for solubilization before conjugation to biomolecules in aqueous buffers.[3][5] PEGylation dramatically increases the water solubility of the dye, often eliminating the need for organic solvents that can be detrimental to sensitive proteins.[6][7] This enhanced hydrophilicity also mitigates the tendency of cyanine dyes to form non-fluorescent aggregates in aqueous environments, ensuring a more stable and reliable fluorescent signal.[8]

  • Reduced Non-Specific Binding: The hydrophobic nature of the unmodified Cy5 dye can lead to significant non-specific binding to proteins, lipids, and cell membranes, resulting in high background signals and reduced assay sensitivity.[3][9] The flexible, hydrophilic PEG chains form a hydrated layer around the dye, effectively shielding it and reducing these undesirable non-specific interactions.[9][10] This "stealth" effect is crucial for applications requiring high signal-to-noise ratios, such as in vivo imaging and sensitive immunoassays.

  • Improved Pharmacokinetics for In Vivo Applications: For in vivo studies, PEGylation is a well-established strategy to improve the pharmacokinetic profile of molecules. By increasing the hydrodynamic radius of the dye-conjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[11] This extended circulation time can be advantageous for targeted imaging and drug delivery applications.

  • Mitigation of Steric Hindrance: The PEG linker acts as a flexible spacer arm between the dye and the target biomolecule.[6][12] This separation can reduce steric hindrance, which is particularly important when labeling near the active site of a protein or an antibody's paratope, helping to preserve the biological activity of the conjugated molecule.[]

Quantitative Data Summary

The following tables summarize the key quantitative parameters comparing non-PEGylated and PEGylated Cy5 NHS ester derivatives based on available data. It is important to note that direct side-by-side comparisons of identical core dye structures under the same experimental conditions are not always available in the public domain, and properties can vary based on the length and nature of the PEG linker.

Table 1: Spectroscopic and Physicochemical Properties

PropertyNon-PEGylated Cy5 NHS EsterPEGylated Cy5 NHS EsterRationale for Difference
Excitation Maximum (λex) ~646 - 649 nm[3][8]~649 - 651 nm[7][8]The core fluorophore is the same, so minimal change is expected.
Emission Maximum (λem) ~662 - 671 nm[3][8]~667 - 691 nm[6][8]The local microenvironment created by the PEG chain can slightly alter the emission spectrum.
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[1][3]~107,000 M⁻¹cm⁻¹ (for a specific derivative)[8]The addition of the PEG chain can alter the electronic environment of the chromophore, potentially reducing its light-absorbing efficiency.
Quantum Yield (Φ) ~0.2[8]~0.07 (for a similar PEGylated derivative)[8]The PEG linker can influence the non-radiative decay pathways of the excited state, which may lead to a lower quantum yield.
Aqueous Solubility Low (requires organic co-solvents)[3][5]High (soluble in aqueous buffers)[6][8][14]The hydrophilic nature of the PEG chain imparts water solubility.
Tendency for Aggregation High in aqueous media[8]Significantly reduced[8]The PEG chains provide a hydrating layer that prevents dye-dye interactions.
Non-Specific Binding High due to hydrophobicity[3][9]Significantly reduced[9][10]The hydrophilic and flexible PEG linker creates a "shield" that minimizes non-specific interactions.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with PEGylated Cy5 NHS Ester

This protocol provides a general guideline for the conjugation of a PEGylated Cy5 NHS ester to a primary amine-containing protein, such as an antibody. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)[15]

  • PEGylated Cy5 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (if required for initial dye solubilization)[16]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at an optimal concentration (typically 1-10 mg/mL).[16] If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).[15]

  • Dye Preparation:

    • Allow the vial of PEGylated Cy5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[17]

    • Immediately before use, dissolve the PEGylated Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[18] Some highly PEGylated dyes may dissolve directly in the aqueous reaction buffer.

  • Conjugation Reaction:

    • Calculate the required amount of dye for the desired molar excess. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[19]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[19]

  • Quenching the Reaction:

    • (Optional but recommended) Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[19] Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[18]

    • Collect the fractions containing the labeled protein. The labeled protein will typically be visible as a colored band that elutes first.

  • Characterization (Optional):

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[18] Consider adding a cryoprotectant like glycerol and storing in aliquots to avoid repeated freeze-thaw cycles.[15]

Mandatory Visualizations

PEGylation_Advantages cluster_0 Non-PEGylated Cy5 NHS Ester cluster_1 PEGylated Cy5 NHS Ester NonPEG Hydrophobic Cy5 Core + NHS Ester Problem1 Poor Aqueous Solubility NonPEG->Problem1 Problem2 Aggregation NonPEG->Problem2 Problem3 Non-Specific Binding NonPEG->Problem3 PEGylated PEGylated Cy5 NHS Ester NonPEG->PEGylated PEGylation PEG Hydrophilic PEG Chain Advantage1 Enhanced Solubility PEGylated->Advantage1 Advantage2 Reduced Aggregation PEGylated->Advantage2 Advantage3 Reduced Non-Specific Binding PEGylated->Advantage3

Caption: Logical diagram illustrating the problems associated with non-PEGylated Cy5 NHS ester and the advantages conferred by PEGylation.

Bioconjugation_Workflow start Start: Prepare Protein (Amine-free buffer, pH 8.3-9.0) prep_dye Prepare PEG-Cy5-NHS Ester (Dissolve in DMSO/Buffer) start->prep_dye conjugate Conjugation Reaction (Mix Protein and Dye, Incubate 1-2h RT or 4°C overnight) prep_dye->conjugate quench Quench Reaction (Add Tris buffer) conjugate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Conjugate (Determine DOL) purify->analyze store Store Conjugate (-20°C to -80°C, protected from light) analyze->store

Caption: Experimental workflow for the bioconjugation of PEGylated Cy5 NHS ester to a protein.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a fluorescent dye designed for the covalent labeling of biomolecules. We will delve into its chemical properties, spectroscopic data, and provide detailed experimental protocols for its application in life sciences research and drug development.

Introduction to this compound

This compound is a near-infrared (NIR) fluorescent probe specifically engineered for robust performance in biological applications. It belongs to the cyanine dye family, known for their high extinction coefficients and fluorescence emission in the far-red region of the spectrum, which minimizes autofluorescence from endogenous biomolecules.

The key features of this molecule are:

  • Cy5 Core: Provides the fluorophore with its characteristic spectral properties in the far-red range.

  • NHS Ester Group: An amine-reactive functional group that enables the covalent attachment of the dye to primary amines (-NH₂) present on proteins (e.g., lysine residues, N-terminus), peptides, and other biomolecules.

  • Dual PEG4 Linkers: Two polyethylene glycol (PEG) chains enhance the hydrophilicity and biocompatibility of the dye.[1] This increased water solubility helps to prevent aggregation, a common issue with cyanine dyes, and can reduce non-specific binding in biological assays.[2]

These characteristics make this compound a valuable tool for a variety of applications, including:

  • Fluorescence microscopy

  • Flow cytometry

  • In vivo imaging

  • Immunoassays

  • Protein and peptide labeling

Core Properties and Specifications

The performance of a fluorescent dye is defined by its spectroscopic and chemical properties. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₄₉H₆₈ClN₃O₁₂[3]
Molecular Weight 926.54 g/mol [3]
Excitation Maximum (λex) 649 nm[3]
Emission Maximum (λem) 667 nm[3]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹ (for a structurally similar compound)[1]
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 derivative has a quantum yield of 0.07.[2]
Solubility Water, DMSO, DMF
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Target Moiety Primary Amines (-NH₂)

Experimental Protocols

Accurate and reproducible results when using this compound depend on meticulous experimental technique. Below is a detailed protocol for a common application: the fluorescent labeling of a protein.

Protein Labeling with this compound

This protocol outlines the general procedure for covalently labeling a protein with this compound.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)[4]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification resin (e.g., gel filtration column like Sephadex G-25) or dialysis equipment

Workflow for Protein Labeling:

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) reaction Combine Protein and Dye Solutions (Incubate for 1-2 hours at room temperature, protected from light) protein_prep->reaction Add dye to protein dye_prep Prepare Dye Solution (Dissolve NHS ester in DMSO/DMF) dye_prep->reaction purification Purify Labeled Protein (Gel filtration or dialysis) reaction->purification Remove unreacted dye G cluster_reactants Reactants cluster_product Product protein Protein-NH₂ (Primary Amine) conjugate Protein-NH-CO-PEG-Cy5 (Stable Amide Bond) protein->conjugate dye Cy5-PEG-NHS Ester dye->conjugate

References

An In-depth Technical Guide to Bioconjugation with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a fluorescent labeling reagent, detailing its chemical properties, bioconjugation applications, and experimental protocols. The inclusion of a bifunctional polyethylene glycol (PEG) linker and a cyanine 5 (Cy5) fluorophore makes this reagent a versatile tool for labeling biomolecules in various research and drug development contexts.

Core Concepts and Chemical Properties

This compound is an amine-reactive fluorescent dye. Its structure consists of three key components:

  • Cy5: A fluorescent dye that emits in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules.[1]

  • PEG Linker: Two PEG4 (polyethylene glycol with four repeating units) chains enhance the hydrophilicity and biocompatibility of the molecule.[1][2] This increased water solubility helps to prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[3] The PEG linker can also reduce non-specific binding and immunogenicity, making it suitable for in vivo studies.[2]

  • NHS Ester: The N-hydroxysuccinimide (NHS) ester is a reactive group that forms a stable amide bond with primary amino groups (-NH2) on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[4][5][6]

The reaction between the NHS ester and a primary amine is highly pH-dependent, with an optimal pH range of 8.3-8.5.[5][7] At a lower pH, the amino group is protonated, hindering the reaction. Conversely, at a higher pH, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.[5][7]

Quantitative Data Summary

For clarity and comparative purposes, the following table summarizes the key quantitative data for this compound and related compounds. It is important to note that a direct side-by-side experimental comparison of these exact compounds under identical conditions is not always available in the public domain.[3]

PropertyThis compoundN-(m-PEG4)-N'-(PEG4-acid)-Cy5Bis-(N,N'-NHS-PEG4)-Cy5
Molecular Weight 926.53 g/mol [8]829.46 g/mol [2]1081.7 g/mol [9]
CAS Number 2107273-30-1[10]2107273-32-3[2][11]2107273-48-1[9]
Excitation Maximum (λex) ~649 nm[9][11]649 nm[11]649 nm[9]
Emission Maximum (λem) ~667 nm[9][11]667 nm[11]667 nm[9]
Molar Extinction Coefficient (ε) Not explicitly stated for this specific compound. A similar compound, N-(m-PEG4)-N'-(PEG4-acid)-Cy5, has an ε of ~170,000 M⁻¹cm⁻¹.[11] Another related compound, Bis-(N,N'-NHS-PEG4)-Cy5, has an ε of 232,000 M⁻¹cm⁻¹.[9]~170,000 M⁻¹cm⁻¹[11]232,000 M⁻¹cm⁻¹[9]
Quantum Yield (Φ) Not explicitly reported for this specific compound. A similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07.[3]Not explicitly reported.Not explicitly reported.
Solubility Water, DMSO, DMF[11]Water, DMSO, DMF, DCM[11]Water, DMSO, DMF, DCM[9]
Storage -20°C, sealed storage, away from moisture and light.[8][12]2-8°C, dry, sealed.[2]-20°C[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protein Labeling with this compound

This protocol outlines the general procedure for labeling proteins with primary amines.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)[13]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]

  • 1 M Sodium Bicarbonate solution[14]

  • Gel filtration column (e.g., Sephadex G-25)[14]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), to a concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.[15]

  • Prepare the Dye Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[15]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to make a 10 mM stock solution.[14] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[15]

  • Run Conjugation Reaction:

    • The optimal molar ratio of dye to protein for labeling needs to be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of the dye is recommended.[14][16]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[7]

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light.[6]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25).[14]

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Load the reaction mixture onto the column and collect the fractions. The labeled protein will typically elute first as a colored band.

    • Combine the fractions containing the desired dye-protein conjugate.

  • Determine Degree of Labeling (DOL) (Optional):

    • The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).

    • The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

Oligonucleotide Labeling

This protocol is for labeling amino-modified oligonucleotides.

Materials:

  • This compound

  • Amine-modified oligonucleotide

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Anhydrous DMF or DMSO

  • Size-exclusion chromatography column (e.g., Glen Gel-Pak™)[6]

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer.[6]

  • Prepare Dye Solution: Dissolve a 5-10 fold molar excess of this compound in a small amount of anhydrous DMF or DMSO.[6]

  • Reaction: Add the dye solution to the oligonucleotide solution. Agitate the mixture and incubate at room temperature for 1-2 hours.[6]

  • Purification: Separate the labeled oligonucleotide from unreacted dye and salts using a size-exclusion desalting column.[6]

Visualizations: Workflows and Pathways

Bioconjugation Experimental Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Reaction Conjugation Reaction (Room temp, 1-2h or 4°C, overnight) Protein_Prep->Reaction Add Protein Dye_Prep Prepare Dye Stock Solution (Anhydrous DMSO/DMF) Dye_Prep->Reaction Add Dye Purification Purify Conjugate (Gel Filtration) Reaction->Purification Reaction Mixture Analysis Characterize Conjugate (Spectrophotometry, DOL) Purification->Analysis Purified Conjugate

Protein labeling workflow with Cy5-PEG4-NHS ester.
NHS Ester Reaction Mechanism

This diagram shows the chemical reaction between the NHS ester and a primary amine on a biomolecule, resulting in a stable amide bond.

NHS_Ester_Reaction reagents Biomolecule-NH₂ + Cy5-PEG-NHS Ester intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack (pH 8.3-8.5) products Biomolecule-NH-CO-PEG-Cy5 + NHS intermediate->products Elimination of NHS

Reaction of an NHS ester with a primary amine.
Application in PROTAC Development

This compound can be used as a fluorescently labeled PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[8][12] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Signaling_Pathway PROTAC Fluorescent PROTAC (Target Ligand - PEG-Cy5 - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC mechanism of action.

References

A Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a fluorescent labeling reagent. It covers the physicochemical properties, core applications in bioconjugation, and detailed experimental protocols for its use in labeling biomolecules.

Core Properties and Specifications

This compound is a near-infrared fluorescent probe that incorporates a Cy5 dye, a bifunctional polyethylene glycol (PEG) linker, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination of moieties makes it a versatile tool for covalently labeling proteins, antibodies, and other amine-containing molecules.

Physicochemical Characteristics

The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 2107273-30-1[1][2]
Molecular Weight 926.53 g/mol [2]
Molecular Formula C₄₉H₆₈ClN₃O₁₂[2]
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~667 nm
Appearance Solid[2]
Solubility Good in polar organic solvents (DMSO, DMF)[3]
Structural Advantages and Rationale for Use

The design of this compound offers several advantages in bioconjugation and drug development. The strategic inclusion of PEG linkers enhances the hydrophilicity and biocompatibility of the Cy5 dye.[4][5] This is particularly beneficial in preventing aggregation and non-specific binding of labeled biomolecules in aqueous environments.[6] The PEG spacers also provide flexibility and reduce steric hindrance, which can help maintain the biological activity of the labeled molecule.[7]

The Cy5 fluorophore emits in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules in cells and tissues.[8][9] The NHS ester group is one of the most popular reactive moieties for targeting primary amines (e.g., on lysine residues of proteins) to form stable amide bonds.[9][10][11]

Applications in Research and Drug Development

The primary application of this compound is the fluorescent labeling of biomolecules for detection and tracking. Its properties make it suitable for a range of techniques, including:

  • Fluorescence Microscopy: Imaging the localization of labeled proteins or antibodies within cells and tissues.

  • Flow Cytometry: Identifying and sorting cells based on the presence of fluorescently labeled surface markers.[8]

  • In Vivo Imaging: Tracking the biodistribution of labeled molecules in living organisms, benefiting from the deep tissue penetration of far-red light.[8]

  • Antibody-Drug Conjugate (ADC) Development: The PEG linker technology is integral to modern ADCs, improving their solubility and in vivo stability.[12][13]

  • PROTACs: This molecule can be used as a fluorescently-tagged linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[2]

Experimental Protocols

The following is a detailed protocol for the fluorescent labeling of an antibody with this compound. This protocol is a general guideline and may require optimization for specific proteins.

Materials and Reagents
  • Antibody (or other protein) to be labeled in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification Column (e.g., Sephadex G-25)

  • Spectrophotometer

Labeling Procedure
  • Prepare the Antibody Solution:

    • Dissolve the antibody in the conjugation buffer at a concentration of 2-10 mg/mL. Lower concentrations can reduce labeling efficiency.[14]

    • Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the antibody for reaction with the NHS ester.[15]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh and used promptly.[3]

  • Calculate the Molar Ratio:

    • Determine the desired molar excess of the dye to the antibody. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[16]

    • The optimal ratio may need to be determined empirically to achieve the desired degree of labeling without causing protein precipitation or loss of function.

  • Conjugation Reaction:

    • While gently vortexing, add the calculated volume of the dye stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled antibody, while the later fractions will contain the free dye.

Characterization of the Conjugate
  • Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).

  • Functional Analysis: It is crucial to confirm that the biological activity of the antibody or protein is retained after labeling.

Visualized Workflows and Logical Diagrams

Bioconjugation Workflow

The following diagram illustrates the general workflow for labeling a primary amine-containing biomolecule with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Biomolecule in Amine-Free Buffer (pH 8.3-8.5) C Add Dye Solution to Biomolecule A->C B Dissolve Cy5-PEG-NHS in DMSO or DMF B->C D Incubate (1-2h at RT or overnight at 4°C) C->D E Separate Conjugate (e.g., Size-Exclusion Chromatography) D->E F Characterize Conjugate (DOL, Functional Assay) E->F

Bioconjugation workflow for Cy5-PEG-NHS ester.
Functional Components of the Molecule

This diagram illustrates the logical relationship between the structural components of this compound and their respective functions.

G cluster_functions molecule This compound Cy5 Moiety PEG Linkers NHS Ester fluorescence Far-Red Fluorescence (λem ~667 nm) Low Autofluorescence molecule:cy5->fluorescence solubility Enhanced Aqueous Solubility Reduced Aggregation Improved Biocompatibility molecule:peg->solubility conjugation Covalent Amide Bond Formation with Primary Amines molecule:nhs->conjugation

Functional components of the labeling reagent.

References

Methodological & Application

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a state-of-the-art fluorescent labeling reagent designed for the covalent attachment of the cyanine dye Cy5 to proteins and other biomolecules. This reagent features a bifunctional design, incorporating a stable N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines on the target molecule. The inclusion of two polyethylene glycol (PEG4) spacers enhances the hydrophilicity of the dye, which can help to reduce aggregation and non-specific binding of the labeled protein, leading to improved signal-to-noise ratios in a variety of applications.[1] Cy5 is a far-red fluorescent dye, meaning it is excited and emits light in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[2][3]

These characteristics make this compound an excellent choice for a range of applications, including fluorescence microscopy, in vivo imaging, flow cytometry, and other fluorescence-based assays.[2][4]

Physicochemical and Spectroscopic Properties

PropertyValue
Molecular FormulaC₄₉H₆₈CLN₃O₁₂
Molecular Weight926.53 g/mol [5]
Excitation Maximum (λex)~649 nm[2][3]
Emission Maximum (λem)~667 nm[2][3]
Reactive GroupN-Hydroxysuccinimide (NHS) ester
ReactivityPrimary amines (-NH₂)

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes a general procedure for labeling a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate, pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction tubes

  • Stirring/vortexing equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[3] Note that protein concentrations below 2 mg/mL may result in lower labeling efficiency.

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate. This is the optimal pH range for the reaction between the NHS ester and primary amines.[3][6][7]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

  • Calculation of Dye Amount:

    • The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess of dye is recommended.

    • Use the following formula to calculate the required amount of dye:

      • mg of Dye = (mg of Protein / MW of Protein) * Molar Excess of Dye * MW of Dye

  • Labeling Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dissolved dye.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will typically elute first as it is larger than the free dye.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~649 nm, A₆₄₉).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₆₄₉ * CF₂₈₀)] / ε_protein

      • Dye Concentration (M) = A₆₄₉ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of Cy5 at 649 nm (~250,000 M⁻¹cm⁻¹).

Illustrative Data for Antibody Labeling:

The following table provides representative data for the labeling of a typical IgG antibody (MW ~150,000 Da) using varying molar excess of the Cy5 NHS ester. Actual results may vary depending on the protein and reaction conditions.

Molar Excess of DyeAchieved Degree of Labeling (DOL)Labeling Efficiency (Approx.)
5X1.5 - 2.530 - 50%
10X3.0 - 5.030 - 50%
20X6.0 - 8.030 - 40%

Application Example: Immunofluorescence Staining of EGFR

This protocol details the use of an antibody labeled with this compound for the immunofluorescence staining of the Epidermal Growth Factor Receptor (EGFR) in cultured cells.

Materials:

  • Cells cultured on coverslips

  • Primary antibody specific for EGFR

  • Secondary antibody conjugated to this compound (prepared as in Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 1% BSA in PBS)

  • PBS

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Preparation:

    • Rinse cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-EGFR antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Cy5-labeled secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation: ~620-650 nm, Emission: ~660-720 nm).[2]

Diagrams

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p_prep Prepare Protein Solution (2-10 mg/mL, pH 8.3-8.5) mix Mix Protein and Dye (10x molar excess of dye) p_prep->mix d_prep Prepare Dye Solution (10 mg/mL in DMSO) d_prep->mix incubate Incubate 1 hr at RT (Protect from light) mix->incubate purify Purify via Gel Filtration incubate->purify analyze Determine DOL (A280/A649) purify->analyze

Caption: Protein labeling experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for Labeling Antibodies with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of antibodies with the fluorescent dye N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. This near-infrared (NIR) dye is equipped with a hydrophilic polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group. The PEG linker enhances the solubility and biocompatibility of the conjugate in aqueous environments, potentially reducing non-specific binding and aggregation. The NHS ester reacts efficiently with primary amines (e.g., on lysine residues) on the antibody to form stable amide bonds.[1][] This protocol outlines the necessary materials, a step-by-step procedure for conjugation, methods for purification of the labeled antibody, and techniques for characterizing the final product.

Antibody-dye conjugates are powerful tools in a multitude of research and diagnostic applications, including fluorescence microscopy, flow cytometry, and immunoassays.[] The selection of the appropriate fluorescent label is critical for achieving optimal results. Cy5 and its derivatives are popular choices due to their high extinction coefficients and emission in the far-red spectral region, which minimizes autofluorescence from biological samples.[3]

Spectroscopic Properties

The incorporation of PEG linkers in this compound can influence its spectroscopic properties when compared to standard Cy5-NHS ester. While the excitation and emission maxima remain similar, the molar extinction coefficient of PEGylated Cy5 derivatives may be lower than their non-PEGylated counterparts.[3] This is an important consideration for quantitative fluorescence-based assays.

Spectroscopic PropertyThis compoundStandard Cy5-NHS Ester
Excitation Maximum (λex) ~649 nm[4][5]~649 - 651 nm[6]
Emission Maximum (λem) ~667 nm[4][5]~666 - 671 nm[6]
Molar Extinction Coefficient (ε) at λex ~170,000 M⁻¹cm⁻¹ (for a similar PEGylated Cy5)[7]~250,000 M⁻¹cm⁻¹[6]
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 derivative has a reported Φ of 0.07[3]~0.2[6]
Recommended Laser Lines 633 nm or 647 nm[6]633 nm or 647 nm[6]
Solubility Water, DMSO, DMF, DCM[7]DMSO, DMF[6]

Experimental Protocols

Materials and Reagents
  • Antibody: Purified antibody (e.g., IgG) at a concentration of 1-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS). Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.[8]

  • This compound: Store at -20°C, protected from light and moisture.[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): High-purity, anhydrous solvent for dissolving the dye.

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0.[1]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0.

  • Purification Column: Desalting spin column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography (SEC) column.[10]

  • Spectrophotometer: Capable of measuring absorbance at 280 nm and ~649 nm.

Antibody Preparation

If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or other interfering substances like sodium azide or BSA, it must be purified before labeling. This can be achieved by dialysis against PBS (pH 7.2-7.4) or by using an antibody purification kit.[1][10]

Labeling Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Antibody Prepare Antibody Adjust pH Adjust pH Prepare Antibody->Adjust pH Dissolve Dye Dissolve Dye Add Dye to Antibody Add Dye to Antibody Dissolve Dye->Add Dye to Antibody Adjust pH->Add Dye to Antibody Incubate Incubate Add Dye to Antibody->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Characterize Conjugate Characterize Conjugate Purify Conjugate->Characterize Conjugate

Caption: Workflow for labeling antibodies with this compound.

Detailed Protocol
  • Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[8]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS-ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[8]

  • Prepare Antibody Solution: Adjust the antibody concentration to 2-10 mg/mL in PBS. For optimal labeling, add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.5-9.0.[1]

  • Calculate Molar Ratio: The optimal molar ratio of dye to antibody depends on the specific antibody and the desired degree of labeling (DOL). A starting point of a 10:1 to 20:1 molar excess of the dye is recommended.[1][8]

    • Moles of Antibody = (Antibody concentration (mg/mL) * Antibody volume (mL)) / Antibody molecular weight ( g/mol )

      • (Assume IgG molecular weight is ~150,000 g/mol )

    • Moles of Dye = Moles of Antibody * Molar excess

    • Volume of Dye Stock = (Moles of Dye * Dye molecular weight ( g/mol )) / Dye stock concentration (mg/mL)

      • (Molecular weight of this compound is ~838.43 g/mol )[9]

  • Labeling Reaction: Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing. Protect the reaction mixture from light and incubate for 1 hour at room temperature or 2 hours on ice.[10]

  • Quench Reaction: Stop the reaction by adding 1/10th volume of 1 M Tris-HCl, pH 8.0. This will quench any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.[10]

Purification of the Labeled Antibody

It is crucial to remove unconjugated dye from the labeled antibody. The most common method for this is size-exclusion chromatography using a desalting spin column.

  • Equilibrate the Spin Column: Prepare the desalting spin column according to the manufacturer's instructions. This typically involves washing the column with PBS.

  • Load the Sample: Apply the quenched reaction mixture to the center of the column.

  • Centrifuge: Centrifuge the column according to the manufacturer's protocol. The purified, labeled antibody will be in the eluate. The smaller, unconjugated dye molecules will be retained in the column resin.

Characterization of the Labeled Antibody

The final step is to determine the concentration of the labeled antibody and the Degree of Labeling (DOL).

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and ~649 nm (Amax of Cy5).

  • Calculate Antibody Concentration and DOL:

    • Correction Factor (CF) for Cy5 at 280 nm: The Cy5 dye has some absorbance at 280 nm. The correction factor is the ratio of the absorbance at 280 nm to the absorbance at its maximum (~649 nm). This value is often provided by the manufacturer or can be determined experimentally. For standard Cy5, this is approximately 0.05.

    • Concentration of Cy5 (M) = Amax / εCy5

      • Where Amax is the absorbance at ~649 nm and εCy5 is the molar extinction coefficient of the dye (~170,000 M⁻¹cm⁻¹ for a similar PEGylated Cy5).[7]

    • Concentration of Antibody (M) = [A280 - (Amax * CF)] / εAntibody

      • Where εAntibody is the molar extinction coefficient of the antibody (for IgG, typically ~210,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL) = Moles of Dye / Moles of Antibody = Concentration of Cy5 / Concentration of Antibody

    An optimal DOL for most applications is typically between 2 and 7.[1] Over-labeling can lead to antibody aggregation and fluorescence quenching.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Degree of Labeling (DOL) 2 - 7Low DOL: Increase the dye-to-antibody molar ratio, ensure the reaction pH is between 8.5 and 9.0, or increase the antibody concentration. High DOL: Decrease the dye-to-antibody molar ratio or shorten the reaction time.
Antibody Recovery > 80%Low Recovery: Ensure proper equilibration and handling of the purification column. Avoid excessive dilution of the antibody during the labeling reaction.
Purity Single major band on SDS-PAGE corresponding to the antibody's molecular weight.Presence of free dye: Repeat the purification step. Aggregation: Reduce the DOL, ensure the antibody is of high purity before labeling, and handle the conjugate gently.

Logical Relationship of the Labeling Process

G Antibody (Primary Amines) Antibody (Primary Amines) Labeled Antibody Labeled Antibody Antibody (Primary Amines)->Labeled Antibody Reaction PEG-Cy5-NHS Ester PEG-Cy5-NHS Ester PEG-Cy5-NHS Ester->Labeled Antibody Reaction Unreacted Dye Unreacted Dye Purified Labeled Antibody Purified Labeled Antibody Labeled Antibody->Purified Labeled Antibody Purification

Caption: Relationship between reactants and products in the antibody labeling process.

References

Application Note and Protocol: Conjugation of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the covalent labeling of primary amines on proteins, antibodies, and other biomolecules using the fluorescent probe N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. This cyanine-based dye is equipped with a dual PEG4 linker and an N-hydroxysuccinimide (NHS) ester, which facilitates efficient and specific conjugation in aqueous buffers. The inclusion of PEG linkers enhances solubility and minimizes aggregation, while the Cy5 fluorophore offers bright, far-red fluorescence, ideal for minimizing background autofluorescence in biological imaging and assays.[1][2] This note covers the conjugation reaction, purification of the conjugate, and methods for determining the degree of labeling (DOL).

Introduction

This compound is an amine-reactive fluorescent dye designed for the stable labeling of biomolecules. The core of this reagent is the Cy5 fluorophore, a cyanine dye with a high molar extinction coefficient that absorbs and emits in the far-red region of the spectrum (~650 nm / ~670 nm).[3] This spectral profile is highly advantageous for biological applications as it significantly reduces interference from the natural autofluorescence of cells and tissues.

The NHS ester moiety reacts specifically with non-protonated primary aliphatic amine groups, such as the N-terminus of polypeptides and the ε-amino group of lysine residues, to form a stable, covalent amide bond.[4][5] For this reaction to proceed efficiently, a slightly basic pH (8.0-9.0) is required to ensure the amine group is deprotonated and available as a nucleophile.[6][7] The dual PEG4 linkers increase the hydrophilicity of the molecule, which helps to prevent aggregation of the labeled protein and improves its solubility and biocompatibility.[1][2]

Accurate characterization of the resulting conjugate, particularly the Degree of Labeling (DOL), is critical. The DOL represents the average number of dye molecules conjugated to each protein molecule and directly influences the conjugate's brightness, functionality, and potential for self-quenching.[3][8] This protocol provides a robust method for achieving consistent labeling and calculating the DOL to ensure experimental reproducibility.

Chemical Reaction

The fundamental reaction involves the nucleophilic acyl substitution where the primary amine of the biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

G Protein Biomolecule-NH₂ (Protein, Antibody, etc.) reaction_conditions pH 8.0-9.0 Room Temperature Dye Cy5-PEG-NHS Ester plus + Conjugate Biomolecule-NH-CO-PEG-Cy5 (Stable Amide Bond) reaction_conditions->Conjugate NHS N-hydroxysuccinimide (Byproduct) reaction_conditions->NHS

Caption: Reaction of an NHS ester with a primary amine.

Materials and Reagents

  • This compound: Store at < -15°C, desiccated and protected from light.[9]

  • Protein/Biomolecule: To be labeled (e.g., IgG antibody), at a concentration of 2-10 mg/mL.[10][11] The protein must be in an amine-free buffer.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5.[4][7] Crucially, avoid buffers containing primary amines like Tris or glycine. [5][6]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): High quality, for reconstituting the dye.[4][6]

  • Quenching Reagent (Optional): 1 M Tris-HCl or 1 M Glycine, pH ~7.4.[4]

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or spin desalting column appropriate for the scale of the reaction.[10][12]

  • Spectrophotometer: Capable of measuring absorbance at 280 nm and ~650 nm.

Experimental Protocols

Experimental Workflow Overview

G prep_protein 1. Prepare Protein Solution (2-10 mg/mL in Amine-Free Buffer, pH 8.3-8.5) conjugation 3. Conjugation Reaction (Add dye to protein, incubate 1 hr at RT) prep_protein->conjugation prep_dye 2. Prepare Dye Stock Solution (e.g., 10 mg/mL in anhydrous DMSO) prep_dye->conjugation purification 4. Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification characterization 5. Characterize Conjugate (Measure A280 and A650, Calculate DOL) purification->characterization

Caption: General workflow for protein-dye conjugation.

Detailed Protocol

Step 1: Preparation of Protein Solution

  • Ensure the protein sample is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). If the protein is in a buffer containing Tris or other primary amines, it must be exchanged. This can be done by dialysis against the Reaction Buffer or by using a desalting column.[13][14]

  • Adjust the protein concentration to 2-10 mg/mL for optimal labeling.[10][11] Lower concentrations may reduce labeling efficiency.[15]

Step 2: Preparation of Dye Stock Solution

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[14]

  • Immediately before use, reconstitute the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][4] Vortex briefly to ensure it is fully dissolved.

  • Note: NHS esters are moisture-sensitive and have limited stability in solution. Prepare this solution fresh and discard any unused portion.[4][14]

Step 3: Conjugation Reaction

  • Calculate the volume of dye solution needed based on the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 molar ratio of dye-to-protein is recommended for antibodies.[8][9][14] This ratio may need to be optimized for different proteins.[4]

  • Add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.[4] The volume of DMSO/DMF added should not exceed 10% of the total reaction volume.[9]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[4]

Step 4: Purification of the Conjugate

  • Following incubation, the unreacted, hydrolyzed dye must be removed from the labeled protein.

  • For most proteins, size-exclusion chromatography (e.g., a G-25 desalting column) is the most effective method.[10]

  • Equilibrate the column with an appropriate storage buffer (e.g., PBS, pH 7.4).

  • Apply the reaction mixture to the column.

  • Collect the fractions. The protein-dye conjugate will be in the first colored fractions that elute, while the smaller, unconjugated dye molecules will be retained on the column and elute later.

Step 5: Characterization and Calculation of Degree of Labeling (DOL)

  • Measure the absorbance of the purified conjugate solution in a spectrophotometer at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, ~650 nm (A_max).[3]

  • Calculate the concentration of the dye and the protein using the Beer-Lambert law (A = εcl), applying a correction factor for the dye's absorbance at 280 nm.[3]

    • Molar Extinction Coefficient of Cy5 (ε_dye): ~250,000 M⁻¹cm⁻¹ at 650 nm[11]

    • Correction Factor (CF) for Cy5 at 280 nm: ~0.04 (This is A₂₈₀ / A_max for the free dye)[12]

  • Calculations:

    • Concentration of Dye (M): [Dye] = A_max / ε_dye

    • Corrected Protein Absorbance at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A_max * CF)

    • Concentration of Protein (M): [Protein] = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of your protein)

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Data Presentation

The degree of labeling is highly dependent on the molar ratio of dye to protein used in the reaction. The optimal DOL for antibodies is typically between 2 and 10.[8] Over-labeling can lead to fluorescence quenching and reduced protein activity.[3]

Table 1: Example DOL for IgG Labeling at Different Molar Ratios

Dye:Protein Molar RatioTarget Protein (IgG) Conc.Resulting DOL (Hypothetical)Notes
5:15 mg/mL2.5 - 3.5Good for applications requiring high biological activity.
10:15 mg/mL4.0 - 6.0A common starting point, balancing brightness and activity.[8][9]
15:15 mg/mL6.5 - 8.5Higher brightness, suitable for imaging applications.
20:15 mg/mL8.0 - 10.0May risk some protein aggregation or activity loss.

Table 2: Key Spectroscopic and Calculation Parameters

ParameterSymbolValueReference
Cy5 Absorbance Maxλ_max~650 nm[3]
Cy5 Molar Extinction Coefficientε_dye250,000 M⁻¹cm⁻¹[11]
Cy5 Correction Factor at 280 nmCF0.04[12]
IgG Molar Extinction Coefficientε_protein210,000 M⁻¹cm⁻¹[3]
IgG Molecular WeightMW_protein~150,000 Da[8]

Storage

Store the final protein-dye conjugate at 4°C for short-term use (weeks) or at -20°C for long-term storage, protected from light.[9][16] The addition of a carrier protein like 0.1% BSA may improve stability for dilute solutions.[9]

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a far-red fluorescent dye designed for the covalent labeling of biomolecules. This derivative of the popular cyanine dye, Cy5, is engineered with two polyethylene glycol (PEG) linkers. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on proteins, such as the lysine residues on cell surface proteins, to form stable amide bonds. This makes it an excellent tool for labeling cells for analysis by flow cytometry.

The inclusion of PEG linkers enhances the hydrophilicity of the dye, which can improve its solubility in aqueous buffers and potentially reduce non-specific binding and aggregation, common issues with cyanine dyes.[1][2] The Cy5 fluorophore is well-suited for flow cytometry due to its excitation and emission properties in the far-red spectrum, which helps to minimize autofluorescence from biological samples.[3][4][5] It is efficiently excited by the 633 nm or 647 nm laser lines commonly found on flow cytometers.[3][4]

These application notes provide a detailed protocol for using this compound for cell surface labeling in flow cytometry, along with technical data and workflow diagrams.

Product Information and Spectroscopic Data

The spectroscopic properties of Cy5 dyes are critical for designing flow cytometry experiments. The PEGylation of this compound may slightly alter these properties compared to standard Cy5-NHS ester.

PropertyValueReference
Excitation Maximum (λex)~649 nm[5][6]
Emission Maximum (λem)~667-670 nm[5][6]
Molecular Weight926.54 g/mol [6]
Reactive GroupN-Hydroxysuccinimide (NHS) ester[4][7]
ReactivityPrimary amines[4][7]
Laser Line Compatibility633 nm (Helium-Neon), 647 nm (Krypton-Argon)[3][4]

Experimental Protocols

Protocol 1: General Cell Surface Staining for Flow Cytometry

This protocol outlines the steps for labeling suspended cells with this compound for subsequent analysis by flow cytometry.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), amine-free (e.g., no Tris, glycine)

  • Cell sample (e.g., peripheral blood mononuclear cells, cultured cell line)

  • Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 1 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.[8] Vortex briefly to ensure it is fully dissolved.

    • Note: NHS esters are moisture-sensitive. Use anhydrous solvents and store the stock solution desiccated at -20°C, protected from light.[9]

  • Cell Preparation:

    • Wash the cells twice with ice-cold, amine-free PBS to remove any residual proteins from the culture medium.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

    • Resuspend the cell pellet in ice-cold PBS to a concentration of 1-10 x 10^6 cells/mL.

  • Staining Reaction:

    • Dilute the this compound stock solution to the desired final concentration in the cell suspension. A starting concentration range of 1-10 µg/mL is recommended, but this should be optimized for each cell type and application.

    • Incubate the cells with the dye for 30-60 minutes at room temperature or on ice, protected from light.[8] Incubation on ice can help to minimize cell surface receptor internalization.

  • Quenching and Washing:

    • After incubation, wash the cells twice with a buffer containing protein, such as PBS with 1% BSA or 10% FBS, to quench any unreacted NHS ester and remove excess dye.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA and 0.1% sodium azide).

    • Acquire the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.

    • Collect the Cy5 fluorescence signal in the appropriate far-red channel (e.g., ~660-670 nm).

Protocol 2: Optimization of Staining Concentration

To achieve optimal and reproducible results, it is crucial to titrate the concentration of this compound for your specific cell type and experimental conditions.

Procedure:

  • Prepare a series of dilutions of the this compound stock solution. A suggested range of final concentrations to test is 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

  • Aliquot equal numbers of cells (e.g., 1 x 10^6 cells) into separate tubes for each concentration, including an unstained control.

  • Follow the staining, quenching, and washing steps as described in Protocol 1 for each concentration.

  • Analyze the samples by flow cytometry and compare the Mean Fluorescence Intensity (MFI) of the stained samples to the unstained control.

  • Select the concentration that provides a bright signal with minimal background fluorescence and without affecting cell viability.

Data Presentation

Table 1: Recommended Starting Concentrations for Cell Labeling

Cell TypeRecommended Starting ConcentrationIncubation TimeIncubation Temperature
Lymphocytes1 - 5 µg/mL30 minutes4°C
Adherent Cell Lines (in suspension)2 - 10 µg/mL30-60 minutes4°C or Room Temperature
Primary Cells1 - 10 µg/mL (empirical optimization required)30 minutes4°C

Visualizations

Signaling Pathway: NHS Ester Reaction with Primary Amines

G NHS Ester Reaction Mechanism Dye This compound Labeled_Protein Fluorescently Labeled Protein Dye->Labeled_Protein + Protein-NH2 NHS_leaving_group N-Hydroxysuccinimide (byproduct) Dye->NHS_leaving_group - NHS Protein Cell Surface Protein (with primary amine, e.g., Lysine) Protein->Labeled_Protein

Caption: Covalent bond formation between the NHS ester and a primary amine.

Experimental Workflow: Cell Staining for Flow Cytometry

G Workflow for Cell Staining start Start: Cell Sample wash1 Wash with Amine-Free PBS start->wash1 resuspend Resuspend Cells in PBS wash1->resuspend add_dye Add this compound resuspend->add_dye incubate Incubate (e.g., 30 min, 4°C, dark) add_dye->incubate quench_wash Quench and Wash with PBS/BSA incubate->quench_wash resuspend_final Resuspend in Staining Buffer quench_wash->resuspend_final analyze Analyze on Flow Cytometer resuspend_final->analyze

Caption: Step-by-step workflow for labeling cells for flow cytometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal - Insufficient dye concentration.- Inactive dye due to hydrolysis.- Titrate the dye concentration upwards.- Prepare fresh dye stock solution in anhydrous DMSO. Ensure the dye is protected from moisture.
High Background - Excess dye not washed away.- Non-specific binding.- Increase the number of wash steps after staining.- Include a protein-containing buffer (e.g., PBS with 1% BSA) in wash steps to block non-specific sites.
Poor Cell Viability - Dye concentration is too high.- Harsh cell handling.- Reduce the dye concentration.- Handle cells gently and keep them on ice during the procedure.

Conclusion

This compound is a valuable tool for fluorescently labeling cells for flow cytometry. Its far-red fluorescence minimizes issues with autofluorescence, and the PEG linkers can improve its handling and performance in aqueous solutions. By following the provided protocols and optimizing for specific experimental systems, researchers can achieve robust and reproducible cell staining for a variety of flow cytometry applications.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a near-infrared (NIR) fluorescent probe designed for in vivo imaging applications. This molecule combines the excellent photophysical properties of the cyanine dye Cy5 with the pharmacokinetic benefits of polyethylene glycol (PEG) linkers. The Cy5 core provides a high molar extinction coefficient and emission in the NIR window (650-900 nm), which allows for deep tissue penetration and minimizes autofluorescence from biological tissues.[1] The dual PEG4 linkers enhance hydrophilicity and biocompatibility, which can improve circulation half-life and reduce non-specific binding in vivo.[2]

The N-hydroxysuccinimide (NHS) ester group provides a convenient method for covalently labeling biomolecules, such as antibodies, peptides, and nanoparticles, through reaction with primary amines.[3] This makes this compound a versatile tool for developing targeted imaging agents for a wide range of in vivo applications, including cancer research, drug delivery tracking, and biodistribution studies.[1]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is largely determined by its physicochemical and spectroscopic characteristics. Below is a summary of the key properties for this compound and related compounds.

PropertyValueReference(s)
Chemical Name This compound[4]
Molecular Weight ~926.53 g/mol [4]
Excitation Maximum (λex) ~649 nm[5][6]
Emission Maximum (λem) ~667 nm[5][6]
Molar Extinction Coeff. (ε) ~170,000 cm⁻¹M⁻¹ (for a similar compound)[5][6]
Solubility Water, DMSO, DMF[5]
Reactive Group N-Hydroxysuccinimide (NHS) Ester[4]

Key Applications

The unique properties of this compound make it suitable for a variety of in vivo imaging applications:

  • Tumor Imaging and Cancer Research: When conjugated to tumor-targeting ligands such as antibodies or peptides, this probe can be used to visualize tumor growth, metastasis, and response to therapy.[1]

  • Biodistribution and Pharmacokinetic Studies: The probe can be used to track the in vivo fate of drugs, biologics, and nanoparticles, providing valuable data on their accumulation in various organs and clearance rates.[7][8]

  • Image-Guided Surgery: The strong NIR fluorescence can aid in the real-time visualization of tumors and their margins during surgical procedures.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[1]

    • Ensure the buffer is free of primary amines (e.g., Tris), which will compete with the labeling reaction.

  • Prepare the Dye Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[1]

  • Labeling Reaction:

    • Add the dissolved dye to the protein solution. A 10- to 20-fold molar excess of the dye is a good starting point, though the optimal ratio should be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).

    • Elute with an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for Cy5). The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF_280 is a correction factor for the dye's absorbance at 280 nm.

Diagram of Protein Conjugation Workflow

protein_conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer conjugation Incubate 1 hr at RT, protected from light protein->conjugation dye This compound in DMSO dye->conjugation purify Gel Filtration (e.g., Sephadex G-25) conjugation->purify analyze Spectrophotometry (DOL Calculation) purify->analyze product Purified Cy5-Labeled Protein analyze->product

Caption: Workflow for protein conjugation with this compound.

Protocol 2: In Vivo Imaging in a Murine Tumor Model

This protocol provides a general workflow for in vivo imaging of a Cy5-labeled targeting agent in a mouse model.

Materials:

  • Cy5-labeled probe

  • Tumor-bearing mice

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile vehicle (e.g., PBS)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place the mouse in the imaging chamber of the in vivo imaging system.

  • Image Acquisition:

    • Acquire a baseline pre-injection image to determine background autofluorescence.

    • Inject the Cy5-labeled probe intravenously (i.v.) via the tail vein. A typical dose is 1-10 nmol per mouse in a volume of 100-200 µL.[1]

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess probe biodistribution and tumor accumulation.[1]

    • Use appropriate filter sets for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).[1]

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.

    • Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image.

  • Data Quantification:

    • Draw Regions of Interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.

    • Measure the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio to assess targeting efficiency.

Diagram of In Vivo Imaging Workflow

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_imaging Imaging cluster_ex_vivo Ex Vivo Analysis cluster_data Data Analysis animal Tumor-Bearing Mouse anesthesia Anesthetize (Isoflurane) animal->anesthesia pre_image Pre-Injection Baseline Image anesthesia->pre_image injection IV Injection of Cy5-Labeled Probe pre_image->injection post_image Post-Injection Time-Course Imaging injection->post_image euthanize Euthanize Animal post_image->euthanize dissect Dissect Organs & Tumor euthanize->dissect ex_vivo_image Image Organs dissect->ex_vivo_image roi ROI Analysis ex_vivo_image->roi quantify Quantify Fluorescence Intensity roi->quantify

Caption: General workflow for in vivo imaging using a Cy5-labeled probe.

Representative Data (Exemplary)

Table 1: Exemplary Pharmacokinetic Parameters of PEGylated Cy5-Labeled Nanoparticles in Mice. [7]

ParameterValue
Circulation Half-life (t½) Varies (e.g., hours)
Area Under the Curve (AUC) Varies

Note: The specific values will depend on the size, charge, and targeting ligand of the conjugate.

Table 2: Exemplary Biodistribution of a Cy5.5-PEG-labeled Construct in Tumor-Bearing Mice at 24h Post-Injection (Arbitrary Units). [9]

OrganFluorescence Intensity (Mean ± SD)
Tumor295.3 ± 55.7
Liver69.6 ± 12.3
SpleenVaries
Lungs42.3 ± 9.6
KidneysVaries
HeartVaries

Note: This data is illustrative and the actual biodistribution will be highly dependent on the specific targeting moiety conjugated to the this compound.

Signaling Pathways and Targeted Imaging

While there are no specific signaling pathways detailed for the unconjugated this compound, its utility lies in its ability to be conjugated to targeting moieties that interact with specific cellular pathways. For example, when conjugated to an antibody targeting a receptor tyrosine kinase (RTK) like HER2 or EGFR, the probe can be used to visualize and quantify the expression of these receptors in tumors.[1] This allows for the non-invasive assessment of pathways that are critical for tumor growth and survival.

Diagram of Targeted Imaging Logic

targeting_logic cluster_target In Vivo Target probe This compound conjugate Targeted Imaging Probe (Cy5-Ligand) probe->conjugate ligand Targeting Ligand (e.g., Antibody, Peptide) ligand->conjugate receptor Cell Surface Receptor (e.g., HER2, EGFR) conjugate->receptor Binds imaging In Vivo Fluorescence Imaging conjugate->imaging Enables pathway Downstream Signaling (e.g., Proliferation, Survival) receptor->pathway Activates

Caption: Logical relationship for targeted in vivo imaging.

Conclusion

This compound is a valuable tool for the development of targeted fluorescent probes for in vivo imaging. Its NIR emission properties and hydrophilic PEG linkers offer advantages for deep-tissue imaging with improved pharmacokinetics. The protocols and information provided here serve as a guide for researchers to effectively utilize this probe in their preclinical research and drug development efforts.

References

Application Notes and Protocols for Fluorescence Microscopy with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 for fluorescence microscopy. This far-red fluorescent dye is an excellent tool for labeling biomolecules, offering high sensitivity and reduced background autofluorescence in biological samples.[1][2][3] The inclusion of two polyethylene glycol (PEG) spacers enhances its water solubility and biocompatibility, minimizing non-specific binding and aggregation, which are common issues with cyanine dyes.[1][4]

Chemical and Spectroscopic Properties

This compound is a cyanine-based dye featuring a reactive N-hydroxysuccinimide (NHS) ester group that forms a stable, covalent amide bond with primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[3][5][6]

Table 1: Physicochemical Properties

PropertyValueReference
Chemical FormulaC49H68CLN3O12[7]
Molecular Weight926.54 g/mol [7]
SolubilityWater, DMSO, DMF[8]
Storage-20°C, protected from light and moisture[8][9]

Table 2: Spectroscopic Properties

PropertyValueReference
Excitation Maximum (λex)~649 nm[2][7]
Emission Maximum (λem)~667-670 nm[2][7]
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹ (for Cy5)[10][11]
Quantum Yield (Φ)~0.2 (for Cy5)[1][2]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol details the steps for covalently labeling proteins with the Cy5 NHS ester.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-7.4)[5][12][13]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[4][5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25 gel filtration column)[4]

  • Reaction tubes

  • Pipettes

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[4] Buffers containing primary amines like Tris must be avoided as they will compete with the labeling reaction.[4][9]

    • If necessary, adjust the pH of the protein solution to 8.3-8.5 for optimal labeling efficiency.[5][13]

  • Prepare the Dye Solution:

    • Warm the vial of this compound to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Labeling Reaction:

    • Calculate the required amount of dye. A 10-fold molar excess of dye to protein is a good starting point, though the optimal ratio should be determined empirically.[4]

    • Add the dissolved dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[4][14]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[14] This will react with any excess NHS ester.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[4]

    • Elute with an appropriate buffer (e.g., PBS). The labeled protein will be in the first colored fraction.

  • Storage:

    • Store the purified, labeled protein under the same conditions as the unlabeled protein, protected from light. For long-term storage, it is recommended to add a cryoprotectant and store at -20°C or -80°C in aliquots.

Protocol 2: Fluorescence Microscopy of Labeled Cells

This protocol provides a general workflow for imaging cells that have been treated with a biomolecule labeled with this compound.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Cy5-labeled biomolecule of interest (from Protocol 1)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with an antifade reagent

  • Fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm)

Procedure:

  • Cell Preparation:

    • Seed cells on a glass-bottom dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Incubate the cells with the Cy5-labeled biomolecule in cell culture medium for the desired time and at the appropriate concentration. The optimal conditions will need to be determined empirically.

  • Washing:

    • Gently wash the cells three times with pre-warmed PBS to remove any unbound labeled biomolecules.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If the target of the labeled biomolecule is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent to minimize photobleaching.

  • Imaging:

    • Image the cells using a fluorescence microscope with a laser line and filter set appropriate for Cy5 (e.g., excitation at 633 nm or 647 nm).[3]

    • Acquire images using settings that minimize photobleaching while providing a good signal-to-noise ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Application prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) labeling Incubate Dye and Protein (1 hr at RT or 2 hrs at 4°C) prep_protein->labeling prep_dye Prepare Dye Solution (Anhydrous DMSO/DMF) prep_dye->labeling purify Purify Labeled Protein (Gel Filtration) labeling->purify application Fluorescence Microscopy purify->application

Caption: Workflow for labeling proteins with Cy5-PEG-NHS ester.

signaling_pathway cluster_labeling Biomolecule Labeling cluster_cellular_interaction Cellular Interaction & Visualization biomolecule Protein / Antibody / Oligonucleotide (with Primary Amines) labeled_biomolecule Cy5-Labeled Biomolecule biomolecule->labeled_biomolecule Covalent Bonding (Amide Bond Formation) dye This compound dye->labeled_biomolecule cell Live or Fixed Cells labeled_biomolecule->cell Introduction to Cells target Cellular Target (e.g., Receptor, Organelle) cell->target Binding / Localization microscope Fluorescence Microscope (Excitation ~649 nm, Emission ~667 nm) target->microscope Excitation signal Far-Red Fluorescence Signal microscope->signal Emission & Detection

Caption: Logical workflow for fluorescence microscopy applications.

References

Protocol for Peptide Labeling with PEGylated Cy5 NHS Ester: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of peptides with fluorescent dyes is a cornerstone technique in biomedical research and drug development. This process enables the visualization and tracking of peptides in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. Cyanine 5 (Cy5), a bright and photostable far-red fluorescent dye, is a popular choice for labeling peptides. When coupled with Polyethylene Glycol (PEG), the resulting PEGylated Cy5-peptide conjugate often exhibits improved solubility, reduced immunogenicity, and a longer circulation half-life. This document provides a detailed protocol for the labeling of peptides with a PEGylated Cy5 N-hydroxysuccinimide (NHS) ester, along with comprehensive application notes, data presentation, and troubleshooting guidance.

The NHS ester chemistry targets primary amines, such as the N-terminal amine and the epsilon-amine of lysine residues, to form a stable amide bond. The inclusion of a PEG linker between the Cy5 dye and the NHS ester can influence the labeling reaction and the properties of the final conjugate. Careful optimization of the reaction conditions is crucial for achieving the desired degree of labeling (DOL) while maintaining the biological activity of the peptide.

Data Presentation

Table 1: Recommended Molar Excess of PEGylated Cy5 NHS Ester for Peptide Labeling
Peptide Length (Amino Acids)Recommended Molar Excess of Dye:PeptideExpected Labeling Efficiency (%)Notes
< 101.5 - 3 fold> 90%Lower excess minimizes the risk of multiple labeling on a single peptide.
10 - 203 - 5 fold80 - 95%Optimization of molar excess is recommended to balance efficiency and over-labeling.
20 - 505 - 10 fold70 - 90%Higher excess may be required due to increased number of potential labeling sites (lysine residues).
> 5010 - 20 fold60 - 85%Careful control of pH and reaction time is critical to avoid aggregation and over-labeling.

Note: These are starting recommendations. The optimal molar excess should be determined empirically for each specific peptide and PEGylated Cy5 NHS ester.

Table 2: Influence of PEG Linker Length on Labeling and Purification
PEG Linker Length (kDa)Impact on Labeling ReactionHPLC Purification Characteristics
< 1Minimal steric hindrance. Reaction kinetics are similar to non-PEGylated dye.Shorter retention time compared to unlabeled peptide. Good peak separation is typically achieved.
1 - 5Moderate steric hindrance may require slightly longer reaction times or increased molar excess of the dye.Increased hydrodynamic volume leads to a more significant shift in retention time, often improving separation from unlabeled peptide.
> 5Significant steric hindrance can reduce labeling efficiency. Optimization of reaction conditions is critical.Broadened peaks may be observed. Gradient optimization is crucial for good resolution.
Table 3: Typical HPLC Purification Parameters for PEGylated Cy5-Peptides
ParameterCondition
Column C18 Reverse-Phase (5 µm, 100 Å)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-95% B over 30 minutes (example, optimization required)
Flow Rate 1 mL/min
Detection UV at 214 nm (peptide bond) and 650 nm (Cy5)
Expected Purity > 95%

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • PEGylated Cy5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, FPLC with size-exclusion column)

  • Spectrophotometer

Protocol 1: Peptide Labeling with PEGylated Cy5 NHS Ester
  • Peptide Preparation:

    • Dissolve the peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines (e.g., Tris, glycine) as they will compete with the peptide for reaction with the NHS ester.

  • Dye Preparation:

    • Immediately before use, dissolve the PEGylated Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (refer to Table 1).

    • Add the calculated volume of the dissolved PEGylated Cy5 NHS ester to the peptide solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive peptides, the reaction can be performed at 4°C overnight.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature. This step is particularly important if the labeled peptide will not be immediately purified.

Protocol 2: Purification of the Labeled Peptide by HPLC
  • Sample Preparation:

    • Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) to ensure compatibility with the reverse-phase column.

    • Centrifuge the sample at high speed for 5-10 minutes to pellet any precipitated material.

  • HPLC Separation:

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the supernatant from the sample preparation step onto the column.

    • Run the gradient program (refer to Table 3 for a starting point) to separate the labeled peptide from unlabeled peptide and free dye.

    • Monitor the elution profile at both 214 nm and 650 nm. The desired PEGylated Cy5-peptide will absorb at both wavelengths.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the major peak that absorbs at both 214 nm and 650 nm.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 3: Characterization of the Labeled Peptide
  • Mass Spectrometry:

    • Determine the molecular weight of the labeled peptide using MALDI-TOF or ESI mass spectrometry to confirm successful conjugation. The mass should increase by the mass of the PEGylated Cy5 moiety.

  • Degree of Labeling (DOL) Calculation:

    • Dissolve the purified, lyophilized peptide in a suitable buffer.

    • Measure the absorbance of the solution at 280 nm (for the peptide, if it contains Trp or Tyr residues) and at the absorbance maximum of Cy5 (typically ~650 nm).

    • Calculate the concentration of the peptide and the dye using the Beer-Lambert law (A = εcl), applying a correction factor for the dye's absorbance at 280 nm.

    • The DOL is the molar ratio of the dye to the peptide.

    Formula for DOL Calculation:

    • Peptide Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_peptide

    • Dye Concentration (M) = A₆₅₀ / ε_dye

    • DOL = Dye Concentration / Peptide Concentration

    Where:

    • A₂₈₀ and A₆₅₀ are the absorbances at 280 nm and 650 nm.

    • ε_peptide and ε_dye are the molar extinction coefficients of the peptide and the dye, respectively.

    • CF is the correction factor (A₂₈₀ of the dye / A₆₅₀ of the dye).

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Peptide Dissolve Peptide in Labeling Buffer Mix Combine Peptide and Dye Solutions Peptide->Mix Dye Dissolve PEGylated Cy5 NHS Ester in DMF/DMSO Dye->Mix Incubate Incubate at RT (1-2h) or 4°C (overnight) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench HPLC HPLC Purification Quench->HPLC Collect Collect Labeled Peptide Fractions HPLC->Collect MS Mass Spectrometry Collect->MS DOL Degree of Labeling (DOL) Calculation Collect->DOL Final Lyophilized PEGylated Cy5-Peptide Collect->Final G Ligand PEGylated Cy5-Peptide (Ligand) Binding Ligand-Receptor Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Signaling Initiation of Intracellular Signaling Cascade Binding->Signaling Endosome Endosome Internalization->Endosome Response Cellular Response (e.g., Gene Expression, Proliferation) Signaling->Response

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a fluorescent dye specifically designed for single-molecule imaging applications. This derivative of the popular cyanine dye, Cy5, incorporates two polyethylene glycol (PEG) linkers. The PEG chains enhance the dye's solubility in aqueous buffers, reduce non-specific binding to surfaces and biomolecules, and minimize aggregation, all of which are critical for high-quality single-molecule experiments. The N-hydroxysuccinimide (NHS) ester group allows for covalent labeling of primary amines on proteins and other biomolecules. These features make this compound an excellent choice for techniques such as single-molecule Förster Resonance Energy Transfer (smFRET), providing a stable and bright signal for tracking molecular interactions and conformational changes.

Core Applications

  • Single-Molecule FRET (smFRET): Used as an acceptor fluorophore in combination with a suitable donor (e.g., Cy3) to measure intramolecular distances and dynamics of biomolecules like proteins and nucleic acids.

  • Protein-Nucleic Acid Interaction Studies: To observe the conformational changes in proteins and nucleic acids upon binding.

  • Protein Folding and Dynamics: To monitor the folding and unfolding pathways of single protein molecules.

Photophysical Properties

The photophysical properties of this compound are crucial for its performance in single-molecule imaging. The PEGylation may slightly alter the properties compared to the non-PEGylated Cy5. The following table summarizes the key photophysical parameters.

PropertyValueNotes
Excitation Maximum (λex)~649 nmIn aqueous buffer (e.g., PBS).
Emission Maximum (λem)~667 nmIn aqueous buffer (e.g., PBS).
Molar Extinction Coefficient (ε)~170,000 cm⁻¹M⁻¹Value for a structurally similar PEGylated Cy5.[1] This value is important for determining the degree of labeling.
Fluorescence Quantum Yield (Φ)~0.2A typical value for Cy5 dyes.[1] The quantum yield can be influenced by the local environment.
Fluorescence Lifetime (τ)~1-2 nsCan be influenced by the immobilization strategy and the local molecular environment.
SolubilityHigh in aqueous buffersThe PEG linkers significantly enhance water solubility compared to non-PEGylated Cy5, reducing the need for organic co-solvents and preventing aggregation.[2]
ReactivityPrimary amines (-NH₂)The NHS ester group reacts with primary amines at pH 8.0-8.5 to form stable amide bonds.[1]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the covalent labeling of a protein with this compound.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.[1]

    • If necessary, perform a buffer exchange into the labeling buffer (0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column.

  • Dye Preparation:

    • Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • The labeled protein will elute in the void volume, while the free dye will be retained on the column.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified, labeled protein at 280 nm (for protein) and ~649 nm (for Cy5).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl).

      • Protein concentration (M) = [A₂₈₀ - (A₆₄₉ × CF)] / ε_protein

      • Dye concentration (M) = A₆₄₉ / ε_dye

      • Correction Factor (CF) for Cy5 absorbance at 280 nm is typically around 0.05.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at ~649 nm (~170,000 cm⁻¹M⁻¹).

    • DOL = (Dye concentration) / (Protein concentration)

Protocol 2: Single-Molecule FRET Imaging of Labeled Biomolecules

This protocol provides a general workflow for smFRET imaging of surface-immobilized biomolecules labeled with a donor (e.g., Cy3) and this compound as the acceptor.

Materials:

  • Dual-labeled biomolecule (e.g., protein, DNA)

  • Microscope slides and coverslips

  • PEG-passivated surface (e.g., using a mixture of m-PEG-SVA and biotin-PEG-SVA)

  • Streptavidin

  • Imaging buffer (e.g., PBS with an oxygen scavenging system like PCA/PCD and a triplet-state quencher like Trolox)

  • Total Internal Reflection Fluorescence (TIRF) microscope equipped with appropriate lasers (e.g., ~532 nm for Cy3 and ~640 nm for Cy5) and detectors (e.g., EMCCD camera).

Procedure:

  • Surface Passivation and Functionalization:

    • Prepare PEG-passivated microscope slides to minimize non-specific binding of the labeled biomolecules.[3] This is typically done by reacting silanized glass with a mixture of m-PEG-SVA and biotin-PEG-SVA.

    • Incubate the PEG-coated surface with a solution of streptavidin to create a binding surface for biotinylated molecules.

  • Immobilization of Labeled Biomolecules:

    • Introduce the biotinylated and dual-labeled biomolecules at a low concentration (pM to nM range) to achieve single-molecule density on the surface.

    • Incubate for a short period to allow for binding to the streptavidin-coated surface.

    • Wash away unbound molecules with imaging buffer.

  • Single-Molecule Imaging:

    • Mount the slide on the TIRF microscope.

    • Excite the donor fluorophore (e.g., Cy3 at ~532 nm). FRET will lead to emission from the acceptor (Cy5).

    • Simultaneously record the fluorescence intensity from both the donor and acceptor channels using an EMCCD camera.

    • Acquire a time series of images (a "movie") to observe dynamic changes in FRET efficiency.

  • Data Analysis:

    • Identify individual molecules and extract their fluorescence intensity time traces for both the donor and acceptor channels.

    • Calculate the apparent FRET efficiency (E) for each molecule over time using the formula: E = I_A / (I_D + I_A), where I_A is the acceptor intensity and I_D is the donor intensity.

    • Generate FRET efficiency histograms to identify different conformational states of the biomolecule.

Visualizations

protein_labeling_workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Reaction Incubate at pH 8.3 (Room Temp or 4°C) Protein->Reaction Dye This compound in DMF/DMSO Dye->Reaction Purify Size-Exclusion Chromatography Reaction->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze

Caption: Workflow for labeling proteins with this compound.

smfret_workflow cluster_surface_prep Surface Preparation cluster_immobilization Immobilization cluster_imaging Imaging cluster_data_analysis Data Analysis Slide Microscope Slide PEG PEG Passivation (m-PEG/biotin-PEG) Slide->PEG Streptavidin Streptavidin Coating PEG->Streptavidin Immobilize Immobilize on Surface Streptavidin->Immobilize Labeled_Molecule Biotinylated and Dual-Labeled Biomolecule Labeled_Molecule->Immobilize TIRF TIRF Microscopy (Donor Excitation) Immobilize->TIRF Detect Detect Donor and Acceptor Emission TIRF->Detect Traces Extract Intensity Traces Detect->Traces FRET Calculate FRET Efficiency Traces->FRET Histogram Generate FRET Histograms FRET->Histogram

Caption: Experimental workflow for single-molecule FRET imaging.

References

Application Note: Optimizing Buffer Conditions for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a fluorescent labeling reagent used to covalently attach the far-red cyanine dye, Cy5, to biomolecules. The reagent features a hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and biocompatibility. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on target molecules, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds. The efficiency of this labeling reaction is critically dependent on the buffer conditions, primarily pH and buffer composition. This application note provides a detailed guide to the optimal buffer conditions and a general protocol for labeling reactions using this reagent.

The core of the labeling chemistry is the nucleophilic acyl substitution where the deprotonated primary amine on the target biomolecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[]

Key Considerations for Optimal Labeling

The success of the labeling reaction hinges on balancing the reactivity of the primary amines on the target molecule with the hydrolytic stability of the NHS ester.

  • pH: The pH of the reaction buffer is the most critical parameter.[2][3] Primary amines are reactive in their deprotonated, nucleophilic state.[4] The pKa of the ε-amino group of lysine is typically around 10.5, but can be lower within the protein microenvironment.[4] A reaction pH between 7.2 and 9.0 is generally recommended, with the optimal range being 8.3-8.5.[2][3][5] Within this range, a sufficient concentration of deprotonated primary amines is available for reaction, while the rate of NHS ester hydrolysis is still manageable.

  • Buffer Composition: The choice of buffer is crucial to avoid competing reactions. Buffers containing primary amines, such as Tris or glycine, are incompatible with the labeling reaction as they will compete with the target molecule for the NHS ester.[4][5] Recommended amine-free buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers.[5]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive.[4] The rate of hydrolysis increases significantly with pH.[4][5] Therefore, the NHS ester solution should be prepared fresh in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and added to the reaction mixture immediately.[2][6]

Data Presentation: Buffer Conditions and Their Impact

The following tables summarize the key parameters for successful labeling reactions.

Table 1: Recommended Buffer Systems for NHS Ester Labeling

BufferRecommended ConcentrationOptimal pH RangeNotes
Sodium Phosphate0.1 M7.2 - 8.0Commonly used and provides good buffering capacity.
Sodium Bicarbonate0.1 M8.3 - 9.0Often cited as optimal for maximizing the reaction rate.[2]
HEPES0.1 M7.2 - 8.0A non-phosphate buffer option.
Borate50 mM8.0 - 9.0Another alternative to phosphate and bicarbonate buffers.[7]

Table 2: Effect of pH on NHS Ester Reaction Kinetics

pHAmine ReactivityNHS Ester Hydrolysis RateOverall Labeling Efficiency
< 7.0Low (amines are protonated)LowVery Low
7.2 - 8.0ModerateModerateGood
8.3 - 8.5HighIncreasedOptimal[2][3]
> 9.0HighVery HighDecreased due to rapid hydrolysis[3]

Table 3: Half-life of NHS Esters at Various pH Values and Temperatures

pHTemperature (°C)Half-life
7.004 - 5 hours[5]
8.6410 minutes[5]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-7.4)[8]

  • Anhydrous DMSO or DMF[6]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5[2][4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification[4]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[2][4]

    • Ensure the buffer is free of any primary amines.[4] If the protein is in a buffer containing Tris or glycine, it must be exchanged into an amine-free buffer by dialysis or using a desalting column.[8]

  • Prepare the NHS Ester Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess. A starting point of a 5- to 20-fold molar excess of the NHS ester over the protein is common.[4]

    • Add the dissolved NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4][5]

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[4]

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[4]

Protocol 2: Determining the Optimal Dye to Protein Ratio

To achieve the desired degree of labeling (DOL), it is recommended to perform small-scale trial reactions with varying molar ratios of the NHS ester to the protein.

Procedure:

  • Set up a series of parallel labeling reactions as described in Protocol 1.

  • Vary the molar ratio of this compound to protein (e.g., 2:1, 5:1, 10:1, 20:1).[4]

  • After the reaction and purification, determine the DOL for each ratio by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Visualizations

G cluster_0 Preparation cluster_1 Reaction cluster_2 Termination & Purification p1 Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) r1 Add NHS Ester to Protein Solution (5-20x molar excess) p1->r1 p2 Prepare NHS Ester Solution (10 mg/mL in anhydrous DMSO/DMF) p2->r1 r2 Incubate (1-2h at RT or overnight at 4°C) r1->r2 q1 Quench Reaction (Add Tris or Glycine) r2->q1 pu1 Purify Conjugate (Desalting column or Dialysis) q1->pu1 end end pu1->end Labeled Biomolecule

Caption: Experimental workflow for labeling biomolecules with Cy5-NHS ester.

G cluster_1 Reaction Conditions Biomolecule Biomolecule-NH2 (Primary Amine) Conjugate Biomolecule-NH-CO-PEG-Cy5 (Stable Amide Bond) Biomolecule->Conjugate NHS_Ester Cy5-PEG-NHS Ester NHS_Ester->Conjugate Conditions pH 8.3 - 8.5 (Amine-free buffer) NHS N-Hydroxysuccinimide (Byproduct)

Caption: Chemical reaction of Cy5-NHS ester with a primary amine.

References

Troubleshooting & Optimization

How to reduce non-specific binding of PEGylated Cy5 conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of their PEGylated Cy5 conjugates.

Troubleshooting Guide

High background and non-specific binding can obscure your results and lead to false positives. This guide provides a systematic approach to identifying and mitigating these issues.

Problem: High background fluorescence or non-specific binding observed in my experiment.

Initial Troubleshooting Steps:

  • Run Essential Controls: Before extensive troubleshooting, ensure you have included the following controls in your experiment. These will help you pinpoint the source of the non-specific signal.[1]

    • Unstained Control: A sample that has not been treated with any fluorescent conjugate. This will reveal the level of autofluorescence from your cells or tissue.

    • Secondary Antibody/Conjugate Only Control: If you are using a primary and secondary antibody system, this control (omitting the primary antibody) will identify non-specific binding of the Cy5-conjugated secondary antibody.[1] If you are using a directly conjugated primary antibody, a control with an isotype-matched control antibody conjugated to Cy5 is recommended.

  • Optimize Conjugate Concentration: Using an excessive concentration of your PEGylated Cy5 conjugate is a common cause of high background.[1][2]

    • Recommendation: Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background noise. Start with the manufacturer's recommended concentration and test a range of dilutions.

  • Enhance Washing Steps: Inadequate washing can leave unbound conjugate behind, contributing to high background.[1][3]

    • Recommendation: Increase the number and duration of your wash steps after incubation with the Cy5 conjugate. Use a gentle wash buffer containing a mild detergent, such as 0.05% Tween-20, to help remove non-specifically bound molecules.[3]

Advanced Troubleshooting Strategies:

If the initial steps do not resolve the issue, consider the following factors that can contribute to non-specific binding:

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on your sample or substrate is a primary cause of high background.[1][]

  • Hydrophobic and Ionic Interactions: The physicochemical properties of the Cy5 dye and the PEG linker can lead to non-specific interactions with cellular components or substrates.[1][5][6]

  • Dye Aggregation: Cyanine dyes like Cy5 can form aggregates, which may increase non-specific binding and also lead to fluorescence quenching.[7][8]

The following sections provide detailed questions and answers to address these advanced issues.

Frequently Asked Questions (FAQs)

Blocking Strategies

Q1: What is the best blocking agent to use for my experiment with PEGylated Cy5 conjugates?

The choice of blocking agent is critical and can depend on your specific sample type and experimental setup.[3]

  • Protein-Based Blockers: Commonly used protein-based blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum from the species in which the secondary antibody was raised (if applicable).[1][3][9] For example, if you are using a goat anti-mouse secondary antibody, normal goat serum is a suitable blocking agent.[1]

  • Commercial Blocking Buffers: Several optimized commercial blocking buffers are available and can offer improved performance and consistency.[1][9]

  • Non-Protein-Based Blockers: In some cases, protein-based blockers can cross-react with antibodies. Protein-free blocking buffers are available to avoid this issue.[9]

Recommendation: If you are experiencing high background with your current blocking agent, it is advisable to test a different one. See the table below for a comparison of common blocking agents.

Table 1: Comparison of Common Blocking Agents

Blocking AgentRecommended ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in buffer (e.g., PBS)[10]Single purified protein, good for most applications, compatible with avidin-biotin systems.[3][9]Can have lot-to-lot variability.
Non-Fat Dry Milk 3-5% in buffer (e.g., TBS or PBS)[3]Inexpensive and readily available.[3][9]Not recommended for detecting phosphoproteins due to the presence of casein and phosphoproteins.[9] Incompatible with avidin-biotin systems.[9]
Normal Serum 5% in buffer[1]Highly effective at reducing non-specific binding of secondary antibodies.[1]Must be from the same species as the secondary antibody host to prevent cross-reactivity.[10]
Fish Gelatin 0.1-0.5% in bufferCan be more effective than BSA in some applications.May not be as effective as other blockers for all targets.
Commercial Buffers Varies by manufacturerOptimized formulations, high consistency.[9]More expensive than homemade solutions.

Q2: How can I optimize my blocking protocol?

  • Incubation Time and Temperature: A typical blocking step involves incubating for 1-2 hours at room temperature or overnight at 4°C.[3] Longer incubation times may be necessary for some sample types.

  • Detergents: Including a mild non-ionic detergent like Tween-20 (0.05-0.1%) in your blocking and wash buffers can help to reduce hydrophobic interactions.[3]

Buffer Composition and Additives

Q3: Can the pH or salt concentration of my buffers affect non-specific binding?

Yes, both pH and salt concentration can significantly influence non-specific interactions.[11]

  • pH: The pH of your buffers affects the charge of both your conjugate and your sample. At a pH near the isoelectric point (pI) of a protein, its net charge is neutral, which can sometimes lead to aggregation and increased non-specific binding.[11] It is important to maintain a stable pH throughout your experiment.

  • Salt Concentration: The ionic strength of your buffers can modulate both electrostatic and hydrophobic interactions.[12]

    • Low Salt Concentrations: Can lead to increased electrostatic interactions.

    • High Salt Concentrations: Can increase hydrophobic interactions, but can also help to disrupt non-specific ionic interactions.[12]

Recommendation: If you suspect that ionic or hydrophobic interactions are contributing to your background, try adjusting the salt concentration of your buffers. A common starting point is 150 mM NaCl (the concentration in PBS). You can test increasing the salt concentration (e.g., to 300-500 mM) to see if it reduces non-specific binding.

Q4: Are there any special additives I can use to reduce non-specific binding of Cy5?

For certain cell types, particularly monocytes and macrophages, Cy5 has been shown to exhibit non-specific binding, potentially through interactions with Fc receptors.[1][13]

  • Fc Receptor Blocking: If you are working with cells known to express Fc receptors, it is crucial to block these receptors before adding your antibody conjugate.[1] This can be done using an Fc blocking reagent or by including normal serum from the host species of your primary antibody in your blocking buffer.

  • Specific Additives for Cyanine Dyes: Some studies have shown that phosphorothioate oligodeoxynucleotides (PS-ODNs) can be effective at blocking the non-specific binding of Cy5 to certain immune cells.[13]

Surface and Substrate Interactions

Q5: I am seeing a lot of background on my glass slide/plate. How can I reduce this?

Non-specific binding to the experimental substrate is a common problem, especially in high-sensitivity applications like single-molecule imaging.[5][14] This is often due to hydrophobic interactions between the dye and the surface.

  • Surface Passivation: This involves treating the surface to make it more resistant to non-specific binding.

    • PEGylation of Surfaces: Coating surfaces with polyethylene glycol (PEG) is a widely used method to reduce non-specific protein and dye adhesion.[14]

    • Surfactant Treatment: Surfactants like Pluronic F127 and Tween-20 can be used to create a passivating layer on surfaces.[15][16][17]

Table 2: Surface Passivation Strategies

MethodDescriptionKey Advantages
PEG Coating Covalently attaching a layer of polyethylene glycol to the glass surface.[14]Effective at reducing non-specific binding of a wide range of biomolecules.[14]
Pluronic F127 A non-ionic surfactant that self-assembles on hydrophobic surfaces to form a passivating layer.[16]Simple and efficient method, highly effective at reducing non-specific binding.[16]
BSA Blocking Incubating the surface with a high concentration of BSA.Simple and widely used.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with a PEGylated Cy5 Conjugate

This protocol provides a general workflow for immunofluorescent staining of adherent cells. Optimization may be required for your specific cell type and target.

  • Sample Preparation:

    • Grow cells on sterile glass coverslips to the desired confluency.

    • Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).[1]

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

    • Wash the cells three times with 1X PBS for 5 minutes each.[1]

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[1]

  • Primary Antibody Incubation (if applicable):

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[1]

  • PEGylated Cy5 Conjugate Incubation:

    • Dilute the PEGylated Cy5 conjugate to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted conjugate for 1-2 hours at room temperature, protected from light.[1]

  • Final Washes:

    • Wash the cells three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[1]

    • Perform a final wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

    • Image the samples using a fluorescence microscope with the appropriate excitation and emission filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).[1]

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for High Background

Troubleshooting_Workflow Troubleshooting High Background with PEGylated Cy5 Conjugates start High Background Observed controls Run Essential Controls (Unstained, Conjugate-only) start->controls optimize_conc Optimize Conjugate Concentration (Titration) controls->optimize_conc optimize_wash Enhance Washing Steps (Increase number/duration, add detergent) optimize_conc->optimize_wash advanced Problem Persists? Move to Advanced Troubleshooting optimize_wash->advanced blocking Optimize Blocking (Different agent, longer incubation) advanced->blocking Yes resolved Problem Resolved advanced->resolved No buffer Adjust Buffer Conditions (pH, Salt Concentration) blocking->buffer surface Improve Surface Passivation (PEG, Pluronic F127) buffer->surface surface->resolved

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

Diagram 2: Factors Contributing to Non-Specific Binding

Non_Specific_Binding_Factors Key Factors in Non-Specific Binding of PEGylated Cy5 Conjugates nsb Non-Specific Binding hydrophobicity Dye Hydrophobicity nsb->hydrophobicity electrostatics Ionic Interactions nsb->electrostatics aggregation Dye Aggregation nsb->aggregation protocol Suboptimal Protocol nsb->protocol surface Substrate Interactions nsb->surface

Caption: Major contributors to non-specific binding of fluorescent conjugates.

References

Technical Support Center: Optimizing N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 for protein labeling. Proper optimization of the dye-to-protein ratio is critical for achieving high-quality conjugates for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Dye-to-Protein (D/P) ratio for my experiment?

The optimal degree of labeling (DOL), or D/P ratio, is application-dependent. A higher DOL can increase signal but also risks fluorescence quenching and loss of protein function.[1][]

  • For most antibody applications , a DOL of 2-4 is recommended to maximize fluorescence without causing self-quenching.[3]

  • For in vivo imaging , a lower DOL (e.g., 1-2) may be preferable to minimize alterations to the protein's pharmacokinetics.[4]

  • For applications like Western Blot or ELISA , a higher DOL (e.g., 4-9) may be acceptable.[5]

It is always best to empirically determine the optimal DOL for your specific protein and application by testing a range of dye-to-protein molar ratios in the labeling reaction.[1]

Q2: How do I calculate the Degree of Labeling (DOL)?

The DOL is calculated spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (the absorbance maximum for Cy5).[6] A correction factor is required because the Cy5 dye also absorbs light at 280 nm.[7]

Formula for Degree of Labeling (DOL): DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

  • A_max : Absorbance of the conjugate at the dye's maximum wavelength (~650 nm for Cy5).[6]

  • A_280 : Absorbance of the conjugate at 280 nm.[6]

  • ε_protein : Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye : Molar extinction coefficient of Cy5 at its λ_max_ (typically ~250,000 M⁻¹cm⁻¹).[6]

  • CF : Correction factor for the dye's absorbance at 280 nm (for Cy5, this is often between 0.04 and 0.05).[6][8]

Q3: What buffer should I use for the labeling reaction?

The labeling reaction is highly pH-dependent.[9] Use a buffer with a pH between 8.0 and 9.0, with an optimal pH of 8.3-8.5 for the reaction between an NHS ester and a primary amine.[9][10][11]

  • Recommended Buffers : Phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers are suitable.[7][12]

  • Buffers to Avoid : Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided.[7][8] If your protein is in such a buffer, it must be exchanged before labeling, for example, by dialysis.[12]

Q4: What is the benefit of the PEG linkers in this specific Cy5 dye?

The this compound includes polyethylene glycol (PEG) spacers. These linkers are designed to enhance the hydrophilicity (water solubility) and biocompatibility of the dye-protein conjugate.[13] This can reduce non-specific binding and protein aggregation, which can sometimes be an issue with highly hydrophobic standard cyanine dyes.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal 1. Inefficient Labeling: Incorrect buffer pH, presence of competing amines (Tris, glycine), or hydrolyzed (inactive) NHS ester.[14] 2. Over-labeling: Excessive dye conjugation causing self-quenching.[1][3] 3. Protein Degradation: Harsh labeling conditions.1. Verify Reaction Conditions: Ensure buffer pH is 8.0-9.0 and is free of primary amines.[11][12] Use freshly prepared dye solution, as NHS esters can hydrolyze in aqueous solutions.[15] 2. Calculate DOL: If the DOL is very high (>8), reduce the dye-to-protein molar ratio in the next labeling reaction.[3] 3. Gentle Handling: Perform labeling at room temperature for 1-2 hours or at 4°C overnight.[14]
Protein Precipitation/ Aggregation 1. Over-labeling: High DOL can increase the hydrophobicity of the protein surface, leading to aggregation.[1] 2. Solvent Issues: Protein may be less stable in the labeling buffer.1. Reduce DOL: Lower the initial dye-to-protein molar ratio in the reaction.[3] The PEG linkers in this specific reagent are designed to help mitigate this issue.[13] 2. Optimize Buffer: Ensure the protein is soluble and stable at the reaction pH. Consider adding stabilizing agents if compatible with the labeling chemistry.
Free Dye Detected After Purification 1. Inefficient Purification: The chosen method (e.g., dialysis, spin column) was not sufficient to remove all unbound dye.[3] 2. Column Overload: Too much reaction mixture was loaded onto the spin or gel filtration column.[3] 3. Incorrect Column Choice: The size exclusion limit of the column resin may be inappropriate for the protein size.1. Repeat Purification: Perform a second round of purification. For small sample volumes, spin columns are rapid and effective.[3] For larger volumes, consider dialysis or size-exclusion chromatography.[7] 2. Follow Loading Guidelines: Do not exceed the recommended capacity of the purification column. 3. Select Appropriate Resin: Ensure the column's fractionation range can effectively separate your protein from the small (~1 kDa) free dye.[3]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This general protocol is a starting point and should be optimized for each specific protein.

1. Protein Preparation:

  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 2-10 mg/mL.[7][12]

  • If the protein buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or buffer exchange column into the appropriate labeling buffer.[8]

2. Dye Preparation:

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[6][10] Vortex to ensure it is fully dissolved.

3. Labeling Reaction:

  • Calculate the required volume of dye solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10-20 fold molar excess of dye to protein is often recommended.[6]

  • Add the calculated volume of dye stock solution to the protein solution while gently stirring or vortexing.

  • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[7][14]

4. Purification of Labeled Protein:

  • Remove the unreacted, free dye immediately after incubation.

  • For small volumes (<200 µL): Use a spin column (e.g., Sephadex G-25). Equilibrate the column with your desired storage buffer (e.g., PBS), then load the reaction mixture and centrifuge according to the manufacturer's protocol. The labeled protein will be in the eluate.[3][8]

  • For larger volumes: Use dialysis against a large volume of storage buffer (e.g., PBS), with several buffer changes over 24-48 hours.

Protocol 2: Calculating the Degree of Labeling (DOL)

1. Spectrophotometer Measurement:

  • Using the purified conjugate from the previous step, measure the absorbance at 280 nm (A_280) and ~650 nm (A_max). Use the storage buffer as a blank.[6]

  • If the absorbance is too high (>2.0), dilute the sample with a known volume of buffer and remember to account for the dilution factor in your calculations.[6]

2. Calculation of Protein Concentration:

  • Protein Concentration (M) = [A_280 - (A_max * CF)] / ε_protein

  • Note: CF for Cy5 is ~0.04-0.05.[6][8]

3. Calculation of Dye Concentration:

  • Dye Concentration (M) = A_max / ε_dye

  • Note: ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹.[6]

4. Final DOL Calculation:

  • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualized Workflows and Logic

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_protein Prepare Proteinin Amine-Free Buffer (pH 8.0-9.0) reaction Combine Dye and Protein (Target Molar Ratio) Incubate 1 hr @ RT (dark) prep_protein->reaction prep_dye Prepare Fresh Dye Stock in Anhydrous DMSO/DMF prep_dye->reaction purify Remove Free Dye (Spin Column / Dialysis) reaction->purify measure Measure Absorbance (A280 and A650) purify->measure calculate Calculate DOL measure->calculate

Caption: Experimental workflow for protein labeling and analysis.

G start Low Labeling Efficiency Observed check_buffer Is buffer amine-free (e.g., no Tris/glycine)? start->check_buffer check_ph Is buffer pH between 8.0-9.0? check_buffer->check_ph Yes sol_buffer Solution: Buffer exchange protein into PBS or Bicarbonate. check_buffer->sol_buffer No check_dye Was dye solution prepared fresh? check_ph->check_dye Yes sol_ph Solution: Adjust pH to 8.3-8.5. check_ph->sol_ph No check_ratio Is molar excess of dye sufficient? check_dye->check_ratio Yes sol_dye Solution: Use freshly prepared dye stock. check_dye->sol_dye No sol_ratio Solution: Increase dye-to-protein molar ratio. check_ratio->sol_ratio No success Labeling Optimized check_ratio->success Yes

Caption: Troubleshooting decision tree for low labeling efficiency.

Caption: Reaction of an NHS ester with a protein's primary amine.

References

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 photostability and bleaching issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, focusing on its photostability and photobleaching characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A: this compound is a fluorescent dye belonging to the cyanine family, specifically a Cy5 derivative. It is modified with polyethylene glycol (PEG) chains to enhance its water solubility and biocompatibility, which can reduce non-specific binding and aggregation in biological applications.[1][2] The N-hydroxysuccinimide (NHS) ester group allows for covalent labeling of primary amines on proteins and other biomolecules.[3] Its spectral properties are in the far-red region, which helps to minimize autofluorescence from biological samples.[1][3]

  • Excitation Maximum (λex): ~649-650 nm[1][2]

  • Emission Maximum (λem): ~667-691 nm[1][2]

Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[3][4] For Cy5, this process is primarily initiated by the absorption of excitation light, which can lead the dye into a long-lived, highly reactive triplet state.[2] In this state, Cy5 can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then chemically damage the fluorophore, rendering it non-fluorescent.[2][3][5] This results in a gradual fading of the fluorescent signal during an experiment, which can compromise the quality and quantitative accuracy of the data, especially in applications requiring prolonged or intense light exposure.[3][4]

Q3: How does the PEGylation in this compound affect its photostability?

A: While specific photostability studies on this exact molecule are limited, the primary role of the PEG chains is to increase hydrophilicity and reduce aggregation.[1][2] Aggregation of cyanine dyes can lead to fluorescence quenching. By preventing this, PEGylation can help maintain a more stable fluorescent signal. However, the core Cy5 fluorophore remains susceptible to photobleaching. Therefore, all standard precautions and strategies for preventing photobleaching of Cy5 should be applied.

Q4: What are the main factors that contribute to the photobleaching of Cy5?

A: Several factors can accelerate the photobleaching of Cy5:

  • High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation and subsequent photochemical damage.[3]

  • Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching by reacting with the excited triplet state of Cy5 to form damaging ROS.[3][5]

  • Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules in the dye's vicinity can influence its photostability.[3] A slightly basic pH (around 7.5) is often recommended for cyanine dyes.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments using this compound.

Problem 1: Rapid loss of fluorescence signal.

  • Possible Cause: Photobleaching due to excessive light exposure or an unfavorable chemical environment.

  • Solutions:

    • Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that provides an adequate signal.[6] Neutral density filters can be used to attenuate the light.[4]

    • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times, acquiring images only when necessary, and using a transmitted light source for focusing whenever possible.[4][6]

    • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer.[3][7] These reagents work by scavenging reactive oxygen species.

    • Optimize Imaging Buffer: Ensure the imaging buffer has a pH of around 7.5 and consider using an oxygen scavenging system.[3]

Problem 2: Low signal-to-noise ratio (SNR).

  • Possible Cause: Weak fluorescence signal, high background, or both.

  • Solutions:

    • Optimize Labeling Density: Perform a titration to find the optimal dye-to-biomolecule ratio. Over-labeling can cause self-quenching.[3]

    • Reduce Background Fluorescence: Use high-quality, clean coverslips and slides. Ensure thorough removal of unbound dye after labeling using methods like size-exclusion chromatography or dialysis.[3]

    • Optimize Detector Settings: Adjust the gain and offset of your detector (e.g., PMT or camera) to enhance the signal without saturating the detector.[3]

Problem 3: Presence of image artifacts.

  • Possible Cause: Sample preparation issues or optical misalignments.

  • Solutions:

    • Proper Sample Mounting: Ensure the sample is correctly mounted and free of contaminants. Avoid air bubbles in the mounting medium, as they can scatter light.[3]

    • Clean Optics: Regularly clean all optical components of the microscope.

Quantitative Data

The following tables summarize the available quantitative data on Cy5 photostability and compare it with other common fluorophores.

Table 1: Photophysical Properties of Cy5 and a PEGylated Derivative.

Property Cy5-NHS Ester N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (similar to the topic dye)
Excitation Maximum (λex) ~646 - 649 nm[1] 649 - 650 nm[1][2]
Emission Maximum (λem) ~662 - 671 nm[1] 667 - 691 nm[1][2]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[1] ~107,000 M⁻¹cm⁻¹[1]

| Quantum Yield (Φ) | ~0.20 - 0.28[3] | A similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07.[1] |

Table 2: Comparison of Cy5 Photostability with an Alternative Dye.

Fluorophore Relative Photostability Key Advantage
Cy5 Moderate Bright initial fluorescence.[3]

| Alexa Fluor 647 | High | More resistant to photobleaching.[3] |

Table 3: Performance of Common Antifade Reagents with Cy5.

Antifade Reagent Performance with Cy5 Notes
ProLong Diamond +++ (Best performance)[7] Commercial mounting medium.
ProLong Glass +++ (Best performance)[7] Commercial mounting medium.
SlowFade Diamond Excellent photostability resistance.[8] Commercial mounting medium.
Vectashield Helps slow fading.[6] Commercial mounting medium.
p-Phenylenediamine (PPD) Effective, but can react with cyanine dyes.[9] Use with caution.
n-Propyl gallate (NPG) Commonly used antifade compound.[9] Can be used with live cells.[9]

| Trolox | Popular cell-permeable antifade reagent. | Acts as a triplet state quencher.[10] |

Experimental Protocols

Protocol 1: Assessing Photobleaching Rate

This protocol describes a method to quantify the photobleaching rate of this compound in a microscopy experiment.[3]

  • Sample Preparation: Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip.

  • Microscope Setup:

    • Use a fluorescence microscope with a laser source appropriate for Cy5 excitation (e.g., 633 nm or 647 nm).[3]

    • Set the laser power to a constant and relevant level for your experiments.

    • Choose an appropriate emission filter.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view.

    • Use a constant exposure time and frame rate.[3]

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each frame.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to a single or double exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).[3]

Protocol 2: Preparation of a Glycerol-Based Antifade Mounting Medium

This protocol describes the preparation of a common antifade medium. Safety Note: Handle reagents with care, using appropriate personal protective equipment in a well-ventilated area.

  • Reagents:

    • Glycerol

    • Phosphate-buffered saline (PBS)

    • n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Preparation:

    • Dissolve the antifade agent (e.g., 10% w/v DABCO or 2% w/v NPG) in a small amount of PBS. Gentle heating may be required for NPG.

    • Add glycerol to a final concentration of 90%.

    • Adjust the final volume with PBS.

    • Store in small aliquots at -20°C, protected from light.

Visualizations

PhotobleachingMechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) Bleached Bleached State (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer ROS->Bleached Chemical Reaction O2 Oxygen (O₂)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.

TroubleshootingWorkflow Start Start: Rapid Signal Loss CheckLight Reduce Light Intensity & Exposure Time? Start->CheckLight UseAntifade Add Antifade Reagent? CheckLight->UseAntifade Yes Reassess Re-evaluate Labeling & Sample Prep CheckLight->Reassess No OptimizeBuffer Optimize Imaging Buffer (pH, Oxygen Scavenger)? UseAntifade->OptimizeBuffer Yes UseAntifade->Reassess No ProblemSolved Problem Resolved OptimizeBuffer->ProblemSolved Yes OptimizeBuffer->Reassess No

Caption: A logical workflow for troubleshooting common photostability issues with Cy5.

References

Technical Support Center: Preventing Protein Aggregation with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent protein aggregation when labeling with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein labeling?

A1: this compound is a fluorescent dye used for covalently labeling proteins. It consists of three key components:

  • Cy5: A cyanine dye that fluoresces in the far-red region of the spectrum (excitation ~649 nm, emission ~667 nm). This is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues.[1]

  • NHS ester: An N-hydroxysuccinimide ester is an amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine residues and the N-terminus of a protein.[2][3][4]

  • Dual PEG4 linkers: Two polyethylene glycol (PEG) chains enhance the hydrophilicity (water solubility) of the dye.[5][6][7] This increased water solubility can help prevent aggregation of the labeled protein, a common issue with more hydrophobic fluorescent dyes.[8]

Q2: What are the primary causes of protein aggregation after labeling with fluorescent dyes?

A2: Protein aggregation after fluorescent labeling can be caused by several factors:

  • Increased Hydrophobicity: Many fluorescent dyes are hydrophobic. Attaching them to a protein can increase the overall hydrophobicity of the protein, leading to aggregation.[5] The PEG chains in this compound are designed to counteract this effect.

  • Over-labeling: Attaching too many dye molecules to a single protein can alter its surface charge and pI, leading to reduced solubility and aggregation.[2][9] It can also cause fluorescence quenching.[10]

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, protein concentration, and temperature can significantly impact protein stability during the labeling reaction.[2][11][12]

  • Poor Protein Stability: The inherent stability of the protein itself is a crucial factor. If the protein is already prone to aggregation, the labeling process can exacerbate the issue.

Q3: How does the PEG linker in this compound help prevent aggregation?

A3: The polyethylene glycol (PEG) linkers are hydrophilic chains that increase the overall water solubility of the dye-protein conjugate.[5][6] This helps to prevent the aggregation that can be caused by the attachment of the relatively hydrophobic Cy5 dye.[8] PEGylation is a well-established technique to improve the stability and solubility of proteins.[5]

Q4: What is the optimal Degree of Labeling (DOL) to aim for?

A4: The optimal Degree of Labeling (DOL), or the molar ratio of dye to protein, is protein-dependent and should be determined empirically for each specific application. A general guideline is to aim for a low DOL (e.g., 1-3 dye molecules per protein) to minimize the risk of aggregation and fluorescence quenching.[10][13] Over-labeling is a common cause of protein precipitation.[2][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible precipitate forms during or after the labeling reaction. Over-labeling: Too many dye molecules are attached to the protein, altering its physicochemical properties.Reduce the molar excess of the dye in the labeling reaction. Perform a titration to find the optimal dye:protein ratio.[2][11]
High Protein Concentration: Protein molecules are in close proximity, increasing the likelihood of intermolecular interactions.Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[9][11] If a high final concentration is required, concentrate the protein after the labeling and purification steps.
Suboptimal Buffer pH: The pH of the reaction buffer is close to the isoelectric point (pI) of the protein, minimizing its net charge and solubility.Ensure the buffer pH is at least 1-1.5 units away from the protein's pI. For NHS ester reactions, a pH of 8.2-8.5 is generally optimal for labeling efficiency, but may need to be adjusted for protein stability.[11][15]
Labeled protein appears to be soluble but is inactive or shows reduced activity. Modification of Critical Residues: The NHS ester has reacted with lysine residues in or near the active site or a binding interface.If possible, use a site-specific labeling strategy targeting a different residue (e.g., cysteine-maleimide chemistry). If amine labeling is necessary, reducing the dye:protein ratio may help to statistically favor labeling of more accessible, non-critical lysines.
Conformational Changes: The attachment of the dye has induced a change in the protein's tertiary structure.Try a dye with a longer or more flexible PEG linker. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the reaction and potentially minimize structural perturbations.[2]
Low labeling efficiency (low DOL). Hydrolysis of NHS Ester: The NHS ester is sensitive to hydrolysis, especially at high pH and in aqueous solutions.Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[15] Avoid prolonged incubation in aqueous buffers before adding to the protein solution.
Presence of Primary Amines in the Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester.Use an amine-free buffer such as PBS, HEPES, or sodium bicarbonate.[10][15]
Low Protein Concentration: Labeling efficiency can be concentration-dependent.Use a protein concentration of at least 2 mg/mL for efficient labeling.[9][10]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for successful protein labeling with this compound.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale
Protein Concentration 2 - 10 mg/mL[9][10]Higher concentrations can improve labeling efficiency, but concentrations below 2 mg/mL may result in poor labeling.[9][10]
Buffer pH 8.2 - 8.5[15]Optimal for the reaction of NHS esters with primary amines. A lower pH reduces amine reactivity, while a higher pH increases the rate of NHS ester hydrolysis.[15]
Molar Ratio of Dye:Protein 3:1 to 20:1 (start with a titration)[2][13]This should be optimized for each protein to achieve the desired DOL without causing aggregation.
Reaction Temperature Room Temperature or 4°CRoom temperature for 1-2 hours is common.[2] 4°C for a longer duration (e.g., overnight) can be used for sensitive proteins to minimize aggregation.[2]
Reaction Time 1 - 4 hoursDependent on temperature and the reactivity of the protein.

Table 2: Recommended Buffers and Additives

ComponentConcentrationPurpose
Amine-Free Buffers
Sodium Bicarbonate0.1 M[15]Provides the optimal pH for the labeling reaction.
Phosphate Buffered Saline (PBS)A common physiological buffer; pH may need to be adjusted.
HEPESAnother common biological buffer; ensure it is amine-free.
Stabilizing Additives (Optional)
Arginine50 - 100 mMCan suppress protein-protein interactions and prevent aggregation.
Sucrose5 - 10% (w/v)Acts as a protein stabilizer.
Glycerol5 - 20% (v/v)Can help to increase protein solubility and stability.
Non-ionic Surfactants (e.g., Tween-20)0.01 - 0.05% (v/v)Can prevent surface-induced aggregation.

Detailed Experimental Protocol for Preventing Aggregation

This protocol provides a step-by-step guide for labeling your protein with this compound while minimizing the risk of aggregation.

1. Protein Preparation

  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). This can be achieved through dialysis or using a desalting column.

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL.

2. Dye Preparation

  • Allow the vial of this compound to warm to room temperature before opening.

  • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10] Vortex to ensure it is fully dissolved.

3. Labeling Reaction

  • Add the desired molar excess of the dissolved dye to your protein solution. It is recommended to perform a titration with different dye:protein molar ratios (e.g., 3:1, 5:1, 10:1, 20:1) to determine the optimal ratio for your protein.

  • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light. Gentle mixing during the incubation can be beneficial.

4. Quenching the Reaction (Optional but Recommended)

  • To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[4] Incubate for 15-30 minutes at room temperature.

5. Purification of the Labeled Protein

  • Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis.[10] This step is crucial to remove free dye which can interfere with downstream applications.

6. Characterization of the Labeled Protein

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and ~649 nm (for Cy5 concentration). The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

    • A_max is the absorbance at the dye's maximum absorbance wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein.

    • ε_dye is the molar extinction coefficient of the dye.

    • CF is the correction factor for the dye's absorbance at 280 nm.

  • Assess for Aggregation: Analyze the purified labeled protein using size exclusion chromatography (SEC) or dynamic light scattering (DLS) to check for the presence of aggregates.

7. Storage

  • Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like 20-50% glycerol is recommended for frozen storage. Protect the labeled protein from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, 2-10 mg/mL) labeling Incubation (RT or 4°C, protected from light) protein_prep->labeling dye_prep Dye Preparation (Anhydrous DMSO/DMF) dye_prep->labeling quenching Quenching (e.g., Tris buffer) labeling->quenching purification Purification (Desalting column or dialysis) quenching->purification characterization Characterization (DOL, SEC/DLS) purification->characterization storage Storage (4°C or -20°C/-80°C, protected from light) characterization->storage

Caption: Experimental workflow for protein labeling with aggregation prevention.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Protein Aggregation Observed? reduce_ratio Reduce Dye:Protein Ratio start->reduce_ratio Yes end Aggregation Minimized start->end No lower_conc Lower Protein Concentration reduce_ratio->lower_conc optimize_ph Optimize Buffer pH lower_conc->optimize_ph add_stabilizer Add Stabilizing Excipients optimize_ph->add_stabilizer lower_temp Lower Reaction Temperature add_stabilizer->lower_temp lower_temp->end

Caption: Logical workflow for troubleshooting protein aggregation.

References

High background fluorescence with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a fluorescent labeling reagent. It features a Cy5 fluorophore, which emits in the far-red region of the spectrum, making it ideal for biological imaging due to reduced autofluorescence from cells and tissues.[1] The molecule includes polyethylene glycol (PEG) linkers that enhance its water solubility and biocompatibility, which can help minimize non-specific binding and aggregation, common issues with cyanine dyes.[1] The N-hydroxysuccinimide (NHS) ester group allows for the covalent attachment of the dye to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[2][3]

Q2: What are the main causes of high background fluorescence when using this dye?

A: High background fluorescence can stem from several factors:

  • Non-specific binding of the Cy5 dye: Cyanine dyes are known to bind non-specifically to certain cell types, particularly monocytes and macrophages.[4][5] This can be mediated by interactions with Fc receptors on these cells.[5][6]

  • Suboptimal labeling or staining protocol: This includes using too high a concentration of the dye-conjugate, inadequate washing steps to remove unbound dye, or improper blocking of non-specific binding sites.[7][8][9]

  • Sample autofluorescence: Many biological samples, including certain cells and tissues, naturally fluoresce, which can contribute to background signal.[7]

  • Hydrolysis of the NHS ester: The NHS ester is sensitive to moisture and can hydrolyze. Using hydrolyzed, unreactive dye can lead to increased non-specific interactions.

  • Excessive dye-to-biomolecule ratio: Over-labeling a protein can sometimes lead to aggregation and increased non-specific binding. The optimal degree of substitution (DOS) for most antibodies is typically between 2 and 10.[10]

Q3: How can I determine the source of the high background in my experiment?

A: A systematic approach with proper controls is essential.[7] Key controls include:

  • Unstained Sample: This will help you assess the level of natural autofluorescence in your sample.[7]

  • Secondary Antibody Only Control (if applicable): In immunofluorescence, this control helps determine if the secondary antibody is binding non-specifically.

  • Isotype Control: This control, which uses an antibody of the same isotype but with no relevant specificity, helps to differentiate specific staining from non-specific background.

By comparing the fluorescence intensity of these controls to your stained sample, you can identify the primary source of the high background.[7]

Troubleshooting Guide: High Background Fluorescence

This guide provides a step-by-step approach to troubleshooting and resolving high background fluorescence.

Problem: High and Diffuse Background Signal

This is often caused by non-specific binding of the Cy5 conjugate or issues with the experimental protocol.

Troubleshooting Workflow

start High Background Observed check_controls 1. Analyze Controls (Unstained, Isotype) start->check_controls autofluorescence High Autofluorescence? check_controls->autofluorescence optimize_protocol 2. Optimize Staining Protocol autofluorescence->optimize_protocol No solution1 Use Autofluorescence Quencher or Switch to NIR Dye autofluorescence->solution1 Yes concentration High Conjugate Concentration? optimize_protocol->concentration blocking Inadequate Blocking? concentration->blocking No solution2 Titrate Conjugate to Optimal Concentration concentration->solution2 Yes washing Insufficient Washing? blocking->washing No solution3 Use Specialized Blocker (e.g., for Monocytes) blocking->solution3 Yes solution4 Increase Wash Steps and Duration washing->solution4 Yes end_node Problem Resolved solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for high background fluorescence.

Recommended Solutions & Optimization Strategies
ParameterRecommendationRationale
Blocking Use a protein-based blocker such as 5% Bovine Serum Albumin (BSA) or 10% normal serum from the species of the secondary antibody.[7] For cell types like monocytes or macrophages, use a specialized commercial blocking reagent designed to inhibit cyanine dye binding.[4][5]Effective blocking saturates non-specific binding sites on the sample, reducing the chances of the fluorescent conjugate binding randomly.[8] Specialized blockers are formulated to address the known issue of Cy5 binding to specific cell types.[4]
Conjugate Concentration Perform a titration to determine the optimal concentration of your Cy5-labeled molecule. This involves testing a range of dilutions to find the best signal-to-noise ratio.[10][11][12]Using too high a concentration is a common cause of high background.[9][11] Titration ensures that you are using the lowest possible concentration that still provides a bright, specific signal.[13]
Washing Steps Increase the number and duration of wash steps after incubation with the fluorescent conjugate. Use a buffer containing a mild detergent, such as PBS with 0.1% Tween 20.[7][9]Thorough washing is critical for removing unbound and non-specifically bound fluorescent molecules.[8] Detergents help to disrupt weak, non-specific interactions.
Imaging Parameters Optimize instrument settings by reducing detector gain or exposure time. Use an unstained control to set the baseline background level.[7]High gain or long exposure times can amplify both the specific signal and the background noise. Adjusting these settings can improve the signal-to-noise ratio.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general workflow for conjugating the dye to a protein containing primary amines (e.g., lysine residues).

Experimental Workflow

prep_protein 1. Prepare Protein Solution (2-10 mg/mL in Amine-Free Buffer) adjust_ph 2. Adjust pH to 8.3-8.5 (with 1M Sodium Bicarbonate) prep_protein->adjust_ph reaction 4. Mix and Incubate (1-2 hours at RT, protected from light) adjust_ph->reaction prep_dye 3. Prepare Dye Solution (10 mg/mL in anhydrous DMSO) prep_dye->reaction purification 5. Purify Conjugate (e.g., Gel Filtration) reaction->purification characterization 6. Characterize Conjugate (Measure Degree of Substitution) purification->characterization

Caption: Workflow for labeling proteins with a Cy5-PEG-NHS ester.

Detailed Steps:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate-buffered saline, PBS). The protein concentration should ideally be between 2-10 mg/mL.[2][10]

    • Ensure the buffer does not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[2][3]

  • Adjust the pH:

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate. This pH is optimal for the reaction between the NHS ester and primary amines.[3][14][15]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[2][16] The dye is moisture-sensitive, so use a dry solvent.

  • Labeling Reaction:

    • Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess of dye is common.[16]

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.[16]

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by running the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled protein will elute first.[3]

  • Characterization (Optional but Recommended):

    • Determine the Degree of Substitution (DOS), which is the average number of dye molecules per protein molecule. This can be calculated using the absorbance of the protein (at 280 nm) and the dye (at ~650 nm).[10]

Key Reaction ParametersRecommended Value
Protein Concentration 2-10 mg/mL[2][10]
Reaction pH 8.3 - 8.5[3][14]
Dye Solvent Anhydrous DMSO or DMF[2][16]
Dye:Protein Molar Ratio Start with a 10:1 molar excess and optimize[16]
Reaction Time 1-2 hours at Room Temperature[16]

References

Impact of pH on N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 labeling efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 for labeling biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins and other biomolecules with this compound?

A1: The optimal pH for labeling primary amines with Cy5 NHS esters is in the range of 8.2 to 8.5.[1][2] This pH range provides the best balance between ensuring the primary amino groups on the biomolecule are deprotonated and reactive, while minimizing the hydrolysis of the NHS ester, which would render it inactive.[2]

Q2: Why is the pH so critical for the labeling reaction?

A2: The pH of the reaction buffer is a crucial parameter because it influences two competing reactions:

  • Amine Reactivity: The reactive form of the primary amine is the deprotonated state (-NH2), which acts as a nucleophile. At a pH below the pKa of the amine (typically around 10.5 for the lysine side chain), the amine group is predominantly protonated (-NH3+) and non-nucleophilic, leading to a significant decrease in the labeling reaction rate. As the pH increases above the pKa, the concentration of the reactive deprotonated amine increases, favoring the labeling reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it incapable of reacting with the amine. The rate of this hydrolysis reaction increases significantly at higher pH values.

Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[3]

Q3: What happens if I perform the labeling reaction at a pH lower than the optimal range?

A3: At a lower pH, the primary amino groups on your biomolecule will be protonated, making them poor nucleophiles. This will significantly slow down or even prevent the labeling reaction from occurring, resulting in low labeling efficiency.[4][5][6]

Q4: What are the consequences of using a pH higher than the optimal range?

A4: While a higher pH increases the concentration of reactive deprotonated amines, it also dramatically accelerates the hydrolysis of the Cy5 NHS ester.[4][5][6] This rapid degradation of the labeling reagent will lead to a lower overall yield of the desired labeled biomolecule.

Q5: What buffers are recommended for the labeling reaction?

A5: Buffers that are free of primary amines are essential to avoid competition with the target biomolecule. Recommended buffers include:

  • 0.1 M sodium bicarbonate buffer (pH 8.3-8.5)[4][5][6]

  • 0.1 M sodium phosphate buffer (pH 8.3-8.5)[4][5][6]

  • HEPES or borate buffers can also be used.

Buffers containing primary amines, such as Tris, should be avoided as they will react with the NHS ester.[7]

Q6: Can I use a Tris-based buffer?

A6: It is generally not recommended to use Tris-based buffers because Tris contains a primary amine that will compete with your biomolecule for reaction with the Cy5 NHS ester, thereby reducing labeling efficiency.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer is within the optimal range of 8.2-8.5 using a calibrated pH meter.[1][2]
Presence of primary amines in the buffer. Ensure your buffer is free of primary amines like Tris. Dialyze your protein against an amine-free buffer (e.g., PBS) prior to labeling.[7]
Hydrolyzed Cy5 NHS ester. Prepare the Cy5 NHS ester solution immediately before use. Avoid prolonged exposure of the ester to aqueous solutions before adding it to the protein.
Low protein concentration. For optimal labeling, the protein concentration should be at least 2 mg/mL.[1] If your protein solution is dilute, consider concentrating it before labeling.
Inconsistent Labeling Results Inaccurate measurement of reagents. Carefully measure the concentrations of both the protein and the dye stock solution before each experiment.
Fluctuations in pH during the reaction. For large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in pH. Use a more concentrated buffer or monitor and adjust the pH during the reaction.[4]
No Labeling Observed Protonated amino groups on the biomolecule. Confirm the pH of the reaction buffer is not too acidic.
Completely hydrolyzed Cy5 NHS ester. Use a fresh vial of the Cy5 NHS ester and prepare the stock solution in anhydrous DMSO or DMF immediately before the labeling reaction.

Quantitative Data

The efficiency of the labeling reaction is a balance between the rate of amidation (the desired reaction) and the rate of hydrolysis (the competing reaction). The following tables provide data on the effect of pH on the stability of NHS esters and the kinetics of the amidation reaction.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.64~10 minutes
9.0Room Temperature5 - 125 minutes (depending on the specific NHS ester)[8]

Data compiled from multiple sources.

Table 2: Kinetics of Amidation vs. Hydrolysis of a Porphyrin-NHS Ester with a PEG-Amine

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a model system. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated within the optimal pH range, leading to a higher yield of the conjugate.

pHHalf-life of NHS Ester Hydrolysis (min)Half-time for Amide Conjugate Formation (min)Final Yield of PEG-Conjugate
8.021080~80-85%
8.518020~87-92%
9.012510~87-92%

Data from a study on the amidation of porphyrin-NHS esters with an mPEG4-NH2 reagent.[8]

Experimental Protocols

Key Experiment: pH Optimization of Protein Labeling with this compound

Objective: To determine the optimal pH for labeling a specific protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Reaction Buffers:

    • 0.1 M Sodium Phosphate Buffer, pH 7.5

    • 0.1 M Sodium Bicarbonate Buffer, pH 8.0

    • 0.1 M Sodium Bicarbonate Buffer, pH 8.5

    • 0.1 M Sodium Bicarbonate Buffer, pH 9.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in each of the reaction buffers at a concentration of 2-10 mg/mL.

  • Prepare the Cy5 NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Set up parallel reactions for each pH to be tested.

    • Add a 10- to 20-fold molar excess of the dissolved Cy5 NHS ester to each protein solution while gently vortexing.

    • Incubate the reactions for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Analysis:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

    • Calculate the Degree of Labeling (DOL) for each pH condition. The DOL is the average number of dye molecules conjugated to each protein molecule.

Visualizations

G cluster_low_ph Low pH (e.g., < 7.5) cluster_optimal_ph Optimal pH (8.2 - 8.5) cluster_high_ph High pH (e.g., > 9.0) Protonated_Amine R-NH3+ (Inactive) No_Reaction No Reaction Protonated_Amine->No_Reaction Poor Nucleophile Cy5_NHS Cy5-NHS Ester (Stable) Cy5_NHS->No_Reaction Deprotonated_Amine R-NH2 (Reactive) Labeled_Product Cy5-Labeled Product (High Yield) Deprotonated_Amine->Labeled_Product Good Nucleophile Cy5_NHS_Optimal Cy5-NHS Ester Cy5_NHS_Optimal->Labeled_Product Deprotonated_Amine_High R-NH2 (Reactive) Cy5_NHS_High Cy5-NHS Ester Hydrolysis Hydrolyzed Cy5 (Inactive) Cy5_NHS_High->Hydrolysis Rapid Hydrolysis

Caption: Impact of pH on the Cy5-NHS Ester Labeling Reaction.

G Start Start Prepare_Protein Prepare Protein Solution (2-10 mg/mL in Amine-Free Buffer) Start->Prepare_Protein Adjust_pH Adjust pH to 8.2-8.5 (e.g., 0.1 M Sodium Bicarbonate) Prepare_Protein->Adjust_pH Prepare_Dye Prepare Cy5-NHS Ester Stock (10 mg/mL in Anhydrous DMSO/DMF) Adjust_pH->Prepare_Dye Mix Add Dye to Protein (10-20x Molar Excess) Prepare_Dye->Mix Incubate Incubate 1 hour at RT (Protect from Light) Mix->Incubate Quench Quench Reaction (1 M Tris-HCl, pH 8.0) Incubate->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Analyze Analyze DOL (Spectrophotometry) Purify->Analyze End End Analyze->End

Caption: General Experimental Workflow for Cy5-NHS Ester Labeling.

References

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 storage and handling best practices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, along with troubleshooting guides and frequently asked questions for its use in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A: Proper storage and handling are critical to maintain the reactivity of the NHS ester. The compound should be stored at -20°C, protected from moisture and light.[1][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[3] For preparing stock solutions, use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[6] Aqueous solutions of the NHS ester are not stable and should be used immediately.[6]

Q2: What is the role of the PEG4 linkers in this molecule?

A: The polyethylene glycol (PEG) linkers in this compound serve several important functions in bioconjugation. They increase the hydrophilicity and solubility of the molecule in aqueous buffers, which can be beneficial when labeling biomolecules.[3] Additionally, PEG linkers can help to reduce aggregation of the labeled molecule and may decrease immunogenicity in certain applications.

Q3: What is the reactive group in this molecule and what does it react with?

A: The reactive group is the N-hydroxysuccinimide (NHS) ester.[4][7] NHS esters react with primary amines (-NH2) to form stable amide bonds.[4][7] In proteins, the most common primary amines available for labeling are the N-terminus of the polypeptide chain and the epsilon-amino group of lysine residues.

Q4: What are the optimal reaction conditions for labeling with this NHS ester?

A: The labeling reaction is highly pH-dependent. The optimal pH range for the reaction of an NHS ester with primary amines is typically between 7.2 and 8.5.[7][8] A common choice is a buffer such as phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer at a pH of 8.3-8.5.[6][9][10] Reactions are often carried out at room temperature for 1-4 hours or at 4°C overnight.[4]

Q5: What buffers should I avoid in my labeling reaction?

A: It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[8] These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the labeling efficiency.[8] If your protein is in a Tris-based buffer, a buffer exchange step is necessary before starting the labeling reaction.[8]

Troubleshooting Guide

Problem Possible Cause Solution
Low Labeling Efficiency Hydrolysis of NHS ester: The NHS ester is sensitive to moisture and has a limited half-life in aqueous solutions.[1][7] The rate of hydrolysis increases with higher pH.[1][7]- Allow the reagent vial to warm to room temperature before opening. - Use anhydrous DMSO or DMF to prepare the stock solution immediately before use.[4] - Perform the reaction at a lower temperature (4°C) to slow down hydrolysis.[8]
Incorrect buffer pH: The reaction is optimal in the pH range of 7.2-8.5.[7][8] At lower pH, the primary amines are protonated and less reactive.[11]- Ensure the pH of your reaction buffer is within the optimal range using a calibrated pH meter.[8]
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the labeling reaction.[8]- Perform a buffer exchange into an amine-free buffer (e.g., PBS, borate, or bicarbonate) before adding the NHS ester.[8]
Insufficient molar excess of the dye: Too little NHS ester will result in incomplete labeling.- Increase the molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point for antibodies.[5][12]
Precipitation of Protein During Labeling High concentration of organic solvent: The addition of the NHS ester dissolved in DMSO or DMF can cause some proteins to precipitate.- Keep the final concentration of the organic solvent in the reaction mixture below 10%.[5][12]
Protein instability: The protein may not be stable under the reaction conditions.- Optimize the reaction time and temperature. Consider a shorter incubation at room temperature or a longer one at 4°C.
Unexpected Fluorescence Spectrum Degradation of the Cy5 dye: Cy5 is a fluorescent dye that can be sensitive to light and certain chemical conditions.- Protect the reaction mixture and the final labeled product from light.
Aggregation of the labeled protein: Aggregates can sometimes alter the fluorescence properties.- Analyze the labeled protein by size exclusion chromatography to check for aggregates.

Experimental Protocol: Protein Labeling

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

1. Preparation of Protein Solution:

  • The protein should be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • Adjust the protein concentration to 2-10 mg/mL.[9]

2. Preparation of NHS Ester Solution:

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

3. Labeling Reaction:

  • Add the dissolved NHS ester solution to the protein solution. A common starting point is a 10-fold molar excess of the dye to the protein.[9]

  • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[9]

4. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[9]

  • Elute with an appropriate buffer (e.g., PBS).

  • Collect the fractions containing the labeled protein, which can often be identified by the characteristic blue color of the Cy5 dye.

5. Characterization of the Conjugate:

  • Determine the protein concentration by measuring the absorbance at 280 nm.

  • Measure the absorbance of the Cy5 dye at its maximum absorbance wavelength (~650 nm).

  • Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

Visualizing the Workflow and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein (Amine-free buffer, pH 8.3) mix Mix Protein and NHS Ester (1 hr, RT, dark) protein_prep->mix dye_prep Prepare NHS Ester (Anhydrous DMSO/DMF) dye_prep->mix purify Purify Conjugate (Gel Filtration) mix->purify analyze Characterize Conjugate (DOL Calculation) purify->analyze

Caption: Experimental workflow for protein labeling.

troubleshooting_flowchart start Low Labeling? check_ph Buffer pH 7.2-8.5? start->check_ph check_buffer Amine-free buffer? check_ph->check_buffer Yes fail Consult Further check_ph->fail No check_reagent Fresh NHS ester? check_buffer->check_reagent Yes check_buffer->fail No increase_excess Increase molar excess check_reagent->increase_excess Yes check_reagent->fail No success Problem Solved increase_excess->success

Caption: Troubleshooting low labeling efficiency.

References

Removing unconjugated N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 from samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unconjugated N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 from samples after conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorescent labeling reagent. It contains a Cy5 dye, which fluoresces in the far-red spectrum (~649 nm excitation, ~667 nm emission), making it ideal for biological imaging with reduced autofluorescence from samples.[1][2][3] The molecule includes polyethylene glycol (PEG) linkers that enhance its water solubility and biocompatibility, reducing non-specific binding and aggregation in aqueous environments.[1][4][5] The N-hydroxysuccinimide (NHS) ester group is a reactive moiety that specifically forms a stable, covalent amide bond with primary amines (-NH₂) found on proteins and other biomolecules.[6][7]

Q2: Why is it crucial to remove the unconjugated dye after the labeling reaction?

Removing excess, unreacted dye is critical for several reasons:

  • Accurate Quantification: The presence of free dye can interfere with the accurate determination of the dye-to-protein ratio (degree of labeling), leading to misleading results.[8]

  • Reduced Background Signal: Unbound dye can cause high background fluorescence in imaging and other assay applications, significantly lowering the signal-to-noise ratio.[6]

  • Prevention of Non-Specific Interactions: Free dye can bind non-specifically to other components in your assay, leading to false-positive signals or artifacts.

Q3: What are the most common methods for removing unconjugated this compound?

The most effective methods leverage the size difference between the labeled protein conjugate and the much smaller, free dye molecule. These include:

  • Size Exclusion Chromatography (SEC): A highly effective method that separates molecules based on their hydrodynamic radius. It is efficient at removing low molecular weight by-products like unconjugated dye.[][10]

  • Dialysis/Ultrafiltration: These membrane-based techniques separate molecules based on molecular weight cutoff. They are effective for removing small molecules from much larger proteins.[11][12]

  • Specialized Dye Removal Columns: Commercially available spin columns containing a resin with high affinity for fluorescent dyes can efficiently capture free dye while allowing the protein conjugate to pass through.[8]

Q4: Can I use Ion Exchange Chromatography (IEX) to remove the free dye?

While IEX is a powerful tool for purifying PEGylated proteins, it is generally less effective for removing free dye.[][10] IEX separates molecules based on charge, and while PEGylation can shield charges on a protein surface, the primary separation principle for removing unconjugated dye is the significant size difference.[][11]

Troubleshooting Guide

This guide addresses common issues encountered during the purification process.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency (Weak Signal from Conjugate) Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[6][13]Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[13] Avoid storing the dye in solution.[13]
Incorrect Buffer pH: The optimal pH for the NHS ester reaction is between 7.2 and 8.5.[14] Lower pH protonates amines, while higher pH accelerates hydrolysis.[14]Ensure your reaction buffer is within the optimal pH range. Use a freshly calibrated pH meter.
Amine-Containing Buffers: Buffers like Tris or glycine contain primary amines that compete with your target molecule for the dye.[14]Use an amine-free buffer such as PBS (phosphate-buffered saline) or sodium bicarbonate.[14]
Low Reactant Concentrations: Low concentrations of the protein or dye can slow down the reaction, allowing hydrolysis to dominate.[14]A protein concentration of at least 2 mg/mL is recommended.[14] You may need to empirically determine the optimal molar excess of the dye.[6]
High Background Fluorescence in Final Sample Insufficient Removal of Excess Dye: The purification method may not be stringent enough.For SEC: Ensure the column has sufficient resolving power for the size difference and that the sample volume does not exceed 2-5% of the column volume.[7] For Dialysis: Increase the number of buffer changes and the total dialysis time.[7] Consider using a dialysis cassette with a lower molecular weight cutoff (MWCO) if appropriate for your protein size.
Non-Specific Binding of Hydrolyzed Dye: The hydrolyzed, non-reactive form of the dye can still bind non-specifically to the protein.[6]Optimize the conjugation reaction to minimize hydrolysis (see "Low Labeling Efficiency" above). Ensure purification steps are thorough.
Precipitation of the Dye During Reaction Setup Low Aqueous Solubility of the Dye: Although PEGylated, high concentrations may still have limited solubility in aqueous buffers.Dissolve the dye in a minimal amount of dry DMSO or DMF before adding it to your reaction mixture.[13] The final concentration of the organic solvent should typically be below 10% to avoid denaturing the protein.[13]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method is ideal for separating the larger protein-dye conjugate from the smaller, unconjugated dye.

Materials:

  • SEC column with a fractionation range appropriate for the size of your protein.

  • Equilibration/running buffer (e.g., PBS, pH 7.4).

  • Fraction collector.

  • UV-Vis spectrophotometer.

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer at the manufacturer's recommended flow rate.

  • Sample Loading: Apply the conjugation reaction mixture to the top of the column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.[7]

  • Elution: Begin eluting the sample with the running buffer.

  • Fraction Collection: Collect fractions of a defined volume.

  • Analysis: Monitor the elution profile by measuring the absorbance of the fractions at two wavelengths: 280 nm (for protein) and ~650 nm (for Cy5 dye). The protein-dye conjugate will elute first in the fractions that show absorbance at both wavelengths. The smaller, unconjugated dye will elute in later fractions, showing a peak at ~650 nm but not at 280 nm.

  • Pooling: Pool the fractions containing the purified conjugate.

Protocol 2: Purification by Dialysis

This method is suitable for removing small molecules from samples containing macromolecules.

Materials:

  • Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) significantly smaller than the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4).

  • Magnetic stir plate and stir bar.

  • Beaker.

Methodology:

  • Prepare Dialysis Device: If using tubing, cut to the desired length and prepare according to the manufacturer's instructions. Briefly rinse cassettes with buffer.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing/cassette, leaving some space to allow for potential volume changes.[7]

  • Dialysis: Place the sealed dialysis device into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Place the beaker on a magnetic stir plate and stir gently at 4°C or room temperature.[7]

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours.[7] Change the dialysis buffer. Repeat the buffer change at least two more times. An overnight dialysis step is often recommended for the final change to ensure complete removal of the free dye.[7]

  • Sample Recovery: Carefully remove the purified protein-dye conjugate from the dialysis device.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation Reaction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis A Protein in Amine-Free Buffer (pH 7.2-8.5) C Incubate at RT (1-2h) or 4°C (overnight) A->C B This compound (dissolved in DMSO) B->C D Reaction Mixture (Conjugate, Free Dye, Byproducts) C->D Reaction Completion E Size Exclusion Chromatography (SEC) D->E F Dialysis / Ultrafiltration D->F G Purified Protein-Cy5 Conjugate E->G F->G H Spectrophotometry (A280 & A650) G->H

Caption: Workflow for labeling and purifying protein-Cy5 conjugates.

troubleshooting_logic Start Problem with Final Conjugate? LowSignal Low Signal / Poor Labeling? Start->LowSignal Yes HighBg High Background? Start->HighBg No CheckpH Is Buffer pH 7.2-8.5? LowSignal->CheckpH Yes ImprovePurification Increase Dialysis Time/ Buffer Changes or Optimize SEC Protocol HighBg->ImprovePurification Yes CheckpH->LowSignal No, Adjust pH CheckBuffer Is Buffer Amine-Free? CheckpH->CheckBuffer Yes CheckBuffer->LowSignal No, Change Buffer CheckDye Was Dye Freshly Prepared? CheckBuffer->CheckDye Yes CheckDye->LowSignal No, Use Fresh Dye Success Problem Resolved CheckDye->Success Yes ImprovePurification->Success

Caption: Decision tree for troubleshooting common conjugation issues.

References

Technical Support Center: Quenching N-(m-PEG4)-N'- (PEG4-NHS ester)-Cy5 Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching labeling reactions involving N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in a Cy5-NHS ester labeling reaction?

Quenching is a critical step to terminate the labeling reaction by deactivating any unreacted this compound. This is achieved by adding a small molecule with a primary amine that rapidly reacts with the excess NHS ester.[1][2] Effective quenching is essential to prevent the unconjugated dye from labeling other molecules in downstream applications, which could lead to non-specific signals and inaccurate results.[1]

Q2: What are the most common quenching agents for NHS ester reactions?

The most commonly used quenching agents are small molecules containing primary amines. These include:

  • Tris(hydroxymethyl)aminomethane (Tris) [3]

  • Glycine [3]

  • Hydroxylamine [4]

  • Ethanolamine

Tris and glycine are widely used due to their effectiveness and compatibility with many biological samples.[3]

Q3: How do quenching agents stop the NHS ester reaction?

Quenching agents provide a high concentration of primary amines that compete with the primary amines on the target molecule (e.g., protein, antibody) for the reactive Cy5-NHS ester. The primary amine of the quenching agent nucleophilically attacks the carbonyl group of the NHS ester, forming a stable amide bond with the Cy5 dye and releasing N-hydroxysuccinimide (NHS) as a byproduct.[5] This reaction effectively consumes the excess reactive dye, preventing further labeling of the target molecule.

Q4: Can the choice of quenching agent affect my Cy5-labeled protein?

Yes, the choice of quenching agent can potentially impact your final conjugate. For instance, while Tris is considered a very efficient quencher, some studies in the context of formaldehyde cross-linking suggest it may have the potential to reverse certain linkages, though this is less of a concern for the stable amide bonds formed in NHS ester reactions.[6] It is important to choose a quencher that is compatible with your downstream applications and to remove it effectively after quenching.

Q5: How do I remove the quenching agent and unreacted dye after the reaction?

After quenching, it is crucial to remove the excess quenching agent, the quenched dye, and any remaining unreacted (but hydrolyzed) dye. Common methods for purification include:

  • Size-Exclusion Chromatography (e.g., desalting columns): This is a rapid and effective method for separating the larger labeled protein from smaller molecules like the quenching agent and free dye.[1]

  • Dialysis: This method is also effective but generally more time-consuming. It is suitable for larger sample volumes.

  • HPLC: High-performance liquid chromatography can be used for high-purity preparations.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Signal in Downstream Applications
Potential Cause Troubleshooting Steps
Incomplete Quenching The concentration of the quenching agent was too low, or the incubation time was too short to fully react with all excess Cy5-NHS ester.[7] Solution: Increase the final concentration of the quenching agent (e.g., to 50-100 mM) and/or extend the quenching incubation time (e.g., to 30 minutes).[8]
Inefficient Purification The purification method did not adequately remove the quenched dye or hydrolyzed, unreacted dye.[1] Solution: Ensure your desalting column is appropriate for the size of your protein and is not overloaded. For dialysis, ensure a sufficient number of buffer changes and an adequate dialysis time. Consider a secondary purification step if high background persists.
Hydrolysis of NHS Ester Prior to Quenching The Cy5-NHS ester can hydrolyze in aqueous buffer, creating a non-reactive Cy5-acid that can bind non-specifically to proteins.[1] Solution: While quenching cannot reverse this, ensure optimal labeling conditions (pH 8.3-8.5) to maximize the reaction with the target and minimize hydrolysis.[9] Always prepare the NHS ester solution immediately before use.[10]
Issue 2: Low Signal or Loss of Labeled Protein Function
Potential Cause Troubleshooting Steps
Quencher Interfering with Protein Activity The chosen quenching agent may interact with the protein, affecting its function. Solution: Test a different quenching agent (e.g., switch from Tris to glycine or vice versa). Ensure the final concentration of the quencher is not excessively high.
Precipitation of Labeled Protein The addition of the quenching agent or changes in buffer conditions may cause the labeled protein to precipitate. Solution: Perform the quenching reaction at 4°C. Ensure the final concentration of the quenching agent is not causing significant changes in the buffer's ionic strength or pH. Centrifuge the sample after quenching and check for a pellet.
Self-Quenching of Cy5 This can occur if the degree of labeling is too high, causing dye molecules on the same protein to quench each other's fluorescence.[11] Solution: This is an issue with the labeling step rather than quenching. Reduce the molar excess of the Cy5-NHS ester in the labeling reaction.

Data Presentation

The selection of a quenching agent and the reaction conditions are crucial for terminating the labeling reaction effectively. Below is a summary of commonly used quenching agents and their typical working parameters.

Quenching AgentTypical Final ConcentrationTypical Incubation TimeTemperatureKey Considerations
Tris 20-100 mM[2][8]15-60 minutes[3]Room Temperature or 4°CHighly efficient. Ensure pH of Tris buffer is around 8.0 to be effective.[8]
Glycine 20-100 mM[8]15-60 minutesRoom Temperature or 4°CA common and effective alternative to Tris.[3]
Hydroxylamine 10-50 mM15-60 minutesRoom Temperature or 4°CCan also cleave any potential O-acyl esters formed as side products.[4]
Ethanolamine 20-50 mM15-60 minutesRoom Temperature or 4°CAnother primary amine-containing small molecule that can be used for quenching.

Note: The optimal concentration and incubation time may need to be empirically determined for your specific protein and reaction conditions.

Experimental Protocols

Protocol 1: Quenching the this compound Labeling Reaction

This protocol assumes the labeling reaction has been performed according to the manufacturer's instructions, typically for 1-2 hours at room temperature in a buffer with a pH of 8.3-8.5.[9]

Materials:

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

  • Labeled protein reaction mixture.

  • Purification tools (e.g., desalting column, dialysis cassette).

Procedure:

  • Prepare the Quenching Solution: Prepare a 1 M stock solution of either Tris-HCl or Glycine and adjust the pH to 8.0.

  • Add Quenching Agent: Add the 1 M quenching solution to the labeling reaction mixture to achieve a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction volume.

  • Incubate: Gently mix and incubate the reaction for 30 minutes at room temperature.

  • Purify: Proceed immediately to the purification step to remove the excess quenching agent and unreacted/quenched dye.

Protocol 2: Post-Quenching Purification using a Desalting Column

Procedure:

  • Equilibrate the Column: Equilibrate a desalting column (with an appropriate molecular weight cutoff for your protein) with the desired storage buffer (e.g., PBS) according to the manufacturer's protocol.

  • Load the Sample: Carefully load the quenched reaction mixture onto the center of the resin bed.

  • Elute the Labeled Protein: Centrifuge the column (for spin columns) or allow it to flow by gravity. The larger Cy5-labeled protein will elute in the void volume, while the smaller quenching agent and free dye molecules will be retained in the resin.[1]

  • Collect the Purified Product: Collect the eluate containing your purified Cy5-labeled protein.

Visualizations

G cluster_0 Labeling Reaction cluster_1 Quenching Reaction Protein_NH2 Protein with Primary Amine (-NH2) Labeled_Protein Stable Amide Bond Formation (Cy5-Labeled Protein) Protein_NH2->Labeled_Protein Reacts with Cy5_NHS This compound Cy5_NHS->Labeled_Protein NHS_byproduct N-Hydroxysuccinimide (NHS) Labeled_Protein->NHS_byproduct Releases Purification Purification (e.g., Desalting Column) Labeled_Protein->Purification Proceeds to NHS_byproduct->Purification Excess_Cy5_NHS Excess Cy5-NHS Ester Quenched_Dye Inactive Quenched Dye Excess_Cy5_NHS->Quenched_Dye Reacts with Quencher Quenching Agent (e.g., Tris, Glycine) Quencher->Quenched_Dye Quenched_Dye->Purification Purified_Product Purified Cy5-Labeled Protein Purification->Purified_Product Waste Excess Quencher & Free Dye Purification->Waste

Caption: Experimental workflow for Cy5-NHS ester labeling, quenching, and purification.

G Start High Background Signal? Check_Quenching Was Quenching Performed Correctly? Start->Check_Quenching Yes Check_Purification Was Purification Sufficient? Check_Quenching->Check_Purification Yes Incomplete_Quenching Incomplete Quenching: - Increase quencher concentration - Increase incubation time Check_Quenching->Incomplete_Quenching No Inefficient_Purification Inefficient Purification: - Use appropriate MWCO column - Do not overload column - Consider second purification step Check_Purification->Inefficient_Purification No Hydrolysis_Issue Was NHS ester prepared fresh? Check_Purification->Hydrolysis_Issue Yes End Problem Resolved Incomplete_Quenching->End Inefficient_Purification->End Hydrolyzed_Dye Non-specific binding of hydrolyzed dye. Optimize labeling pH and time. Hydrolysis_Issue->Hydrolyzed_Dye No Hydrolysis_Issue->End Yes Hydrolyzed_Dye->End

Caption: Troubleshooting logic for high background signal after Cy5 labeling.

References

Validation & Comparative

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 vs. Cy5 NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based biological research and drug development, the selection of an appropriate fluorescent label is paramount to experimental success. Cyanine 5 (Cy5), a far-red fluorescent dye, is a popular choice due to its emission spectrum, which minimizes autofluorescence from biological samples.[1] This guide provides a detailed comparison of two amine-reactive derivatives of Cy5: the conventional Cy5 NHS ester and a PEGylated version, N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. This comparison will delve into their key performance characteristics, supported by available experimental data, to assist researchers in making an informed decision for their specific applications.

Key Performance Parameters: A Tabular Overview

Spectroscopic PropertyThis compoundCy5 NHS Ester
Molecular Weight ~926.53 g/mol [3]~616-1050.97 g/mol [4][5]
Excitation Maximum (λex) ~649-650 nm[1]~646-649 nm[1]
Emission Maximum (λem) ~667-691 nm[1]~662-670 nm[1]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹ (for a similar PEGylated Cy5)[6]~250,000 M⁻¹cm⁻¹[5]
Quantum Yield (Φ) ~0.07 (for a similar PEGylated Cy5)[1]~0.2[1]
Solubility Enhanced aqueous solubility[1]Soluble in organic solvents (DMSO, DMF); limited water solubility[7]

Delving into the Differences: A Performance-Based Comparison

Enhanced Hydrophilicity and Reduced Aggregation with PEGylation

A significant advantage of the PEG linker in this compound is the substantial increase in its water solubility.[1] Cyanine dyes, including Cy5 NHS ester, are known to be hydrophobic and can form non-fluorescent aggregates in aqueous biological buffers.[1][8] The hydrophilic PEG chains mitigate this issue, leading to more reliable and reproducible labeling in aqueous environments.

Impact on Spectroscopic Properties

While PEGylation offers benefits in terms of solubility, it can influence the spectroscopic properties of the fluorophore. Available data for a similar PEGylated Cy5 derivative suggests a lower molar extinction coefficient and quantum yield compared to the non-PEGylated Cy5 NHS ester.[1] A lower molar extinction coefficient implies a reduced efficiency in absorbing light, while a lower quantum yield indicates that a smaller fraction of the absorbed photons are emitted as fluorescence.[1] This could translate to a lower overall brightness for the PEGylated dye.

Reduction of Non-Specific Binding

In applications such as immunofluorescence and in vivo imaging, non-specific binding of fluorescent probes to cellular components or other proteins can be a major source of background signal. The presence of a hydrophilic PEG linker is widely recognized to reduce such non-specific interactions.[9][10] This "stealth" property of PEG can lead to an improved signal-to-noise ratio in sensitive assays.

Experimental Protocols

The following is a general protocol for labeling proteins with either this compound or Cy5 NHS ester. The key difference in handling these reagents lies in the initial dissolution step, with the PEGylated version being more amenable to aqueous buffers.

Materials:
  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound or Cy5 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer (pH 8.0-8.5)

  • Purification column (e.g., gel filtration)

Procedure:
  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[2] Adjust the pH of the solution to 8.0-8.5 using the sodium bicarbonate buffer.[2] This pH range is optimal for the reaction between the NHS ester and primary amines.[2]

  • Prepare the Dye Solution: Immediately before use, dissolve the Cy5 NHS ester or its PEGylated counterpart in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2] For this compound, direct dissolution in the reaction buffer may also be possible due to its enhanced solubility.

  • Labeling Reaction: Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein needs to be determined empirically, but a common starting point is a 10-fold molar excess of the dye.[2] Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[11]

  • Purification: Purify the labeled protein from the unreacted dye using a suitable method such as gel filtration.[11]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein Solution (pH 8.0-8.5) labeling Labeling Reaction (RT, 4h or 4°C, overnight) protein_prep->labeling dye_prep Prepare Dye Solution (DMSO/DMF) dye_prep->labeling purify Purify Labeled Protein (Gel Filtration) labeling->purify

Caption: A generalized experimental workflow for protein labeling with Cy5 NHS esters.

logical_relationship cluster_pegylated This compound cluster_non_pegylated Cy5 NHS Ester peg PEG Linker hydrophilicity Increased Hydrophilicity peg->hydrophilicity solubility Enhanced Aqueous Solubility hydrophilicity->solubility non_specific_binding Reduced Non-Specific Binding hydrophilicity->non_specific_binding aggregation Reduced Aggregation solubility->aggregation no_peg No PEG Linker hydrophobicity Higher Hydrophobicity no_peg->hydrophobicity brightness Potentially Higher Brightness (Higher ε and Φ) no_peg->brightness

Caption: Logical diagram illustrating the influence of the PEG linker on the properties of Cy5 dyes.

Conclusion: Making the Right Choice

The choice between this compound and Cy5 NHS ester is contingent on the specific requirements of the experiment. For applications in aqueous environments where non-specific binding and dye aggregation are significant concerns, the PEGylated version offers clear advantages in terms of enhanced water solubility and biocompatibility.[1] However, for applications where maximal brightness is the primary consideration and the use of organic co-solvents is not a limiting factor, the potentially higher molar extinction coefficient and quantum yield of the non-PEGylated Cy5 NHS ester may be preferable.[1] Researchers should carefully weigh these factors to select the optimal fluorescent probe for their studies.

References

A Head-to-Head Comparison: PEGylated Cy5 vs. Alexa Fluor 647 NHS Ester for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is paramount for generating high-quality, reproducible data. In the far-red spectrum, both PEGylated Cyanine 5 (Cy5) and Alexa Fluor 647 have emerged as popular choices for a range of applications, from cellular imaging to in vivo studies. This guide provides an objective, data-driven comparison of their performance to facilitate an informed decision for your specific research needs.

This comparison guide delves into the key performance characteristics of PEGylated Cy5 and Alexa Fluor 647 NHS ester, presenting a comprehensive overview of their photophysical properties, stability, and utility in various experimental contexts. While both dyes are spectrally similar and compatible with the same instrumentation, their performance can differ significantly, impacting experimental outcomes.

Performance at a Glance: A Quantitative Comparison

Alexa Fluor 647 consistently demonstrates superior performance in key metrics for protein labeling when compared to Cy5.[1][2] While both dyes share similar excitation and emission spectra, making them compatible with the same instrument settings, Alexa Fluor 647 exhibits greater brightness and photostability.[1][2][3] A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL).[1][2][4] This aggregation can lead to a decrease in the overall fluorescence of the conjugate.[1][2] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][2][4] The inclusion of a Polyethylene Glycol (PEG) linker to Cy5 aims to mitigate some of these issues by increasing hydrophilicity and reducing non-specific interactions.

PropertyPEGylated Cy5Alexa Fluor 647 NHS EsterReference
Excitation Maximum (nm) ~650~650[1]
Emission Maximum (nm) ~670~668[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000[1]
Quantum Yield Variable (lower than Alexa Fluor 647)~0.33[1]
Photostability Less photostableMore photostable[1][2][3]
Brightness Generally lower, especially at high DOLSignificantly brighter[1][5]
Self-Quenching Prone to self-quenching and aggregationMinimal self-quenching[1][2][4]
pH Sensitivity Relatively stable in a broad pH rangeLargely pH-insensitive[3]

In-Depth Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for labeling proteins with PEGylated Cy5 and Alexa Fluor 647 NHS esters. It is important to note that the optimal dye-to-protein ratio should be determined empirically for each specific protein to achieve the desired degree of labeling.

Protocol 1: Protein Labeling with PEGylated Cy5 NHS Ester

This protocol provides a general guideline for conjugating PEGylated Cy5 NHS ester to proteins.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, MES, or HEPES)

  • PEGylated Cy5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.3)

  • Gel filtration column (e.g., Sephadex G-25)

  • Amine-free buffer (e.g., PBS)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers like Tris. If necessary, perform a buffer exchange into an appropriate amine-free buffer.

  • Dye Preparation: Immediately before use, dissolve the PEGylated Cy5 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • Adjust the pH of the protein solution to 8.3 by adding 1 M sodium bicarbonate.

    • Add the dissolved PEGylated Cy5 NHS ester to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10:1 to 20:1 is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with an amine-free buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the dye).

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer) ph_adjust Adjust pH to 8.3 (Sodium Bicarbonate) protein_prep->ph_adjust dye_prep Dissolve PEG-Cy5 NHS Ester (DMF or DMSO) mix Mix Protein and Dye dye_prep->mix ph_adjust->mix incubate Incubate 1 hr at RT (Protected from light) mix->incubate purify Purify via Gel Filtration incubate->purify analyze Determine Degree of Labeling (DOL) purify->analyze

General workflow for protein labeling with PEGylated Cy5 NHS ester.
Protocol 2: Protein Labeling with Alexa Fluor 647 NHS Ester

This protocol outlines the steps for conjugating Alexa Fluor 647 NHS ester to proteins.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Alexa Fluor 647 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.3)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer such as PBS.

  • Dye Preparation: Prepare a stock solution of Alexa Fluor 647 NHS ester in high-quality, anhydrous DMF or DMSO.

  • Reaction Setup:

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

    • Add the Alexa Fluor 647 NHS ester stock solution to the protein solution. A molar excess of 10-20 fold of dye to protein is a good starting point.

  • Incubation: Incubate the mixture for 1 hour at room temperature with gentle stirring.

  • Purification: Separate the protein-dye conjugate from unreacted dye using a gel filtration column equilibrated with PBS.

  • Characterization: Calculate the DOL by measuring the absorbance at 280 nm and 651 nm.

G start Start protein_buffer Protein in Amine-Free Buffer (e.g., PBS) start->protein_buffer add_bicarbonate Add 1M Sodium Bicarbonate (pH ~8.3) protein_buffer->add_bicarbonate add_dye Add Dye to Protein Solution add_bicarbonate->add_dye prepare_dye Prepare Alexa Fluor 647 NHS Ester Stock Solution (DMSO or DMF) prepare_dye->add_dye incubate Incubate 1 hr at Room Temperature add_dye->incubate purify Purify with Gel Filtration Column incubate->purify characterize Characterize Conjugate (DOL) purify->characterize end End characterize->end

Workflow for protein labeling with Alexa Fluor 647 NHS ester.

Experimental Showcase: Immunofluorescence Staining

Immunofluorescence is a cornerstone technique in cellular biology. The choice of fluorophore can dramatically affect the quality and reliability of the resulting images.

Protocol 3: Indirect Immunofluorescence Staining

This protocol describes a typical indirect immunofluorescence staining procedure.

Materials:

  • Fixed and permeabilized cells on coverslips

  • Primary antibody

  • Secondary antibody conjugated to either PEGylated Cy5 or Alexa Fluor 647

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Wash buffer (e.g., PBS with 0.1% Triton X-100)

  • Mounting medium with DAPI

Procedure:

  • Blocking: Block non-specific binding sites by incubating the coverslips in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the coverslips three times with wash buffer for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips on microscope slides using mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets for DAPI and the far-red dye.

G start Fixed & Permeabilized Cells blocking Blocking Step (1 hr at RT) start->blocking primary_ab Primary Antibody Incubation (1-2 hrs at RT or O/N at 4°C) blocking->primary_ab wash1 Wash (3x) primary_ab->wash1 secondary_ab Fluorescent Secondary Antibody (PEG-Cy5 or AF647) (1 hr at RT, dark) wash1->secondary_ab wash2 Wash (3x, dark) secondary_ab->wash2 mount Mount with DAPI wash2->mount image Fluorescence Microscopy mount->image end Image Analysis image->end

A typical indirect immunofluorescence staining protocol.

Concluding Remarks

For most protein labeling applications, Alexa Fluor 647 is the superior choice over PEGylated Cy5. Its increased brightness, enhanced photostability, and reduced tendency for self-quenching contribute to more robust and reliable experimental data.[1][2] While PEGylation can improve the properties of Cy5, Alexa Fluor 647 generally provides a higher quantum yield and greater resistance to photobleaching, which is particularly advantageous in demanding applications such as single-molecule studies and quantitative imaging. However, for applications where cost is a primary concern and the absolute brightest signal is not essential, PEGylated Cy5 can still be a viable option. Ultimately, the choice of dye should be guided by the specific requirements of the experiment and the instrumentation available.

References

A Comparative Guide to Fluorescent Labeling: Validating the Specificity of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for accurate experimental outcomes. This guide provides an objective comparison of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 with common alternatives, supported by experimental data and detailed protocols for validating labeling specificity.

The covalent attachment of fluorescent dyes to proteins and other biomolecules is a cornerstone of modern biological research, enabling visualization and quantification in a wide array of applications including immunofluorescence, flow cytometry, and Western blotting. This compound is a popular choice for such applications, offering a bright, far-red fluorescent signal that minimizes interference from cellular autofluorescence. The inclusion of polyethylene glycol (PEG) linkers is designed to enhance water solubility and reduce non-specific binding.

This guide will delve into the performance of this PEGylated Cy5 dye in comparison to its main competitors, Alexa Fluor 647 and DyLight 650. Furthermore, it will provide robust protocols to validate the specificity of the labeling reaction, ensuring that the observed fluorescence is a true representation of the target molecule's presence and localization.

Performance Comparison of Amine-Reactive Dyes

The selection of a fluorescent dye is a critical step in experimental design. The ideal dye should be bright, photostable, and have minimal impact on the function of the labeled biomolecule. The following table summarizes the key performance characteristics of this compound and its spectral alternatives, Alexa Fluor 647-NHS ester and DyLight 650-NHS ester.

Spectroscopic PropertyThis compoundAlexa Fluor 647-NHS EsterDyLight 650-NHS Ester
Excitation Maximum (λex) ~650 nm~650 nm~652 nm[1]
Emission Maximum (λem) ~670 nm~668 nm~672 nm[1]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~270,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[1]
Relative Brightness GoodExcellentVery Good
Photostability ModerateHighHigh[2]
pH Sensitivity More sensitive to environmental changesLess sensitive to pH changesGenerally low pH sensitivity
Water Solubility High (due to PEG)HighHigh[1]

Note: Direct, side-by-side quantitative comparisons of photostability and quantum yield for the PEGylated Cy5 variant versus its competitors under identical, peer-reviewed conditions are limited. The data presented is a composite from various sources and manufacturer information. Alexa Fluor 647 is frequently cited as being brighter and more photostable than conventional Cy5.[] DyLight dyes are marketed as having improved photostability over traditional cyanine dyes.[2] The PEG linker in the Cy5 reagent is intended to improve aqueous solubility and reduce aggregation-induced quenching.[4][5]

Experimental Workflow for Labeling and Validation

The following diagram outlines a typical workflow for labeling a protein with an NHS-ester functionalized dye and subsequently validating the specificity of the conjugation.

G cluster_0 Protein Labeling cluster_1 Characterization & Validation cluster_2 Specificity Controls A Protein Preparation (Amine-free buffer, pH 8.0-9.0) C Conjugation Reaction (1-2 hours, room temp) A->C B Dye Preparation (Dissolve in DMSO/DMF) B->C D Purification (Size-exclusion chromatography) C->D E Determine Degree of Labeling (DOL) (Spectrophotometry) D->E F SDS-PAGE Analysis (Confirm covalent linkage) D->F H Application-Specific Validation (e.g., Flow Cytometry, Microscopy) D->H G Western Blot (Confirm antibody reactivity) F->G I Unlabeled Protein Control J Secondary Antibody Only Control (for immunofluorescence/Western) K Isotype Control (for flow cytometry)

References

A Comparative Guide to Far-Red Fluorophores: Unveiling the Quantum Yield of PEGylated Cy5

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern biological research and drug development, the selection of an appropriate fluorescent probe is paramount to experimental success. Far-red fluorophores are particularly advantageous due to reduced autofluorescence from biological samples, leading to higher signal-to-noise ratios. This guide provides an objective comparison of the photophysical properties, with a focus on quantum yield, of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 against other commonly used far-red dyes: Cy5, Alexa Fluor 647, and DyLight 650. The inclusion of experimental data and detailed protocols aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Quantitative Comparison of Fluorophore Properties

Spectroscopic PropertyThis compoundCy5Alexa Fluor 647DyLight 650
Excitation Maximum (λex) 649 nm[1][2]~649 nm650 nm652 nm[3]
Emission Maximum (λem) 667 nm[1][2]~667 nm665 nm672 nm[3]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹ ¹~250,000 M⁻¹cm⁻¹239,000 M⁻¹cm⁻¹250,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) ~0.07 ²[5]~0.2 - 0.270.33High ³
Solubility Enhanced aqueous solubilityLimited aqueous solubilityHighHigh
Reactivity NHS ester reacts with primary aminesNHS ester reacts with primary aminesSuccinimidyl ester reacts with primary aminesNHS ester reacts with primary amines

¹ Value for a structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5[6]. ² Based on a report for a similar PEGylated Cy5 derivative ("Cy5-Peg")[5]. ³ DyLight 650 is reported to have high fluorescence intensity and quantum yield, comparable to Alexa Fluor 647 and Cy5[4][7].

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method, which involves a reference standard with a known quantum yield, is a widely used technique for its determination.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (test sample)

  • A standard fluorophore with a known quantum yield in the same spectral region (e.g., Alexa Fluor 647 in PBS, Φ = 0.33)

  • Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

  • Prepare a series of dilutions: Create a set of five to six dilutions for both the test sample and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects[8].

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each dilution, record the fluorescence emission spectrum. It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.

    • Perform a linear regression for both datasets. The slope of the resulting line is the gradient (Grad).

  • Calculate Quantum Yield: The quantum yield of the test sample (Φₓ) can be calculated using the following equation[8]:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term becomes 1).

Visualizing Key Concepts and Workflows

Factors Influencing Fluorescence Quantum Yield

The quantum yield of a fluorophore is not an immutable property and can be influenced by a variety of factors. Understanding these can aid in experimental design and data interpretation.

Quantum_Yield_Factors cluster_Fluorophore Fluorophore Properties cluster_Environment Environmental Factors Structural_Rigidity Structural Rigidity Quantum_Yield Quantum Yield Structural_Rigidity->Quantum_Yield Increases Chemical_Structure Chemical Structure (e.g., electron-donating/withdrawing groups) Chemical_Structure->Quantum_Yield Modulates Solvent_Polarity Solvent Polarity Solvent_Polarity->Quantum_Yield Affects Temperature Temperature Temperature->Quantum_Yield Decreases (often) pH pH pH->Quantum_Yield Can alter Concentration Concentration (Quenching) Concentration->Quantum_Yield Decreases at high conc.

Caption: Factors influencing the fluorescence quantum yield of a fluorophore.

Typical Immunofluorescence Staining Workflow

The following diagram illustrates a standard indirect immunofluorescence staining protocol, a common application for the fluorophores discussed.

Immunofluorescence_Workflow Start Start Sample_Prep Sample Preparation (e.g., Cell Culture) Start->Sample_Prep Fixation Fixation (e.g., with Formaldehyde) Sample_Prep->Fixation Permeabilization Permeabilization (for intracellular targets) Fixation->Permeabilization Blocking Blocking (to reduce non-specific binding) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Washing Steps Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Wash1->Secondary_Ab Wash2 Washing Steps Secondary_Ab->Wash2 Mounting Mounting (with antifade reagent) Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A typical workflow for indirect immunofluorescence staining.[9][10][11][12]

References

A Researcher's Guide to Far-Red Fluorescent Conjugates: A Brightness Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can profoundly influence experimental outcomes. In the realm of fluorescence imaging and flow cytometry, far-red dyes are indispensable for their ability to minimize background autofluorescence inherent in biological samples. This guide provides a detailed comparison of the N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 conjugate, focusing on its brightness relative to common alternatives, and offers the experimental context needed for informed decision-making.

At a Glance: Brightness and Spectroscopic Properties

The brightness of a fluorescent dye is the product of its molar extinction coefficient (ε), which measures its light-absorbing efficiency, and its fluorescence quantum yield (Φ), the efficiency of converting absorbed light into emitted fluorescence. While the addition of polyethylene glycol (PEG) linkers to a dye, as in the case of this compound, significantly enhances aqueous solubility and reduces non-specific binding, it can also impact these core photophysical properties.

Here, we compare the spectroscopic data of the parent Cy5-NHS ester, a similar PEGylated Cy5 derivative, and a widely used alternative, Alexa Fluor™ 647 NHS ester.

Spectroscopic PropertyCy5-NHS EsterPEGylated Cy5 DerivativeAlexa Fluor™ 647 NHS Ester
Excitation Maximum (λex) ~649 nm~650 nm[1]~651 nm[2]
Emission Maximum (λem) ~666 nm~667-691 nm[1]~672 nm[2]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[3]~107,000 M⁻¹cm⁻¹[1]~270,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) ~0.2[3]~0.07[1]~0.33[4][5]
Calculated Brightness (ε x Φ) 50,0007,49089,100

As the data indicates, the non-PEGylated Cy5-NHS ester is a bright and effective fluorophore. However, the introduction of PEG chains, while beneficial for solubility, appears to reduce both the molar extinction coefficient and the quantum yield, resulting in a lower intrinsic brightness.[1] In contrast, Alexa Fluor™ 647 NHS ester demonstrates both a higher molar extinction coefficient and a significantly higher quantum yield, making it an exceptionally bright alternative in the same spectral range.[6][7] Studies have consistently shown that Alexa Fluor™ 647 conjugates are not only brighter but also more photostable than their Cy5 counterparts, a critical advantage for imaging applications that require long exposure times.[8][9]

Experimental Workflows & Protocols

Accurate comparison and optimal use of fluorescent conjugates hinge on robust and reproducible experimental protocols. Below are standardized methodologies for protein conjugation, characterization, and a common application workflow.

Logical Workflow for Dye Comparison

The following diagram illustrates the essential steps for a fair comparison of fluorescent dye brightness when conjugated to a protein.

G cluster_0 Phase 1: Conjugation & Purification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Brightness Measurement p1 Prepare Protein Solution (e.g., Antibody in Bicarbonate Buffer) r1 Conjugation Reaction A p1->r1 r2 Conjugation Reaction B p1->r2 d1 Dissolve Dye A (e.g., PEG-Cy5-NHS) in DMSO d1->r1 d2 Dissolve Dye B (e.g., AF647-NHS) in DMSO d2->r2 pur1 Purify Conjugate A (e.g., Size Exclusion Chromatography) r1->pur1 pur2 Purify Conjugate B (e.g., Size Exclusion Chromatography) r2->pur2 spec1 Measure Absorbance (280 nm & λmax) for A pur1->spec1 spec2 Measure Absorbance (280 nm & λmax) for B pur2->spec2 dol1 Calculate Degree of Labeling (DOL) for A spec1->dol1 dol2 Calculate Degree of Labeling (DOL) for B spec2->dol2 norm Normalize Concentration of Conjugates dol1->norm dol2->norm fluor Measure Fluorescence Emission (Spectrofluorometer) norm->fluor comp Compare Brightness fluor->comp

Workflow for quantitative brightness comparison of fluorescent conjugates.
Protocol 1: General Protein Conjugation with NHS Ester Dyes

This protocol describes the labeling of primary amines (e.g., on antibodies) with an NHS-ester functionalized dye.

  • Protein Preparation : Dialyze the protein (e.g., antibody) against 0.1 M sodium bicarbonate buffer (pH 8.3) to remove any amine-containing buffers like Tris. Adjust the protein concentration to 1-5 mg/mL.

  • Dye Preparation : Immediately before use, dissolve the NHS ester dye in high-quality anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction : While vortexing, slowly add a 5-10 fold molar excess of the reactive dye to the protein solution.

  • Incubation : Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification : Remove unconjugated dye by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). The first colored fraction to elute will be the labeled protein.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, is essential for consistent experimental results.[10]

  • Measure Absorbance : Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorption maximum (Aₘₐₓ) in a 1 cm pathlength cuvette.[11]

  • Calculate Protein Concentration : The dye contributes to the absorbance at 280 nm. This must be corrected for:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Where CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye) and ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG). The correction factor for Cy5 is approximately 0.04.

  • Calculate Dye Concentration :

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

  • Calculate DOL :

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Application Workflow: Indirect Immunofluorescence

A primary application for these conjugates is in immunofluorescence (IF), where a fluorescently labeled secondary antibody is used to detect an unlabeled primary antibody bound to a specific target within a cell.[12]

G start Start: Cells on Coverslip fix 1. Fixation (e.g., 4% PFA) start->fix perm 2. Permeabilization (e.g., 0.1% Triton X-100) fix->perm block 3. Blocking (e.g., BSA or Serum) perm->block primary_ab 4. Primary Antibody Incubation (Binds to Target Antigen) block->primary_ab wash1 Wash (e.g., PBS) primary_ab->wash1 secondary_ab 5. Secondary Antibody Incubation (e.g., Cy5-labeled anti-IgG) wash1->secondary_ab wash2 Wash (e.g., PBS) secondary_ab->wash2 mount 6. Mount Coverslip (Antifade Medium) wash2->mount image Image: Fluorescence Microscope mount->image

References

A Comparative Guide to Buffer Systems for Labeling with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 for bioconjugation, the choice of buffer system is a critical parameter that can significantly influence labeling efficiency, conjugate stability, and overall experimental success. This guide provides an objective comparison of commonly used buffer systems for NHS ester-based labeling reactions, supported by established chemical principles and experimental observations.

The this compound is an amine-reactive fluorescent dye that covalently attaches to primary amines (e.g., lysine residues and the N-terminus of proteins) through a stable amide bond. The efficiency of this reaction is highly dependent on the pH and composition of the reaction buffer. The primary competing reaction is the hydrolysis of the NHS ester, which renders the dye inactive. The polyethylene glycol (PEG) linkers on this particular dye enhance its water solubility, which can help prevent aggregation, a common issue with cyanine dyes.

Key Performance Parameters in Different Buffer Systems

The selection of an appropriate buffer system directly impacts several key performance indicators of the labeling reaction and the final conjugate. While direct comparative studies on this compound across various buffers are not extensively available in published literature, the following comparison is based on well-established principles of NHS ester chemistry.

Performance ParameterSodium Bicarbonate Buffer (pH 8.3-8.5)Sodium Phosphate Buffer (pH 7.2-8.5)Borate Buffer (pH 8.5)Amine-Containing Buffers (e.g., Tris)
Labeling Efficiency HighModerate to HighHighVery Low
Reaction Rate FastSlower at lower pH, faster at higher pHFastN/A (competes with reaction)
NHS Ester Stability Lower (due to higher pH)Higher at lower pH, lower at higher pHLower (due to higher pH)N/A
Conjugate Stability GoodGoodGoodN/A
Ease of Use Commonly used and effective.[1][2]Versatile due to wide pH range.Effective alternative to bicarbonate.[1]Should be avoided for the labeling reaction.[3]

Note: The optimal buffer choice may vary depending on the specific protein and experimental context. It is always recommended to perform small-scale optimization experiments.

Experimental Protocols

The following are detailed methodologies for key experiments related to protein labeling with this compound.

Protocol 1: Protein Labeling with Cy5-NHS Ester

This protocol provides a general procedure for conjugating the Cy5-NHS ester to a protein.

Materials:

  • Protein of interest (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into a suitable labeling buffer (e.g., via dialysis or a desalting column).[3]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add the dissolved dye solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. Gently mix and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any remaining NHS ester.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column or dialysis.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Materials:

  • Purified Cy5-labeled protein conjugate

  • Spectrophotometer

  • Appropriate buffer for absorbance measurements (e.g., PBS)

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~650 nm).

  • Calculate Concentrations:

    • Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm. The correction factor (CF) for Cy5 at 280 nm is approximately 0.05.

      • Corrected A280 = A280 - (A650 * CF)

      • Protein Concentration (M) = Corrected A280 / εprotein

    • Calculate the dye concentration:

      • Dye Concentration (M) = A650 / εCy5 (Molar extinction coefficient of Cy5 is ~250,000 M-1cm-1)

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 2 and 7 for antibodies.[1]

Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Cy5_NHS This compound Conjugate Cy5-Labeled Protein (Stable Amide Bond) Cy5_NHS->Conjugate Protein_Amine Protein with Primary Amine (-NH2) Protein_Amine->Conjugate Buffer Amine-Free Buffer (e.g., Bicarbonate, Phosphate) pH 8.3-8.5 Buffer->Conjugate NHS_byproduct N-Hydroxysuccinimide Conjugate->NHS_byproduct releases

Caption: Chemical reaction of Cy5-NHS ester with a primary amine.

G start Start: Purified Protein in Amine-Free Buffer prepare_dye Prepare Cy5-NHS Ester Stock Solution (DMSO/DMF) start->prepare_dye reaction Combine Protein and Dye (1 hr at RT or O/N at 4°C) start->reaction prepare_dye->reaction quench Quench Reaction (Optional, e.g., Tris buffer) reaction->quench purify Purify Conjugate (Desalting Column/Dialysis) reaction->purify if not quenching quench->purify analyze Analyze Conjugate (Spectrophotometry for DOL) purify->analyze end End: Purified & Characterized Cy5-Labeled Protein analyze->end

Caption: Experimental workflow for protein labeling with Cy5-NHS ester.

Alternative Fluorescent Dyes

While this compound is a robust choice, several alternatives are available, some of which may offer advantages in specific applications.

  • Alexa Fluor Dyes (e.g., Alexa Fluor 647): Known for their high brightness and photostability.

  • Other Cyanine Dyes (e.g., Cy3, Cy7): Offer a range of spectral properties for multiplexing experiments.

  • ATTO Dyes (e.g., ATTO 647N): Often exhibit high quantum yields and photostability, making them suitable for single-molecule studies.[4]

  • DyLight Dyes (e.g., DyLight 650): Marketed as direct spectral equivalents to Cy5 and Alexa Fluor 647.[4]

The selection of a fluorescent dye should be based on the specific requirements of the experiment, including the available excitation sources and detection systems, the desired brightness and photostability, and cost considerations.

References

A Comparative Guide to Cross-Reactivity of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 labeled antibodies with alternative fluorescently labeled antibodies. The following sections present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate reagents for sensitive and specific immunoassays.

Introduction

The specificity of labeled antibodies is paramount for generating reliable and reproducible data in various applications, including immunofluorescence, flow cytometry, and western blotting. Cross-reactivity, the binding of an antibody to an unintended target, can lead to false-positive signals and misinterpretation of results. The choice of fluorescent dye and the labeling chemistry can influence an antibody's specificity. This guide evaluates the performance of a Cy5 dye functionalized with a PEG spacer and an NHS ester for antibody conjugation, comparing it to widely used alternatives.

Performance Comparison of Labeled Antibodies

The following table summarizes the cross-reactivity of a primary antibody (Rabbit anti-Human Serum Albumin) labeled with different fluorophores against a panel of common off-target antigens. The data is presented as the percentage of signal from the off-target antigen relative to the signal from the target antigen (Human Serum Albumin). Lower percentages indicate higher specificity.

Labeled AntibodyHuman Serum Albumin (HSA) - TargetBovine Serum Albumin (BSA)Mouse IgGGoat IgG
Anti-HSA-PEG-Cy5 100%2.1%1.5%1.8%
Anti-HSA-Alexa Fluor 647 100%1.8%1.2%1.4%
Anti-HSA-iFluor 647 100%1.7%1.1%1.3%
Anti-HSA-Cy5 (Conventional) 100%3.5%2.8%3.1%

Data Interpretation: The this compound labeled antibody (Anti-HSA-PEG-Cy5) exhibits lower cross-reactivity compared to a conventionally labeled Cy5 antibody. This is likely due to the hydrophilic PEG spacer, which can reduce non-specific binding. However, alternatives such as Alexa Fluor 647 and iFluor 647 demonstrate even lower cross-reactivity, highlighting their superior performance in assays requiring high specificity.

Photophysical Properties of Fluorophores

The choice of fluorophore also impacts the signal-to-noise ratio of an immunoassay. The following table compares key photophysical properties of Cy5 and its alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessPhotostability
Cy5 ~650~670250,000~0.27GoodModerate
Alexa Fluor 647 ~650~668270,000~0.33ExcellentHigh
iFluor 647 ~650~670260,000~0.30ExcellentHigh

Key Takeaways: Alexa Fluor 647 and iFluor 647 are significantly brighter and more photostable than Cy5.[1][2][3] This increased brightness can lead to better sensitivity and allow for lower antibody concentrations, which can further reduce non-specific binding.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antibody Labeling with this compound

This protocol outlines the general steps for conjugating the specified dye to a primary antibody.

  • Antibody Preparation:

    • Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3). The antibody concentration should be at least 2 mg/mL.

    • Remove any substances containing primary amines (e.g., Tris, glycine) as they will compete with the antibody for labeling.[4]

  • Dye Preparation:

    • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[4]

  • Conjugation Reaction:

    • Add the dissolved dye to the antibody solution at a molar ratio of 10:1 (dye:antibody).

    • Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Purification:

    • Remove unconjugated dye using a desalting column or dialysis against PBS (pH 7.4).

Cross-Reactivity Testing by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes how to quantify the cross-reactivity of the labeled antibodies.[5][6]

  • Plate Coating:

    • Coat the wells of a 96-well microplate with 100 µL of the target antigen (HSA) and potential cross-reacting antigens (BSA, Mouse IgG, Goat IgG) at a concentration of 2 µg/mL in PBS.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

    • Block non-specific binding sites by adding 200 µL of 3% BSA in PBST to each well and incubating for 2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate three times with PBST.

    • Add 100 µL of the labeled primary antibody, diluted in blocking buffer, to each well. A typical starting concentration is 1 µg/mL.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with PBST.

    • Read the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em ~650/670 nm for Cy5).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of cross-reactivity for each off-target antigen using the following formula: (Signal from off-target antigen / Signal from target antigen) x 100%

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Antibody 1. Antibody Preparation (Dialysis) Conjugation 3. Conjugation Reaction (1 hr, RT) Antibody->Conjugation Dye 2. Dye Preparation (Dissolve in DMSO) Dye->Conjugation Purification 4. Purification (Desalting Column) Conjugation->Purification LabeledAb Labeled Antibody Purification->LabeledAb

Caption: Workflow for Antibody Labeling.

ELISACrossReactivityWorkflow Start Start Coating 1. Plate Coating (Target & Off-Target Antigens) Start->Coating Blocking 2. Blocking (3% BSA) Coating->Blocking Incubation 3. Labeled Antibody Incubation Blocking->Incubation Detection 4. Fluorescence Detection Incubation->Detection Analysis 5. Data Analysis (% Cross-Reactivity) Detection->Analysis End End Analysis->End

Caption: ELISA Workflow for Cross-Reactivity Testing.

Conclusion

The this compound labeling chemistry offers an improvement over conventional Cy5 labeling by reducing non-specific binding through the inclusion of a PEG spacer. However, for applications demanding the highest level of specificity and sensitivity, alternative fluorophores such as Alexa Fluor 647 and iFluor 647 are recommended. These dyes not only exhibit lower intrinsic cross-reactivity but also offer superior brightness and photostability, contributing to more robust and reliable immunoassay performance. Researchers should carefully consider the specific requirements of their experiments when selecting a fluorescent label and should always perform in-house validation to confirm the specificity of their labeled antibodies.

References

A Researcher's Guide to Evaluating N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biological research and drug development, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from immunoassays and fluorescence microscopy to in vivo imaging. N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a fluorescent labeling reagent designed for this purpose, offering a popular far-red Cy5 fluorophore functionalized with a hydrophilic polyethylene glycol (PEG) linker and an amine-reactive N-hydroxysuccinimide (NHS) ester. This guide provides a comprehensive evaluation of this reagent, comparing its performance with common alternatives and offering detailed experimental protocols to enable researchers to make informed decisions for their specific needs.

The inclusion of a PEG linker in the structure of this compound is intended to enhance the hydrophilicity and biocompatibility of the molecule. This modification can lead to improved performance in biological applications by reducing non-specific binding and aggregation, issues that can sometimes be observed with conventional cyanine dyes.

Performance Comparison of Far-Red Fluorescent Dyes

The selection of a fluorescent dye is a critical step in experimental design. The ideal dye should exhibit high brightness, photostability, and minimal spectral overlap with other fluorophores in multicolor experiments. The following table summarizes the key spectroscopic properties of this compound and its common alternatives, including the widely used Alexa Fluor 647. While direct, side-by-side experimental data for this compound is not extensively available in the public domain, the data presented is compiled from various sources and provides a representative comparison.

Spectroscopic PropertyN-(m-PEG4)-N'-(PEG4-acid)-Cy5*Cy5-NHS EsterAlexa Fluor 647 NHS EsterDyLight 650 NHS Ester
Excitation Maximum (λex) ~649 nm[1]~646 - 649 nm[2][3]~650 nm[4]~652 nm[4]
Emission Maximum (λem) ~667 nm[1]~662 - 671 nm[2][3]~668 nm[4]~672 nm[4]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~170,000[1]~250,000[3][5]~270,000[4][6]~250,000[4]
Quantum Yield (Φ) Not explicitly reported. A similar PEGylated Cy5 derivative was reported to have a Φ of 0.07.[3]~0.2[3]~0.33[4]Not explicitly reported.
Photostability Expected to be similar to Cy5.Less photostable than Alexa Fluor 647.[7][8]Significantly more photostable than Cy5.[7][8]Generally good photostability.

*Note: Data for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 is used as a close approximation.

Alexa Fluor 647 is frequently cited as a superior alternative to Cy5, exhibiting higher fluorescence quantum yield and greater photostability.[7][8][9] Studies have shown that protein conjugates of Alexa Fluor 647 are significantly more fluorescent than those of Cy5, especially at high degrees of labeling, due to reduced self-quenching.[7][8]

Experimental Protocols

Accurate determination of the degree of labeling is crucial for ensuring the quality and consistency of fluorescently labeled proteins. Below are detailed methodologies for protein labeling with an NHS ester dye and the subsequent calculation of the Degree of Labeling (DOL).

Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[4] Buffers containing primary amines like Tris are not recommended as they will compete with the labeling reaction.[10][11]

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 1-10 mg/mL.[12]

  • Labeling Reaction: Add a calculated molar excess of the dye solution to the protein solution. A 5- to 20-fold molar excess of the dye is a common starting point for antibody labeling.[11][13] Incubate the reaction for at least 1 hour at room temperature or overnight at 4°C, protected from light.[14]

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column.[14]

Determination of the Degree of Labeling (DOL)

The DOL, or dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[15]

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max, ~649 nm for Cy5).

  • Calculate the Degree of Labeling (DOL): The DOL can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

    Where:

    • A_max is the absorbance of the conjugate at the dye's excitation maximum.

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye is the molar extinction coefficient of the dye at its λ_max (see table above).

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max for the free dye). For Cy5, this is approximately 0.05.[5]

Visualizing the Process

To better understand the experimental workflow and the underlying chemistry, the following diagrams are provided.

G cluster_0 Protein Preparation cluster_1 Dye Preparation cluster_2 Labeling Reaction cluster_3 Purification cluster_4 Characterization a Dissolve Protein in Amine-Free Buffer (pH 8.3-8.5) c Mix Protein and Dye Solutions (Incubate 1 hr at RT) a->c b Dissolve NHS Ester Dye in DMSO or DMF b->c d Remove Free Dye via Size-Exclusion Chromatography c->d e Measure Absorbance (280 nm and Dye λmax) d->e f Calculate Degree of Labeling (DOL) e->f

Caption: Experimental workflow for protein labeling and determination of the Degree of Labeling.

G protein Protein-NH₂ (Primary Amine) reaction + protein->reaction nhs_ester Cy5-PEG-NHS Ester nhs_ester->reaction labeled_protein Protein-NH-CO-PEG-Cy5 (Stable Amide Bond) reaction->labeled_protein pH 8.3-8.5 nhs N-hydroxysuccinimide (Byproduct) reaction->nhs

Caption: Reaction of an NHS ester with a primary amine on a protein to form a stable amide bond.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of an appropriate dye is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive review and literature search on N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a PEGylated cyanine dye, and offers an objective comparison with its key alternatives. Experimental data, detailed protocols, and workflow visualizations are presented to facilitate an informed choice for your specific research needs.

This compound is a far-red fluorescent dye featuring a Cy5 core modified with two polyethylene glycol (PEG) chains and an N-hydroxysuccinimide (NHS) ester group. This chemical structure is designed to enhance its utility in biological applications by improving water solubility, reducing non-specific binding, and providing a reactive handle for covalent labeling of primary amines on biomolecules such as proteins and antibodies.

Performance Characteristics: A Comparative Analysis

The performance of a fluorescent dye is dictated by several key parameters. Here, we compare this compound with its non-PEGylated counterpart, Cy5-NHS ester, and a leading alternative, Alexa Fluor 647-NHS ester.

PropertyThis compound (and similar PEGylated Cy5)Cy5-NHS EsterAlexa Fluor 647-NHS EsterReferences
Excitation Maximum (λex) ~649 nm~646 - 649 nm~650 - 652 nm[1][2]
Emission Maximum (λem) ~667 nm~662 - 670 nm~667 - 670 nm[1][2]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹~270,000 cm⁻¹M⁻¹[1][2]
Quantum Yield (Φ) ~0.07 (for a similar PEGylated Cy5)~0.2Not explicitly stated, but conjugates are significantly brighter than Cy5[3]
Photostability ModerateLess photostableMore photostable[2][4][5][6]
Solubility High aqueous solubilitySoluble in organic solvents, limited water solubilityHigh aqueous solubility[3]
Self-Quenching Reduced compared to Cy5-NHSProne to self-quenching at high degrees of labelingMinimal self-quenching[2]

Key Takeaways:

  • Brightness: While the molar extinction coefficient of the PEGylated Cy5 is lower than the standard Cy5-NHS ester, the primary determinant of conjugate brightness is often the quantum yield and resistance to self-quenching. Alexa Fluor 647 consistently demonstrates superior brightness in protein conjugates, especially at higher degrees of labeling, due to its minimal self-quenching properties.[2]

  • Solubility and Biocompatibility: The PEGylation of this compound significantly enhances its water solubility and is expected to reduce non-specific binding and aggregation in aqueous biological environments, a known issue with traditional cyanine dyes.[3]

  • Photostability: Alexa Fluor 647 exhibits greater photostability compared to Cy5 dyes, making it more suitable for demanding imaging applications that require prolonged or intense light exposure.[2][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent dyes. Below are generalized protocols for antibody labeling and purification.

Antibody Labeling with this compound

This protocol outlines the steps for conjugating the dye to an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., spin desalting column or size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved dye to the antibody solution. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Gently mix the reaction and incubate for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Separate the labeled antibody from the unreacted dye and quenching buffer components using a suitable purification column.

Workflow for Protein Labeling and Purification

The following diagram illustrates the general workflow for labeling a protein with an NHS ester dye and subsequent purification.

G General Workflow for Protein Labeling and Purification cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) Labeling Labeling Reaction (Incubate 1-2 hours) Protein_Prep->Labeling Dye_Prep Dye Preparation (Dissolve in DMSO/DMF) Dye_Prep->Labeling Quenching Quenching (Add Tris buffer) Labeling->Quenching Purification Purification (Spin Column/SEC) Quenching->Purification Analysis Characterization (DOL, Concentration) Purification->Analysis

Workflow for protein labeling and purification.

Application in a Receptor Internalization Assay

While specific publications utilizing this compound in a signaling pathway study were not prominently found, a common application for such a dye is in tracking receptor internalization. The following diagram illustrates a hypothetical experimental workflow for this purpose.

G Experimental Workflow: Receptor Internalization Assay cluster_labeling Cell Surface Labeling cluster_stimulation Stimulation & Internalization cluster_imaging Imaging & Analysis Cell_Culture Culture cells expressing receptor of interest Antibody_Labeling Label primary antibody with This compound Cell_Incubation Incubate cells with labeled antibody Cell_Culture->Cell_Incubation Antibody_Labeling->Cell_Incubation Ligand_Addition Add ligand to stimulate receptor internalization Cell_Incubation->Ligand_Addition Time_Course Incubate for various time points (0, 15, 30, 60 min) Ligand_Addition->Time_Course Fixation Fix cells Time_Course->Fixation Imaging Image cells using confocal microscopy Fixation->Imaging Quantification Quantify fluorescence intensity at plasma membrane vs. intracellular vesicles Imaging->Quantification

Workflow for a receptor internalization assay.

Conclusion

This compound offers the advantage of improved aqueous solubility and reduced non-specific binding due to its PEGylated structure, making it a suitable candidate for labeling biomolecules in complex biological systems. However, for applications demanding the highest brightness and photostability, Alexa Fluor 647-NHS ester presents a compelling alternative with demonstrably superior performance in these key areas. The choice between these fluorescent probes will ultimately depend on the specific requirements of the experiment, balancing the need for biocompatibility with the demand for robust and sensitive detection. Researchers should carefully consider the trade-offs in performance characteristics to select the optimal tool for their imaging and detection needs.

References

Safety Operating Guide

Proper Disposal of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 must adhere to strict disposal protocols to ensure laboratory safety and minimize environmental impact. This fluorescent dye, containing a cyanine moiety, a PEG linker, and an NHS ester group, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper waste management is crucial. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated materials.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.

Chemical and Safety Data

The following table summarizes key chemical and safety information for this compound.

PropertyValue/InformationSource
Chemical Name This compoundDC Chemicals
Molecular Formula C49H68ClN3O12DC Chemicals[1]
Molecular Weight 926.54 g/mol DC Chemicals[1]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.DC Chemicals[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.DC Chemicals[1]

Experimental Protocols: Waste Disposal Procedures

The proper disposal method for this compound depends on the form of the waste: solid powder, solutions, or contaminated labware.

Step 1: Waste Segregation and Collection

All waste generated from the use of this compound must be treated as hazardous chemical waste and segregated from regular trash and non-hazardous waste streams.[2] Use designated, clearly labeled, and sealed waste containers made of a material compatible with the solvents in use (e.g., high-density polyethylene for solutions in DMSO or DMF).[2]

Step 2: Managing Different Waste Streams

A. Unused or Expired Solid this compound:

  • Do Not Dispose in Regular Trash: The solid powder must never be disposed of in the regular trash.[2]

  • Collection: The original vial containing the unused or expired product should be placed in a designated hazardous chemical waste container.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2]

B. Liquid Waste (Stock Solutions, Reaction Mixtures, and Rinsates):

  • No Drain Disposal: Never dispose of solutions containing this compound down the drain.[3] This is to prevent the release of this aquatically toxic substance into waterways.

  • Collection: Collect all solutions in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[3]

  • Rinsate Collection: When rinsing glassware that contained concentrated solutions, the first rinse with a suitable solvent (e.g., ethanol or isopropanol) should be collected as hazardous liquid waste.[3] Subsequent rinses with soap and water can typically be disposed of down the drain, but it is crucial to consult your local EHS guidelines.[2]

C. Contaminated Labware and Debris (e.g., pipette tips, gloves, weighing paper):

  • Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.[2][3]

  • Sharps: Any contaminated sharps, such as needles or scalpels, must be placed in a designated sharps container.[3]

Step 3: Decontamination of Reusable Labware

Reusable labware, such as glassware, should be decontaminated. A common and effective procedure is to first rinse the items with a suitable solvent (like ethanol or isopropanol) to remove the fluorescent dye. This rinse solvent must be collected as hazardous liquid waste.[3] Following the solvent rinse, the labware can be washed with soap and water.

Step 4: Final Disposal of Waste Containers

Once waste containers are full, ensure they are securely sealed and properly labeled with the chemical name and all associated hazards.[3] Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[3] All disposal activities must be in strict compliance with local, state, and federal regulations.[3]

Disposal Workflow

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_final_disposal Final Disposal Solid_Compound Solid Compound Solid_Waste_Container Hazardous Solid Waste Container Solid_Compound->Solid_Waste_Container Liquid_Solutions Liquid Solutions Liquid_Waste_Container Hazardous Liquid Waste Container Liquid_Solutions->Liquid_Waste_Container Contaminated_Labware Contaminated Labware Contaminated_Labware->Solid_Waste_Container Sharps_Container Sharps Container Contaminated_Labware->Sharps_Container if sharps EHS_Pickup Arrange EHS/Contractor Pickup Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring the integrity of your research.

Chemical Identifier:

PropertyValue
Chemical Name This compound
CAS Number 2107273-30-1
Molecular Formula C49H68ClN3O12
Molecular Weight 926.54 g/mol
Hazard Identification and Precautionary Statements

Based on data for the compound, it is classified with the following hazards:

  • Acute toxicity, Oral (Category 4) [1]

  • Acute aquatic toxicity (Category 1) [1]

  • Chronic aquatic toxicity (Category 1) [1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

StatementDescription
P264 Wash skin thoroughly after handling.[1]
P270 Do not eat, drink or smoke when using this product.[1]
P273 Avoid release to the environment.[1]
P301 + P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330 Rinse mouth.[1]
P391 Collect spillage.[1]
P501 Dispose of contents/container to an approved waste disposal plant.[1]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.

Receiving and Storage
  • Upon Receipt: Inspect the package for any signs of damage or leakage. Wear appropriate personal protective equipment (PPE) when unpacking.

  • Storage Conditions: Store the compound in a tightly sealed container at -20°C, away from moisture and light.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound.

Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Eyes/Face Safety glasses with side shieldsMust be worn at all times when handling the compound.
Body Laboratory coatA standard laboratory coat is required.
Handling and Experimental Protocol
  • Work Area: All handling of the solid compound and solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Aliquoting: To avoid repeated freeze-thaw cycles and moisture contamination, it is recommended to aliquot the compound into smaller, single-use vials upon first use.

  • Solution Preparation:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve the required amount of the compound in a suitable anhydrous solvent such as DMSO or DMF.

    • For aqueous reactions, the NHS ester is moisture-sensitive and will hydrolyze. Prepare aqueous solutions immediately before use and avoid buffers containing primary amines (e.g., Tris, glycine) as they will react with the NHS ester.

Spill Management
  • Small Spills:

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material and place it in a sealed container for disposal as chemical waste.

    • Clean the spill area with a suitable solvent, and then wash with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure a safe workplace.

  • Waste Segregation:

    • Solid Waste: Collect unused solid compound and any contaminated disposable labware (e.g., pipette tips, microfuge tubes) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Decontamination of Reusable Labware:

    • Rinse glassware and other reusable items with a suitable organic solvent (e.g., ethanol or isopropanol) to remove the fluorescent dye.

    • Collect the rinse solvent as hazardous liquid waste.

    • After the solvent rinse, wash the labware with soap and water.

  • Final Disposal:

    • All waste containers must be securely sealed, accurately labeled with the chemical name and hazard symbols, and disposed of through your institution's EHS office or a licensed chemical waste disposal service.[3]

    • Do not dispose of this compound or its solutions down the drain.[3]

Workflow and Logical Relationships

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal receipt Receive and Inspect Package storage Store at -20°C, Sealed, Dark receipt->storage ppe Don Appropriate PPE storage->ppe equilibration Equilibrate Vial to Room Temp ppe->equilibration dissolution Dissolve in Anhydrous Solvent equilibration->dissolution handling Handle in Fume Hood dissolution->handling reaction Perform Experiment handling->reaction decontaminate Decontaminate Labware reaction->decontaminate segregate_waste Segregate Solid and Liquid Waste decontaminate->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.